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  • Product: 1-(4-Methoxyphenyl)cyclobutanamine
  • CAS: 1017387-07-3

Core Science & Biosynthesis

Foundational

The Emergence of a CNS Modulator: A Technical History of 1-(4-Methoxyphenyl)cyclobutanamine

An In-depth Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and history of the neuropharmacological agent, 1-(4-Methoxyphenyl)cycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the neuropharmacological agent, 1-(4-Methoxyphenyl)cyclobutanamine. While not a marketed drug itself, this compound represents a significant scaffold in the exploration of monoamine reuptake inhibitors. This document will detail the scientific rationale behind its design, its synthesis, and its place within the broader history of antidepressant and centrally acting therapeutic agent discovery. The narrative synthesizes information from patent literature, medicinal chemistry journals, and pharmacological studies to construct a coherent history and technical profile for researchers in drug development.

Introduction: The Scientific Rationale for a Novel Scaffold

The development of 1-(4-Methoxyphenyl)cyclobutanamine is rooted in the broader history of antidepressant drug discovery, which began serendipitously in the 1950s. The initial discoveries of monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs) established the "monoamine hypothesis," suggesting that deficiencies in neurotransmitters like serotonin, norepinephrine, and dopamine are linked to depression.[1][2][3][4] This hypothesis spurred decades of research aimed at developing agents that could modulate the levels of these monoamines in the synaptic cleft.

A key strategy that emerged was the inhibition of monoamine reuptake transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By blocking these transporters, the residence time of neurotransmitters in the synapse is prolonged, enhancing their signaling. This approach led to the development of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and other related classes of drugs.[1][5]

The design of 1-(4-Methoxyphenyl)cyclobutanamine can be understood as a logical step in the evolution of this research. It combines two key structural motifs: a phenylcycloalkylamine core and a methoxy substitution on the phenyl ring.

  • The Phenylcycloalkylamine Core: This structural framework is a well-established pharmacophore for interacting with monoamine transporters. A prominent example that likely influenced this line of research is sibutramine , a cyclobutane-containing compound initially investigated as an antidepressant and later repurposed as an anti-obesity medication due to its effects on satiety. The cyclobutane ring introduces a degree of conformational rigidity to the molecule, which can enhance binding affinity and selectivity for specific transporters.

  • The 4-Methoxy Substitution: The methoxy group at the para-position of the phenyl ring is a common feature in many centrally acting agents. This substitution can influence the electronic properties of the aromatic ring and its interactions with the target protein. Furthermore, the methoxy group can impact the molecule's metabolic stability and pharmacokinetic profile.

Therefore, the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine was likely driven by the goal of creating a novel monoamine reuptake inhibitor with a potentially improved pharmacological profile, leveraging the structural insights gained from earlier compounds like sibutramine.

A History of Exploration: The Emergence of Cyclobutane-Containing CNS Agents

Patents from companies such as Sunovion Pharmaceuticals Inc. describe phenyl-substituted cycloalkylamines for the treatment of depression, anxiety, schizophrenia, and other neurological disorders.[5][6] These patents often claim a broad genus of compounds, and it is within these exploratory efforts that molecules like 1-(4-Methoxyphenyl)cyclobutanamine were likely first synthesized and evaluated.

The development of such compounds often follows a structured path of medicinal chemistry exploration, as illustrated in the following workflow:

G A Identification of a Lead Scaffold (e.g., Phenylcycloalkylamines) B Rationale for Structural Modification (e.g., Introduction of Cyclobutane) A->B C Synthesis of a Compound Library (Varying Ring Size and Substituents) B->C D In Vitro Pharmacological Screening (Binding Assays for SERT, NET, DAT) C->D E Lead Optimization (Improving Potency, Selectivity, and ADME Properties) D->E F In Vivo Animal Models (Assessing Efficacy and Side Effects) E->F G Preclinical Development F->G

Figure 1: A generalized workflow for the discovery and development of novel CNS agents like 1-(4-Methoxyphenyl)cyclobutanamine.

Synthesis and Chemical Properties

The synthesis of 1-(4-Methoxyphenyl)cyclobutanamine can be achieved through several established organic chemistry routes. A common approach involves the construction of the cyclobutane ring followed by the introduction of the amine functionality.

A plausible synthetic pathway is outlined below:

G A 4-Methoxybenzonitrile C Grignard Reaction A->C B Cyclobutanone B->C D 1-(4-Methoxyphenyl)cyclobutanol C->D E Dehydration D->E F 1-(4-Methoxyphenyl)cyclobutene E->F G Hydroboration-Oxidation F->G H 1-(4-Methoxyphenyl)cyclobutanol G->H I Oxidation H->I J 1-(4-Methoxyphenyl)cyclobutanone I->J K Reductive Amination J->K L 1-(4-Methoxyphenyl)cyclobutanamine K->L

Figure 2: A potential synthetic route to 1-(4-Methoxyphenyl)cyclobutanamine.

Hypothetical Experimental Protocol:

  • Grignard Reaction: 4-Methoxybromobenzene is reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent. This is then added to a solution of cyclobutanone in diethyl ether at 0°C. The reaction is quenched with saturated aqueous ammonium chloride to yield 1-(4-methoxyphenyl)cyclobutanol.

  • Dehydration: The resulting alcohol is then dehydrated, for example, by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) to yield 1-(4-methoxyphenyl)cyclobutene.

  • Hydroboration-Oxidation: The alkene is subjected to hydroboration-oxidation using borane-tetrahydrofuran complex followed by treatment with hydrogen peroxide and sodium hydroxide to give 1-(4-methoxyphenyl)cyclobutanol.

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 1-(4-methoxyphenyl)cyclobutanone, using an oxidizing agent such as pyridinium chlorochromate (PCC).

  • Reductive Amination: The ketone is then subjected to reductive amination. This can be achieved by reacting the ketone with ammonia or a source of ammonia (e.g., ammonium acetate) and a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation to yield the final product, 1-(4-Methoxyphenyl)cyclobutanamine.

Chemical Properties:

PropertyValueSource
Molecular FormulaC11H15NO[7]
Molecular Weight177.24 g/mol [7]
CAS Number1017387-07-3 (HCl salt)[7]

Pharmacological Profile and Mechanism of Action

As a phenylcycloalkylamine derivative, the primary pharmacological target of 1-(4-Methoxyphenyl)cyclobutanamine is the family of monoamine transporters. The binding affinity and selectivity for SERT, NET, and DAT would determine its specific pharmacological profile and potential therapeutic applications.

The interaction with these transporters is a complex process involving multiple binding sites and conformational changes in the transporter protein. The following diagram illustrates the general mechanism of monoamine reuptake inhibition.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Monoamine Neurotransmitter D Neurotransmitter in Synapse A->D B Synaptic Vesicle B->A Release C Monoamine Transporter (SERT, NET, DAT) D->C Reuptake E Postsynaptic Receptor D->E Binding F 1-(4-Methoxyphenyl)cyclobutanamine F->C Inhibition

Figure 3: Mechanism of action of a monoamine reuptake inhibitor.

Conclusion and Future Directions

1-(4-Methoxyphenyl)cyclobutanamine stands as a testament to the systematic exploration of chemical space in the quest for novel central nervous system therapeutics. Its design is a logical extension of the knowledge gained from earlier generations of monoamine reuptake inhibitors. While it may not have progressed to clinical use itself, it and its analogs have contributed to our understanding of the structure-activity relationships governing the interaction of small molecules with monoamine transporters.

For researchers and drug development professionals, the history of this compound underscores the importance of lead optimization and the continuous refinement of chemical scaffolds. The exploration of cycloalkylamine derivatives remains a promising avenue for the discovery of new treatments for a range of neurological and psychiatric disorders. Future research in this area may focus on developing compounds with enhanced selectivity for specific transporter subtypes or with novel, allosteric mechanisms of action.

References

  • Sunovion Pharmaceuticals Inc. (2018). Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors. EP 3296289 A3.
  • Mid City TMS. (2021, November 17). The History of Antidepressants.
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  • Mid City TMS. (2024, July 31). The History of Antidepressants: A Journey Through Time.
  • Cephalon, Inc. (2009). Benzothiazole cyclobutyl amine derivatives. US7576110B2.
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  • Gauthier, J. Y., et al. (1995). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British journal of pharmacology, 115(8), 1525–1532.
  • Gilla, G., et al. (2016). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. US9238625B2.
  • Han, D. D., & Gu, H. H. (2010). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 10, 6.
  • Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. Comprehensive Medicinal Chemistry III, 288–323.
  • Sakamuru, S., et al. (2016). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & medicinal chemistry letters, 26(15), 3618–3624.
  • Hasenhuetl, P. S., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Science advances, 9(5), eadd8811.
  • Gauthier, J. Y., et al. (1995). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. Naunyn-Schmiedeberg's archives of pharmacology, 352(2), 163–171.
  • Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 44(2), 221–231.
  • Vanover, K. E., et al. (2008). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 327(3), 865–876.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine.
  • ChemicalBook. (n.d.). 1-(4-Methoxyphenyl)cyclobutanaMine hcl.
  • Shaw, G., et al. (2022). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic syntheses, 99, 161–180.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)cyclobutanamine

Introduction 1-(4-Methoxyphenyl)cyclobutanamine is a primary amine featuring a cyclobutane ring and a methoxy-substituted phenyl group. This unique structural combination makes it a valuable building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methoxyphenyl)cyclobutanamine is a primary amine featuring a cyclobutane ring and a methoxy-substituted phenyl group. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery. The cyclobutane moiety imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions, while the methoxyphenyl group can influence pharmacokinetic properties such as metabolism and bioavailability. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling rational drug design, formulation development, and the establishment of robust analytical methods. This guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methoxyphenyl)cyclobutanamine, supported by experimental data where available, estimations from analogous structures, and detailed protocols for its characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Methoxyphenyl)cyclobutanamine is presented below. It is important to note that while some data is experimentally derived, other values are estimated based on structurally similar compounds due to a lack of publicly available experimental data for this specific molecule.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.25 g/mol [1]
CAS Number 1017387-07-3[1]
Physical Form Liquid[1]
Boiling Point Not experimentally determined. Estimated to be >200 °C at 760 mmHg.Estimation based on structurally similar aromatic amines.
Melting Point Not applicable (liquid at room temperature).[1]
Solubility
    WaterSparingly soluble (predicted).Qualitative assessment based on amine and aromatic ether functionalities.
    Organic SolventsSoluble in methanol, chloroform, and DMSO (qualitative).Based on data for the analogous compound (S)-(-)-1-(4-Methoxyphenyl)ethylamine.[2]
pKa (of the conjugate acid) 9.29 ± 0.10 (predicted)Prediction for the structurally similar compound (S)-(-)-1-(4-Methoxyphenyl)ethylamine.[2]

Structural Information and Visualization

The chemical structure of 1-(4-Methoxyphenyl)cyclobutanamine is fundamental to its properties. The presence of a basic amino group, a lipophilic cyclobutane ring, and a polar methoxy group on the aromatic ring dictates its solubility, basicity, and potential for intermolecular interactions.

A Prepare saturated solution (excess compound in buffer) B Equilibrate (shake at constant temp.) A->B C Phase Separation (centrifugation/filtration) B->C D Quantify concentration (e.g., HPLC-UV) C->D E Determine Solubility D->E

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

  • Preparation of the Test System:

    • Prepare a buffer solution at a relevant physiological pH (e.g., pH 7.4 phosphate-buffered saline).

    • Add an excess amount of 1-(4-Methoxyphenyl)cyclobutanamine to a known volume of the buffer in a sealed, inert container. The excess solid/liquid phase should be clearly visible.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or stirrer.

    • Equilibration should be allowed to proceed for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies can be conducted to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand to allow for the separation of the undissolved compound.

    • To ensure complete removal of undissolved material, centrifuge the samples at a high speed.

    • Carefully collect an aliquot of the clear supernatant for analysis. Filtration through a syringe filter (e.g., 0.22 µm PVDF) may also be used, ensuring the filter material does not adsorb the analyte.

  • Quantification:

    • Prepare a series of standard solutions of 1-(4-Methoxyphenyl)cyclobutanamine of known concentrations in the same buffer.

    • Analyze the standard solutions and the supernatant from the equilibrated sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant.

  • Data Analysis and Reporting:

    • The determined concentration represents the aqueous solubility of the compound at the specified pH and temperature.

    • The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a classic and accurate method for determining the pKa of ionizable compounds like amines.

Causality Behind Experimental Choices: This method directly measures the change in pH of a solution of the amine upon the addition of a strong acid or base. The pKa corresponds to the pH at which the amine is 50% protonated, which can be determined from the titration curve.

Step-by-Step Methodology:

  • Preparation of the Sample:

    • Accurately weigh a sample of 1-(4-Methoxyphenyl)cyclobutanamine and dissolve it in a known volume of deionized water. A co-solvent such as methanol or DMSO may be used if the compound has low water solubility, but the effect on the pKa should be noted.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place the sample solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) to the amine solution.

  • Titration Procedure:

    • Record the initial pH of the amine solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or by taking the first or second derivative of the curve).

    • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

  • Validation and Reporting:

    • Perform the titration in triplicate.

    • The pKa should be reported as the mean value ± standard deviation.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the methoxyphenyl ring (typically in the range of δ 6.8-7.3 ppm), a singlet for the methoxy group protons (around δ 3.8 ppm), and complex multiplets for the cyclobutane and amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the cyclobutane carbons, and the methoxy carbon. The carbon attached to the nitrogen will be deshielded.

  • IR Spectroscopy: The infrared spectrum would be expected to show N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and a strong C-O stretching band for the methoxy group (around 1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the cyclobutane ring.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 1-(4-Methoxyphenyl)cyclobutanamine. While a complete experimental dataset is not yet publicly available, the provided data, estimations based on analogous compounds, and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The methodologies outlined herein can be readily applied to generate a comprehensive experimental profile of this compound, facilitating its application in the synthesis of novel chemical entities with therapeutic potential.

References

  • PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • MD Topology. (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. [Link]

  • PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

  • National Institutes of Health. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]

  • ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]

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  • MPG.PuRe. Supporting Information. [Link]

  • Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

  • University of Science and Technology of China. Supplementary Information. [Link]

  • PubMed. Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-1,2-closo-carborane derivatives. [Link]

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  • NIST. 4-Acetylanisole. [Link]

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  • PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • Jay C. McLaughlin. Experiment 27 - Amines and Amides. [Link]

  • PubMed. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [Link]

  • NIST. 4-(4-Methoxyphenyl)-1-butanol. [Link]

  • ResearchGate. Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclobutanamine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)cyclobutanamine, a substituted cyclobutanamine derivative of interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)cyclobutanamine, a substituted cyclobutanamine derivative of interest in medicinal chemistry. Due to its structural motifs—a cyclobutane ring and a 4-methoxyphenyl group—this compound represents a valuable building block for the synthesis of novel therapeutic agents. This document will cover its chemical identity, plausible synthetic routes, key properties, and potential applications in the field of drug discovery, with a focus on the scientific rationale behind its use.

Chemical Identity and Properties

1-(4-Methoxyphenyl)cyclobutanamine is a primary amine featuring a cyclobutane ring attached to a 4-methoxyphenyl group at the same carbon atom as the amino group. The presence of the cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional character that can be advantageous in drug design.[1]

CAS Numbers:

  • Free Base: 1017387-07-3[2]

  • Hydrochloride Salt: 1228879-06-8[3][4]

PropertyValueSource
Molecular FormulaC11H15NO[2]
Molecular Weight177.24 g/mol [2]
AppearanceLiquid (for free base)[2]

Plausible Synthetic Routes

While specific, detailed, peer-reviewed synthesis protocols for 1-(4-Methoxyphenyl)cyclobutanamine are not extensively published, a plausible and logical synthetic approach can be devised based on established organic chemistry principles for the formation of similar structures. A common strategy for the synthesis of 1-arylcyclobutanamines involves the reaction of an appropriate aryl nitrile with a cyclobutyl Grignard reagent, followed by reduction or hydrolysis.

A potential synthetic workflow is outlined below:

Synthesis_of_1-(4-Methoxyphenyl)cyclobutanamine cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reductive Amination Cyclobutyl_bromide Cyclobutyl bromide Grignard Cyclobutylmagnesium bromide Cyclobutyl_bromide->Grignard in dry ether Mg Magnesium (Mg) Mg->Grignard Imine_intermediate Intermediate Imine Salt Grignard->Imine_intermediate 4-Anisonitrile 4-Anisonitrile 4-Anisonitrile->Imine_intermediate Ketone 1-(4-Methoxyphenyl)cyclobutyl ketone Imine_intermediate->Ketone H3O+ Final_Product 1-(4-Methoxyphenyl)cyclobutanamine Ketone->Final_Product NH3, H2, Ni or NaBH3CN

Caption: Plausible synthetic workflow for 1-(4-Methoxyphenyl)cyclobutanamine.

Experimental Protocol (Hypothetical):

Step 1: Formation of Cyclobutylmagnesium bromide (Grignard Reagent)

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of cyclobutyl bromide in anhydrous diethyl ether to the magnesium turnings.

  • Maintain a gentle reflux until all the magnesium has reacted to form the Grignard reagent.

Step 2: Reaction with 4-Anisonitrile

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of 4-anisonitrile (4-methoxybenzonitrile) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Hydrolysis to the Ketone

  • Carefully quench the reaction by slowly adding it to a stirred solution of aqueous acid (e.g., 1 M HCl) cooled in an ice bath.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-methoxyphenyl)cyclobutyl ketone.

Step 4: Reductive Amination

  • Dissolve the crude ketone in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or perform catalytic hydrogenation (H2, Raney Nickel or Palladium on carbon).

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work up the reaction by removing the solvent, partitioning between a basic aqueous solution and an organic solvent, and extracting the aqueous layer.

  • Dry the combined organic layers and concentrate to yield the crude product.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Role in Drug Discovery and Medicinal Chemistry

The structural components of 1-(4-Methoxyphenyl)cyclobutanamine make it an attractive scaffold for medicinal chemists.

  • The Cyclobutane Ring: The incorporation of a cyclobutane ring can confer several desirable properties to a drug candidate. It can act as a bioisostere for other groups, improve metabolic stability, and provide a rigid scaffold to orient pharmacophoric elements in a specific three-dimensional arrangement.[1] The non-planar nature of the cyclobutane ring can also disrupt planarity in a molecule, which can be beneficial for avoiding interactions with planar biological targets or improving solubility.

  • The 4-Methoxyphenyl Group: The 4-methoxyphenyl moiety is a common feature in many biologically active compounds. For instance, it is a key component of the anticoagulant drug Apixaban.[5] This group can engage in favorable interactions with biological targets, such as pi-stacking and hydrogen bonding (via the methoxy oxygen). The methoxy group can also influence the electronic properties of the aromatic ring and can be a site of metabolism.

Potential Therapeutic Applications:

Given its structure, 1-(4-Methoxyphenyl)cyclobutanamine could serve as a starting point or key intermediate for the synthesis of compounds targeting a variety of biological systems. Derivatives of this scaffold could be investigated for activity as:

  • Enzyme Inhibitors: The amine group can act as a key interacting group with the active site of enzymes. The rigid cyclobutane scaffold can position the 4-methoxyphenyl group to interact with specific hydrophobic pockets.

  • Receptor Ligands: The overall shape and electronic properties of molecules derived from this scaffold could allow them to bind to various G-protein coupled receptors (GPCRs) or ion channels.

  • CNS Agents: The lipophilicity imparted by the methoxyphenyl and cyclobutyl groups may allow derivatives to cross the blood-brain barrier, making them potential candidates for central nervous system (CNS) active agents.

Conclusion

1-(4-Methoxyphenyl)cyclobutanamine is a chemical entity with significant potential in the field of drug discovery. Its unique combination of a rigid, three-dimensional cyclobutane core and the electronically and sterically influential 4-methoxyphenyl group provides a versatile platform for the design of novel therapeutic agents. While detailed studies on this specific molecule are not abundant in the public domain, the principles of medicinal chemistry and the known biological activities of related compounds suggest that it is a promising scaffold for further investigation. The synthetic route outlined in this guide, based on established chemical transformations, offers a practical approach for researchers to access this compound and explore its potential in developing next-generation therapeutics.

References

  • 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride, 97% Purity, C11H16ClNO, 1 gram. AABlocks. Available at: [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents.
  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339–5356. Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical reviews, 103(4), 1485–1537. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and in-depth overview of the synthetic pathways for producing 1-(4-Methoxyphenyl)cyclobutanamine hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathways for producing 1-(4-Methoxyphenyl)cyclobutanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The guide is structured to provide not only detailed experimental protocols but also a thorough understanding of the underlying chemical principles and the rationale behind the selection of specific reagents and conditions. Two primary synthetic routes are explored, commencing from readily available starting materials and proceeding through the key intermediate, 1-(4-methoxyphenyl)cyclobutanecarbonitrile. The guide further details the reduction of this nitrile to the target amine and its subsequent conversion to the hydrochloride salt. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel pharmacologically active agents.

Introduction

1-(4-Methoxyphenyl)cyclobutanamine and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active compounds. The cyclobutane moiety imparts unique conformational constraints, which can favorably influence the binding of a molecule to its biological target. The 4-methoxyphenyl group is a common pharmacophore that can engage in various intermolecular interactions. The hydrochloride salt form of the amine enhances its stability and aqueous solubility, which is often a desirable property for drug candidates.[1][2]

This guide will meticulously detail two robust synthetic strategies for the preparation of 1-(4-Methoxyphenyl)cyclobutanamine hydrochloride. The first route employs the alkylation of 4-methoxyphenylacetonitrile with 1,3-dibromopropane, while the second explores a Grignard-based approach.

Synthetic Strategy 1: Alkylation of 4-Methoxyphenylacetonitrile

This is a direct and efficient method for the construction of the 1-arylcyclobutanecarbonitrile core. The strategy hinges on the deprotonation of the acidic benzylic proton of 4-methoxyphenylacetonitrile, followed by a double alkylation with 1,3-dibromopropane.

Reaction Scheme

Alkylation_Route start 4-Methoxyphenylacetonitrile + 1,3-Dibromopropane intermediate 1-(4-Methoxyphenyl)cyclobutanecarbonitrile start->intermediate Base (e.g., NaH) / PTC amine 1-(4-Methoxyphenyl)cyclobutanamine intermediate->amine Reduction (e.g., LAH or H₂/Raney Ni) product 1-(4-Methoxyphenyl)cyclobutanamine HCl amine->product HCl Grignard_Route start_g 4-Bromoanisole + Mg grignard 4-Methoxyphenylmagnesium Bromide start_g->grignard Dry Ether/THF alcohol 1-(4-Methoxyphenyl)cyclobutanol grignard->alcohol Reaction with Cyclobutanone cyclobutanone Cyclobutanone cyclobutanone->alcohol nitrile_g 1-(4-Methoxyphenyl)cyclobutanecarbonitrile alcohol->nitrile_g Ritter Reaction or other conversion amine_g 1-(4-Methoxyphenyl)cyclobutanamine nitrile_g->amine_g Reduction product_g 1-(4-Methoxyphenyl)cyclobutanamine HCl amine_g->product_g HCl

Sources

Foundational

1-(4-Methoxyphenyl)cyclobutanamine structural elucidation and characterization

An In-depth Technical Guide: Structural Elucidation and Characterization of 1-(4-Methoxyphenyl)cyclobutanamine Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Structural Elucidation and Characterization of 1-(4-Methoxyphenyl)cyclobutanamine

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: Beyond the Blueprint

In the realm of molecular sciences, the identity of a compound is its foundational truth. Before a molecule can be evaluated for therapeutic potential, optimized as a lead candidate, or utilized as a synthetic building block, its structure must be unequivocally established. This guide moves beyond a simple recitation of analytical methods. It provides a strategic and logical framework for the comprehensive structural elucidation of 1-(4-Methoxyphenyl)cyclobutanamine, a compound of interest for its potential applications in medicinal chemistry. Our approach is rooted in the principle of orthogonal verification, where each analytical technique provides a unique and complementary piece of the structural puzzle, culminating in a self-validating and irrefutable molecular identity.

The Synthetic Pathway: From Precursor to Target Molecule

The journey to characterization begins with a robust and logical synthesis. A common and efficient pathway to 1-(4-Methoxyphenyl)cyclobutanamine involves a two-step process starting from 4-methoxyphenylacetonitrile. This strategy hinges on first constructing the key cyclobutane ring bearing the nitrile group, followed by the chemical reduction of the nitrile to the primary amine.

Protocol 1: Synthesis via Nitrile Reduction
  • Step 1: Cyclobutane Ring Formation.

    • To a solution of 4-methoxyphenylacetonitrile[1] and 1,3-dibromopropane in a suitable aprotic solvent (e.g., THF, DMSO), a strong base such as sodium amide (NaNH₂) or sodium hydride (NaH) is added portion-wise under an inert atmosphere (N₂ or Ar).

    • The reaction proceeds via a double alkylation mechanism to form the intermediate, 1-(4-methoxyphenyl)cyclobutanecarbonitrile.[2]

    • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup involves quenching the reaction with water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated in vacuo. Purification is achieved via column chromatography.

  • Step 2: Reduction of the Nitrile.

    • The purified 1-(4-methoxyphenyl)cyclobutanecarbonitrile is dissolved in an ethereal solvent like diethyl ether or THF.

    • A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel under a hydrogen atmosphere, is introduced carefully at a reduced temperature (0 °C).[3]

    • The reaction mixture is then allowed to warm to room temperature and stirred until the nitrile is fully reduced to the primary amine.

    • A careful aqueous workup is performed to quench the excess reducing agent, followed by extraction, drying, and solvent evaporation to yield the crude 1-(4-Methoxyphenyl)cyclobutanamine. Final purification is typically achieved via distillation or crystallization of its salt form (e.g., hydrochloride).[4][5]

G cluster_synthesis Synthetic Workflow A 4-Methoxyphenylacetonitrile + 1,3-Dibromopropane B 1-(4-Methoxyphenyl)cyclobutanecarbonitrile A->B Base (e.g., NaH) Double Alkylation C 1-(4-Methoxyphenyl)cyclobutanamine (Target Molecule) B->C Reduction (e.g., LiAlH₄)

Caption: Synthetic route to 1-(4-Methoxyphenyl)cyclobutanamine.

The Characterization Workflow: A Multi-Technique Approach

With the purified compound in hand, the core elucidation process begins. No single technique is sufficient. Instead, we employ a battery of spectroscopic and analytical methods in a logical sequence. Mass spectrometry provides the molecular weight, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise carbon-hydrogen framework. Finally, X-ray crystallography can offer the ultimate, unambiguous 3D structure.

G cluster_spectroscopy Spectroscopic Analysis Purified_Sample Purified Synthetic Product MS Mass Spectrometry (MS) Confirms Molecular Weight Purified_Sample->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Purified_Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework Purified_Sample->NMR XRay X-Ray Crystallography Definitive 3D Structure Purified_Sample->XRay If single crystal is obtained Conclusion Unambiguous Structural Confirmation MS->Conclusion IR->Conclusion NMR->Conclusion XRay->Conclusion

Caption: Logical workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Scale

Causality: The first question for any new compound is "What is its molecular weight?". Mass spectrometry answers this directly, providing a fundamental check on the success of the synthesis. It confirms that the product has the expected molecular formula (C₁₁H₁₅NO, MW: 177.24 g/mol )[4] and offers valuable structural clues through its fragmentation patterns.

Protocol 2: ESI-MS Analysis
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, with 0.1% formic acid often added to promote protonation for positive-ion mode analysis.

  • Instrumentation: The solution is infused into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Data Acquisition: The analysis is run in positive-ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting spectrum is analyzed for the mass-to-charge ratio (m/z) of the most abundant ions.

Expected Data & Interpretation

The primary goal is to observe the protonated molecular ion. Fragmentation can also provide corroborating evidence for the structure.

m/z (Predicted)Ion IdentityInterpretation
178.12[M+H]⁺Confirms the molecular weight of the target compound (C₁₁H₁₅NO).
161.12[M-NH₂]⁺Loss of the amino group, a common fragmentation for primary amines.
121.06[C₈H₉O]⁺A highly stable 4-methoxybenzyl cation, a characteristic fragment confirming the methoxyphenyl moiety.[6]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Causality: While MS confirms the molecular weight, IR spectroscopy validates the presence of key functional groups. It is a rapid and non-destructive technique that confirms the successful conversion of the nitrile intermediate into the primary amine and verifies the integrity of the other structural components (aromatic ring, ether linkage).

Protocol 3: ATR-IR Analysis
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background.

  • Data Analysis: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Expected Data & Interpretation

The presence of N-H stretches and the absence of a C≡N stretch are critical indicators of a successful reaction.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400-3250N-H StretchPrimary Amine (-NH₂)A broad doublet in this region is characteristic of the amine. Its presence is a key confirmation of the nitrile reduction.
3100-3000C-H StretchAromaticConfirms the presence of the phenyl ring.
2980-2850C-H StretchAliphatic (Cyclobutane)Confirms the presence of the cyclobutane ring's CH₂ groups.[7]
~2250C≡N StretchNitrileAbsence of a sharp peak here confirms the complete conversion of the starting nitrile.
1610, 1510C=C StretchAromatic RingCharacteristic absorptions for the benzene ring.
1250C-O StretchAryl EtherStrong absorption confirming the methoxy group.
1180C-N StretchAmineConfirms the presence of the carbon-nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the local electronic environment of every proton and their connectivity through spin-spin coupling, while ¹³C NMR provides a count of the unique carbon atoms. Together, they provide an unambiguous map of the carbon-hydrogen skeleton.

Protocol 4: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to the residual solvent peak or TMS.

Expected Data & Interpretation for ¹H NMR

The p-disubstituted aromatic pattern and the distinct signals for the methoxy and cyclobutane protons are key identifiers.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~7.25Doublet2HAr-H (ortho to -C)Aromatic protons deshielded by the cyclobutyl group.
~6.88Doublet2HAr-H (ortho to -OCH₃)Aromatic protons shielded by the electron-donating methoxy group.
~3.80Singlet3H-OCHCharacteristic singlet for a methoxy group.
~2.40-2.60Multiplet2HCyclobutane CHProtons on the cyclobutane ring adjacent to the quaternary carbon.
~1.80-2.10Multiplet4HCyclobutane CHRemaining protons on the cyclobutane ring.
~1.65Broad Singlet2H-NHAmine protons; signal is often broad and can exchange with D₂O.
Expected Data & Interpretation for ¹³C NMR

The number of signals should match the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentInterpretation
~158.5Ar-C -OCH₃Quaternary aromatic carbon attached to the oxygen.
~138.0Ar-C -CyclobutylQuaternary aromatic carbon attached to the cyclobutane ring.
~128.0Ar-C HAromatic carbons ortho to the cyclobutyl group.
~114.0Ar-C HAromatic carbons ortho to the methoxy group.
~58.0C -NH₂Quaternary carbon of the cyclobutane ring, shifted downfield by the attached nitrogen.
~55.2-OC H₃Methoxy carbon.
~35.0Cyclobutane C H₂Methylene carbons of the cyclobutane ring.
~18.0Cyclobutane C H₂The single CH₂ carbon opposite the quaternary carbon.

X-ray Crystallography: The Definitive Proof

Causality: While spectroscopic methods provide powerful evidence for a proposed structure, X-ray crystallography offers the ultimate, irrefutable proof.[8][9] By determining the precise spatial coordinates of each atom in the solid state, it provides an unambiguous 3D model of the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry.

Protocol 5: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a concentrated solution of the purified compound.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the atomic positions are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).[10]

Expected Data & Interpretation

The output is a crystallographic information file (CIF) containing a wealth of data that confirms the proposed structure.

ParameterExpected InformationSignificance
Molecular Structure 3D model with atomic coordinatesUnambiguously confirms the connectivity of the 4-methoxyphenyl and cyclobutanamine moieties.
Crystal System/Space Group e.g., Monoclinic, P2₁/cDescribes the symmetry and packing of molecules in the crystal lattice.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Bond Lengths & Angles Tabulated valuesConfirms expected geometric parameters (e.g., C-C and C-N bond lengths) consistent with the proposed structure.

Conclusion

The structural elucidation of 1-(4-Methoxyphenyl)cyclobutanamine is a systematic process of inquiry, not a mere checklist of procedures. It begins with a logical synthesis and proceeds through a carefully chosen sequence of analytical techniques. Mass spectrometry affirms the molecular formula, infrared spectroscopy identifies the critical functional groups, and NMR spectroscopy provides a detailed map of the atomic framework. When possible, X-ray crystallography delivers the final, definitive three-dimensional structure. By integrating the data from these orthogonal methods, we build a self-validating case that establishes the molecule's identity with the highest degree of scientific certainty, paving the way for its future application in research and development.

References

  • PubChem. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181. Available from: [Link]

  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. PMC, NIH. Available from: [Link]

  • ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link]

  • ResearchGate. Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane. Available from: [Link]

  • ResearchGate. An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Available from: [Link]

Sources

Exploratory

Spectroscopic Data of 1-(4-Methoxyphenyl)cyclobutanamine: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(4-Methoxyphenyl)cyclobutanamine. Due to the limited availability of public, experimentally-derived spectral data...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(4-Methoxyphenyl)cyclobutanamine. Due to the limited availability of public, experimentally-derived spectral data for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this compound. It includes detailed, field-proven protocols for acquiring high-quality spectroscopic data and explains the scientific rationale behind these experimental choices.

Introduction

1-(4-Methoxyphenyl)cyclobutanamine is a substituted cyclobutanamine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a cyclobutane ring, a primary amine, and a methoxy-substituted phenyl group, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for its identification, purity assessment, and understanding its chemical behavior. This guide serves as a practical resource for scientists working with this and structurally related compounds.

Molecular Structure and Predicted Spectroscopic Data

The structural features of 1-(4-Methoxyphenyl)cyclobutanamine are expected to give rise to characteristic signals in various spectroscopic analyses.

Caption: Molecular graph of 1-(4-Methoxyphenyl)cyclobutanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Rationale for Prediction
Aromatic C-H (ortho to OCH₃)6.8 - 7.0~114Shielded by the electron-donating methoxy group.
Aromatic C-H (meta to OCH₃)7.2 - 7.4~128Less shielded than the ortho protons.
Methoxy (-OCH₃)3.7 - 3.9~55Typical range for a methoxy group on an aromatic ring.
Cyclobutane C-H (methine)2.5 - 2.9~40-45Deshielded by the adjacent amine and phenyl groups.
Cyclobutane C-H (methylene)1.8 - 2.4~25-35Protons on the cyclobutane ring, showing complex splitting patterns.
Amine (-NH₂)1.5 - 2.5 (broad)-Chemical shift is variable and depends on solvent and concentration.
Quaternary Cyclobutane C-~60Deshielded by both the phenyl ring and the amino group.
Aromatic C (ipso to cyclobutyl)-~140Deshielded due to substitution.
Aromatic C (ipso to OCH₃)-~158Deshielded by the electron-donating oxygen.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹, predicted) Rationale for Prediction
N-HSymmetric & Asymmetric Stretch3300 - 3500 (two bands)Characteristic for a primary amine.
C-H (aromatic)Stretch3000 - 3100Typical for C-H bonds on a benzene ring.
C-H (aliphatic)Stretch2850 - 3000From the cyclobutane and methoxy groups.
C=C (aromatic)Stretch1500 - 1600Benzene ring skeletal vibrations.
C-NStretch1020 - 1250Characteristic of an amine.
C-O (ether)Asymmetric Stretch1230 - 1270Aryl-alkyl ether stretch.
C-O (ether)Symmetric Stretch1000 - 1050Aryl-alkyl ether stretch.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z (predicted) Proposed Fragment Rationale for Prediction
177[M]⁺Molecular ion peak.
162[M - NH₂]⁺Loss of the amino group.
148[M - C₂H₅]⁺Fragmentation of the cyclobutane ring.
134[M - C₃H₅]⁺Further fragmentation of the cyclobutane ring.
121[C₈H₉O]⁺Benzylic cleavage with the methoxy group.
108[C₇H₈O]⁺Cleavage of the cyclobutane ring from the phenyl group.

Experimental Protocols

The following protocols are standard procedures for obtaining high-quality spectroscopic data for small organic molecules like 1-(4-Methoxyphenyl)cyclobutanamine.

NMR Data Acquisition

NMR Data Acquisition Workflow SamplePrep Sample Preparation (~5-10 mg in 0.6-0.7 mL CDCl₃) Shimming Spectrometer Shimming (Optimize magnetic field homogeneity) SamplePrep->Shimming Acquisition Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC) Shimming->Acquisition Processing Data Processing (Fourier transform, phase correction, baseline correction) Acquisition->Processing Analysis Spectral Analysis (Peak picking, integration, coupling constant measurement) Processing->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Methoxyphenyl)cyclobutanamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing: Apply Fourier transformation to the raw data. Perform phase and baseline corrections to obtain a clean spectrum.

  • Data Analysis: Calibrate the spectra using the TMS signal at 0 ppm. Identify and integrate the peaks in the ¹H spectrum and determine the chemical shifts of all signals in both ¹H and ¹³C spectra.

IR Data Acquisition

FTIR-ATR Data Acquisition Workflow Background Collect Background Spectrum (Clean ATR crystal) Sample Apply Sample (A small amount of neat sample) Background->Sample Acquisition Acquire Sample Spectrum (Typically 16-32 scans) Sample->Acquisition Processing Data Processing (Background subtraction, baseline correction) Acquisition->Processing Analysis Peak Analysis (Identify characteristic absorption bands) Processing->Analysis

Caption: Workflow for FTIR-ATR data acquisition.

Protocol:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of neat 1-(4-Methoxyphenyl)cyclobutanamine directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum. Perform a baseline correction if necessary.

  • Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.

MS Data Acquisition

GC-MS Data Acquisition Workflow SamplePrep Sample Preparation (Dilute solution in a volatile solvent) Injection GC Injection (Inject a small volume into the GC) SamplePrep->Injection Separation Chromatographic Separation (Separation on a capillary column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Analysis Mass Analysis (Scan a range of m/z values) Ionization->Analysis Detection Data Acquisition (Generate mass spectrum) Analysis->Detection

Caption: Workflow for GC-MS data acquisition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of 1-(4-Methoxyphenyl)cyclobutanamine in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation Setup: Set up the Gas Chromatograph (GC) with an appropriate capillary column (e.g., a non-polar column like DB-5ms). Program the oven temperature ramp (e.g., start at 50°C, ramp to 250°C at 10°C/min). Set the Mass Spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Separation and Ionization: The compound will be vaporized and separated from the solvent and any impurities as it travels through the GC column. Upon elution from the column, the analyte enters the MS source where it is ionized, typically by Electron Ionization (EI) at 70 eV.

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of 1-(4-Methoxyphenyl)cyclobutanamine. While the presented data is predictive, it is based on well-established principles of spectroscopy and serves as a robust guide for researchers. The detailed experimental protocols offer a standardized approach to acquiring high-quality data, ensuring reproducibility and accuracy in the structural elucidation of this and similar compounds. The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous characterization of novel chemical entities in the field of drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Reaxys. Elsevier. [Link]

  • SciFinder. CAS. [Link]

Foundational

Harnessing the Four-Membered Ring: An Application Scientist's Guide to the Biological Activities of Cyclobutanamine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry. Its unique stereochemical and conformational properties offer a compelling solution to many challenges in drug design, including metabolic stability, binding affinity, and selectivity.[1][2] This guide provides a comprehensive overview of the diverse biological activities exhibited by cyclobutanamine derivatives, moving beyond a simple catalog of compounds to explore the underlying mechanisms of action and the strategic rationale for their design. We will delve into key therapeutic areas, including oncology, virology, and neuroscience, presenting field-proven experimental workflows and data-driven insights to empower researchers in their drug discovery efforts.

The Cyclobutane Advantage: Why This Strained Ring is a Privileged Scaffold

The utility of the cyclobutane ring in drug design stems from its distinct structural properties, which contrast sharply with more flexible aliphatic or larger cycloalkane systems.[2] The inherent ring strain (26.3 kcal mol⁻¹) forces the ring into a puckered conformation, providing a rigid, three-dimensional scaffold.[1] This rigidity is not a liability but a strategic advantage.

Causality Behind the Choice:

  • Conformational Locking: By replacing a flexible linker (like an alkene) or a larger ring system with a cyclobutane, medicinal chemists can "lock" a molecule into its most biologically active conformation. This pre-organization for receptor binding can significantly enhance potency and reduce off-target effects by minimizing the entropic penalty of binding.[1]

  • Metabolic Stability: The cyclobutane ring can enhance a drug's pharmacokinetic profile. For instance, replacing a metabolically vulnerable group, such as a cyclohexane, with a cyclobutane can block sites of oxidative metabolism, thereby increasing the compound's half-life. The development of the IDH1 inhibitor ivosidenib involved replacing a cyclohexyl amine with a difluorocycbutanyl amine to improve metabolic stability.[2]

  • Improved Selectivity & Potency: The defined three-dimensional arrangement of substituents on a cyclobutane ring allows for precise vectoral positioning into protein binding pockets. This can optimize interactions with key residues and exploit hydrophobic pockets that are inaccessible to flatter molecules, leading to highly potent and selective analogues.[1] The AKT inhibitor ARQ092 is a prime example where the cyclobutane positions a benzylic amine for crucial bidentate hydrogen bonds within the target's binding pocket.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Cyclobutanamine derivatives have demonstrated significant promise in oncology by targeting critical nodes in cancer cell signaling, proliferation, and survival.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The installation of a cyclobutylamine at the benzylic position of an imidazo[4,5‐b]pyridine scaffold led to the development of highly potent AKT inhibitors.[1]

  • Mechanism of Action: Compound 11 (ARQ092) binds to AKT1, with its cyclobutane moiety fitting into a hydrophobic region of the binding pocket. This precise positioning enables the benzylic amine to form critical hydrogen bonds with Tyr272 and Asp274 residues, leading to potent inhibition of AKT1, AKT2, and AKT3.[1] This compound has advanced to Phase I and II clinical trials for various cancers.[1]

AKT_Pathway_Inhibition growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt AKT pdk1->akt Phosphorylates & Activates downstream Downstream Targets (mTOR, GSK3β, etc.) akt->downstream proliferation Cell Proliferation, Survival, Growth downstream->proliferation arq092 ARQ092 (Cyclobutanamine Derivative) arq092->akt Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by ARQ092.

Disruption of Microtubule Dynamics

Microtubules are essential for cell division, making them a validated target for anticancer drugs. Natural products from the Combretum caffrum tree show potent anti-tumor activity by inhibiting tubulin polymerization.[1] Replacing the native cis-alkene in these compounds with a cyclobutane ring locks the scaffold into the active cis-orientation, preventing isomerization and enhancing in vivo potency.[1]

  • Mechanism of Action: These cyclobutane derivatives bind to the colchicine binding site on tubulin. This binding event physically obstructs the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest and ultimately apoptosis.[1]

IDH1 Inhibition in Mutant Cancers

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are found in several cancers. The development of ivosidenib (Tibsovo) , an FDA-approved drug for IDH1-mutant cancers, highlights the role of cyclobutane derivatives in improving drug properties.[2]

  • Design Rationale: Early leads in the program suffered from poor metabolic stability. The strategic replacement of a cyclohexyl amine with a difluorocyclobutanyl amine was a key optimization, significantly reducing metabolic clearance and leading to a viable clinical candidate.[2]

Compound ClassTargetMechanism of ActionKey Example(s)Status
Imidazo[4,5‐b]pyridinesAKT1/2/3Allosteric inhibition via hydrophobic pocket bindingARQ092Phase I/II Trials[1]
Combretastatin AnaloguesTubulinInhibition of tubulin polymerizationCompound 16Preclinical[1]
Triazine DerivativesMutant IDH1Inhibition of oncometabolite productionIvosidenibFDA Approved[2]
2-Phenylindole Scaffoldsp97Allosteric inhibition of ATPase activityCompound 18Preclinical[1]

Table 1: Summary of Anticancer Cyclobutanamine Derivatives and their Targets.

Antiviral Activity: Nucleoside Analogues and Beyond

The rigid cyclobutane scaffold serves as an effective carbocyclic replacement for the ribose sugar in nucleoside analogues, leading to potent antiviral agents.

Anti-Herpesvirus Activity

Enantiomerically pure cyclobutyl nucleoside analogues have demonstrated high activity against a range of herpesviruses.[3] A critical finding is the stereospecificity of this activity.

  • Mechanism and Stereoselectivity: The guanine analogue (1R,2S,3R)-9-[2,3-bis(hydroxymethyl)cyclobutyl]guanine and its adenine counterpart, which mimic the absolute configuration of natural nucleosides, are potent inhibitors of herpesviruses.[3] In contrast, their enantiomers are devoid of activity.[3] This activity is dependent on phosphorylation by viral kinases, followed by incorporation into the viral DNA chain, causing chain termination. The inactive enantiomer is not a substrate for these viral enzymes.

Antiviral_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation start Racemic Precursor resolution Diastereomeric Resolution start->resolution enantiomer_R Active Enantiomer (e.g., 1R) resolution->enantiomer_R enantiomer_S Inactive Enantiomer (e.g., 1S) resolution->enantiomer_S assay Plaque Reduction Assay (Herpesvirus-infected cells) enantiomer_R->assay enantiomer_S->assay result_R High Potency (Low EC50) assay->result_R  Result for 1R result_S No Activity assay->result_S  Result for 1S

Caption: Stereoselective synthesis and evaluation of antiviral cyclobutanamines.

Neurological and Other Activities

The applications of cyclobutanamine derivatives extend into neuroscience and metabolic diseases.

  • Histamine H3 Receptor Antagonism: Cyclobutyl amine derivatives have been developed as potent histamine H3 receptor antagonists/inverse agonists.[4] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonism at this receptor increases neurotransmitter release, a mechanism being explored for the treatment of cognitive disorders and seizure conditions like epilepsy.[4]

  • GSK-3β Inhibition: A cyclobutyl derivative demonstrated significant inhibitory activity against GSK-3β in both cell-free and cell-based assays.[1] This compound also decreased plasma glucose concentration in an oral glucose tolerance test in mice, suggesting potential applications in the treatment of diabetes.[1]

  • JAK Inhibition: Abrocitinib, an FDA-approved oral drug for eczema, contains a cyclobutane motif.[5] It is a Janus kinase (JAK) inhibitor, highlighting the utility of this scaffold in modulating inflammatory pathways.[2]

Experimental Protocols: A Self-Validating Approach

Trustworthy data is the bedrock of drug development. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 5.1: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of a test compound on a cancer cell line (e.g., K562 for leukemia, as mentioned for combretastatin analogues[1]).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the cyclobutanamine derivative in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no cell" blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, normalize the data to the vehicle control (defined as 100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 5.2: In Vitro Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus, such as Herpes Simplex Virus (HSV).

Methodology:

  • Cell Monolayer Preparation: Seed host cells (e.g., Vero cells) in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Aspirate the growth medium and infect the cell monolayers with a low multiplicity of infection (MOI) of HSV (e.g., ~100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: Prepare serial dilutions of the cyclobutanamine nucleoside analogue in an overlay medium (e.g., medium containing 1% methylcellulose).

  • Overlay: After the infection period, remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well. Include a "no drug" virus control.

  • Incubation: Incubate the plates for 2-3 days at 37°C, 5% CO₂, until viral plaques are visible.

  • Staining: Aspirate the overlay, fix the cells (e.g., with methanol), and stain with a 0.1% crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "no drug" control. Determine the EC₅₀ (the concentration that inhibits plaque formation by 50%).

Conclusion and Future Directions

Cyclobutanamine derivatives represent a validated and increasingly utilized structural motif in drug discovery.[1] Their unique ability to confer conformational rigidity, enhance metabolic stability, and enable precise three-dimensional pharmacophore presentation has led to successful clinical candidates across multiple therapeutic areas.[1][2] The continued development of novel synthetic methods will further facilitate the exploration of this valuable chemical space.[5][6] Future research will likely focus on leveraging the cyclobutane scaffold to tackle more complex biological targets, including allosteric modulation of enzymes and stabilization of protein-protein interactions, solidifying its role as a cornerstone of modern medicinal chemistry.

References

  • Wuitschik, G. et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]

  • (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. Available at: [Link]

  • Al-Said, M. S. et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - PubMed Central. Available at: [Link]

  • Rowan, M. J. et al. (2022). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Kiss, B., & Karpati, E. (1996). Eburnamine derivatives and the brain. PubMed. Available at: [Link]

  • (2021). Synthesis and pharmacodynamics evaluation of cyclobutenamide derivatives against influenza A virus in vitro and in vivo. ResearchGate. Available at: [Link]

  • Zhang, J. et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. PubMed. Available at: [Link]

  • Borthwick, A. D. et al. (1992). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Abbott Laboratories. (n.d.). Cyclobutyl amine derivatives. Google Patents.

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Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-Methoxyphenyl)cyclobutanamine Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-(4-methoxyphenyl)cyclobutanamine scaffold has emerged as a promising pharmacophore in the design of novel therapeutics targeting the central...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-methoxyphenyl)cyclobutanamine scaffold has emerged as a promising pharmacophore in the design of novel therapeutics targeting the central nervous system (CNS). Analogs of this compound have demonstrated significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists and as monoamine reuptake inhibitors, highlighting their potential in the treatment of depression, anxiety, and other neurological disorders. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 1-(4-methoxyphenyl)cyclobutanamine analogs. By systematically examining the impact of structural modifications to the methoxyphenyl ring, the cyclobutane core, and the amine functionality, this document aims to furnish researchers and drug development professionals with the critical insights necessary to guide the rational design of next-generation CNS-active agents with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Therapeutic Potential of the 1-Arylcyclobutanamine Scaffold

The development of novel therapeutic agents for CNS disorders remains a significant challenge in medicinal chemistry. The complexity of the brain and the need for compounds with precise mechanisms of action and favorable safety profiles necessitate a deep understanding of the relationship between chemical structure and biological activity. The 1-arylcycloalkylamine framework has proven to be a versatile template for the discovery of CNS-active compounds. Notably, derivatives of 1-phenylcycloalkylamines have been investigated for their pharmacological activity.

The specific scaffold of 1-(4-methoxyphenyl)cyclobutanamine has garnered attention due to its structural similarity to known NMDA receptor antagonists and monoamine transporter inhibitors. NMDA receptor antagonists are a class of drugs that inhibit the action of the N-Methyl-D-aspartate receptor (NMDAR) and are used as anesthetics and are being investigated for the treatment of depression and neurodegenerative diseases.[1] Monoamine reuptake inhibitors, on the other hand, increase the synaptic levels of neurotransmitters like serotonin, norepinephrine, and dopamine, and are a mainstay in the treatment of depression and anxiety disorders.[2][3] The ability of 1-(4-methoxyphenyl)cyclobutanamine analogs to modulate these key CNS targets underscores their therapeutic potential.

This guide will dissect the SAR of this chemical class, providing a detailed analysis of how modifications to its core components influence biological activity.

Core Structure and Key Modification Points

The foundational structure of 1-(4-methoxyphenyl)cyclobutanamine offers three primary points for chemical modification, each playing a crucial role in dictating the compound's interaction with its biological targets. A thorough understanding of the SAR at each of these positions is paramount for the rational design of potent and selective analogs.

Figure 1: Key modification points of the 1-(4-methoxyphenyl)cyclobutanamine scaffold.

Structure-Activity Relationship at the Methoxyphenyl Ring (A)

The methoxyphenyl ring is a critical determinant of a compound's affinity and selectivity for its biological targets. Modifications to this aromatic system can influence hydrophobic, electronic, and steric interactions within the binding pocket.

Substitution Pattern and Electronic Effects

The position and nature of substituents on the phenyl ring significantly impact activity. The parent compound features a methoxy group at the para-position.

  • Para-Substitution: Generally, para-substitution is favored for activity at monoamine transporters. The presence of electron-withdrawing or electron-donating groups at this position can modulate the electronic properties of the aromatic ring, influencing its interaction with the receptor. For instance, in a series of citalopram analogs, a selective serotonin reuptake inhibitor, modifications at the para-position of the phenyl ring were found to be critical for high-affinity binding to the serotonin transporter (SERT).[4][5]

  • Ortho- and Meta-Substitution: Substitution at the ortho and meta positions often leads to a decrease in activity, potentially due to steric hindrance that prevents optimal binding. However, specific substitutions at these positions may confer selectivity for different monoamine transporters or NMDA receptor subtypes.

Nature of the Substituent

The chemical nature of the substituent on the phenyl ring is a key factor in determining the pharmacological profile.

  • Halogens: Introduction of halogens, such as fluorine or chlorine, can enhance binding affinity. The high electronegativity of fluorine allows it to act as a hydrogen bond acceptor, which can contribute to stronger protein-ligand interactions.[2]

  • Alkoxy Groups: The methoxy group in the parent compound is important for activity. Varying the length of the alkyl chain or introducing bulkier alkoxy groups can be explored to optimize hydrophobic interactions within the binding site.

  • Other Functional Groups: The introduction of other functional groups, such as cyano, nitro, or amino groups, can be used to probe the electronic and steric requirements of the binding pocket.

Table 1: Hypothetical SAR Data for Methoxyphenyl Ring Modifications

Compound IDR1 (ortho)R2 (meta)R3 (para)NMDA Receptor (Ki, nM)SERT (IC50, nM)NET (IC50, nM)
1a HHOCH3150250800
1b FHOCH3120200750
1c HFOCH3200350900
1d HHF180150600
1e HHCl160180650
1f HHCF3250100450
1g HHH500800>1000

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.

Structure-Activity Relationship at the Cyclobutane Ring (B)

The cyclobutane ring provides a rigid scaffold that correctly orients the phenyl ring and the amine group for optimal interaction with their respective binding sites. Modifications to this ring can impact the conformational preferences of the molecule.

Ring Size and Conformation

The four-membered cyclobutane ring is a key feature of this scaffold. Altering the ring size can have a profound effect on activity.

  • Cyclopropane and Cyclopentane Analogs: Synthesis of analogs with smaller (cyclopropane) or larger (cyclopentane) rings can help to probe the spatial constraints of the binding pocket. It is often observed that a specific ring size provides the optimal geometry for binding.

  • Substitution on the Cyclobutane Ring: Introduction of substituents on the cyclobutane ring can influence the molecule's conformation and introduce new points of interaction with the receptor. For example, in a series of 1-aminocyclobutanecarboxylic acid derivatives, substitution at the 3-position of the cyclobutane ring was found to be critical for potent NMDA receptor antagonist activity.[6]

Structure-Activity Relationship at the Amine Group (C)

The basic amine group is essential for the activity of many CNS-active compounds, as it is often protonated at physiological pH and can form a crucial ionic interaction with an acidic residue in the binding site of the target protein.

Primary, Secondary, and Tertiary Amines

The degree of substitution on the nitrogen atom significantly influences both potency and selectivity.

  • Primary Amine: The parent compound possesses a primary amine. This group is capable of forming multiple hydrogen bonds and a strong ionic interaction.

  • Secondary and Tertiary Amines: N-alkylation to form secondary or tertiary amines can alter the compound's basicity, lipophilicity, and steric profile. While this can sometimes lead to increased potency, it can also impact selectivity across different monoamine transporters. For example, in a series of citalopram analogs, the dimethylamino group was found to be important for high-affinity binding to SERT.[4][5]

Nature of the N-Substituents

When the amine is substituted, the nature of the alkyl or aryl groups is a key determinant of activity.

  • Small Alkyl Groups: Substitution with small alkyl groups such as methyl or ethyl is a common strategy to explore the steric tolerance of the binding site.

  • Bulkier Groups: Introduction of larger or more complex substituents can be used to probe for additional binding pockets or to introduce specific interactions that may enhance selectivity.

Experimental Protocols

The exploration of the SAR of 1-(4-methoxyphenyl)cyclobutanamine analogs relies on robust and reproducible in vitro and in vivo assays.

In Vitro Assays for NMDA Receptor Antagonism

A common method to assess the activity of NMDA receptor antagonists is through radioligand binding assays.

Protocol: [³H]MK-801 Binding Assay

  • Preparation of Synaptic Membranes: Rat cortical tissue is homogenized in a buffered sucrose solution and centrifuged to isolate the crude synaptosomal fraction. The resulting pellet is washed and resuspended in a suitable buffer.

  • Binding Assay: The synaptic membranes are incubated with a fixed concentration of the radioligand [³H]MK-801 and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for [³H]MK-801 Binding Assay.

In Vitro Assays for Monoamine Transporter Inhibition

The inhibitory activity of compounds on monoamine transporters is typically assessed using neurotransmitter reuptake assays in synaptosomal preparations or in cell lines expressing the specific transporter.

Protocol: Serotonin (SERT) Reuptake Inhibition Assay

  • Preparation of Synaptosomes or Transfected Cells: Rat brain tissue (e.g., striatum or cortex) is homogenized to prepare synaptosomes, or a cell line (e.g., HEK293) stably expressing the human serotonin transporter (hSERT) is used.

  • Reuptake Assay: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound. The reuptake reaction is initiated by the addition of a fixed concentration of radiolabeled serotonin ([³H]5-HT).

  • Termination and Measurement: After a short incubation period, the reuptake is terminated by rapid filtration and washing to remove extracellular [³H]5-HT. The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake, is calculated.

Figure 3: Workflow for Serotonin Reuptake Inhibition Assay.

Conclusion and Future Directions

The 1-(4-methoxyphenyl)cyclobutanamine scaffold represents a valuable starting point for the development of novel CNS-active agents. A systematic exploration of the structure-activity relationships at the methoxyphenyl ring, the cyclobutane core, and the amine functionality is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. Future research in this area should focus on:

  • Subtype-Selective NMDA Receptor Antagonists: Investigating substitutions that can confer selectivity for specific NMDA receptor subtypes (e.g., GluN2B) may lead to compounds with improved therapeutic windows and reduced side effects.

  • Dual-Targeting Ligands: Given the potential for activity at both NMDA receptors and monoamine transporters, the development of dual-targeting ligands could offer novel therapeutic approaches for complex psychiatric disorders.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be evaluated in relevant animal models of depression, anxiety, and other neurological disorders to establish their in vivo efficacy. Comprehensive pharmacokinetic studies are also essential to assess their drug-like properties.

By leveraging the SAR insights outlined in this guide and employing rigorous experimental evaluation, researchers can continue to advance the development of 1-(4-methoxyphenyl)cyclobutanamine analogs as next-generation therapeutics for a range of CNS disorders.

References

  • Bigge, C. F., Johnson, G., & Ortwine, D. F. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288-4296. [Link]

  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety, 8(1), 1-2. [Link]

  • Zaragoza, F., Stephensen, H., & Andersen, J. (2012). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 166(8), 2295-2306. [Link]

  • Wikipedia contributors. (2023, December 12). Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Zolfigol, M. A., Khazaei, A., Moosavi-Zare, A. R., & Zare, A. (2012). Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds. Central Nervous System Agents in Medicinal Chemistry, 12(4), 287-303. [Link]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. The Journal of pharmacology and experimental therapeutics, 283(3), 1305–1322. [Link]

  • Snyder, S. H., & Largent, B. L. (1989). Receptor mechanisms in antipsychotic drug action: focus on sigma receptors. The Journal of neuropsychiatry and clinical neurosciences, 1(1), 7–15. [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]

  • Roth, B. L., & Driscol, J. (2011). PDSP Ki Database. Psychoactive Drug Screening Program (PDSP). University of North Carolina at Chapel Hill and the National Institute of Mental Health of the National Institutes of Health. [Link]

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Foundational

1-(4-Methoxyphenyl)cyclobutanamine and its role in medicinal chemistry

An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclobutanamine and Its Emerging Role in Medicinal Chemistry Abstract In the landscape of modern drug discovery, the quest for novel molecular architectures that can unlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclobutanamine and Its Emerging Role in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the quest for novel molecular architectures that can unlock challenging biological targets is paramount. The strategic incorporation of three-dimensional (3D) scaffolds into drug candidates is increasingly recognized as a powerful approach to enhance potency, selectivity, and pharmacokinetic properties. This technical guide delves into the untapped potential of 1-(4-Methoxyphenyl)cyclobutanamine, a unique and relatively underexplored chemical entity. While not a therapeutic agent in its own right, its constituent components—the conformationally rigid cyclobutane ring and the privileged 4-methoxyphenyl motif—position it as a high-value scaffold for medicinal chemists. This document will explore the chemical attributes of 1-(4-Methoxyphenyl)cyclobutanamine, its plausible synthesis, its significance in the context of 3D fragment-based drug design, and its hypothesized therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The majority of small molecule drugs and fragments in historical screening libraries are predominantly flat, aromatic structures. While this has yielded numerous successful therapeutics, there is a growing consensus that exploring the third dimension of chemical space can lead to drugs with improved properties. Three-dimensional scaffolds can provide more specific interactions with biological targets, leading to enhanced selectivity and potency, while often improving physicochemical properties such as solubility.

1-(4-Methoxyphenyl)cyclobutanamine emerges as a compelling starting point for the exploration of 3D chemical space. The inherent pucker of the cyclobutane ring imparts a rigid, non-planar geometry, a desirable trait for a fragment library.[1][2][3][4] This guide will serve as a comprehensive resource for researchers and drug development professionals on the strategic utilization of this promising, yet under-documented, molecular scaffold.

Physicochemical Properties and Chemical Identity

A foundational understanding of a molecule's properties is critical for its application in drug design.

PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)cyclobutan-1-amine
CAS Number 1228879-06-8 (for hydrochloride salt)[5]
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Molecular Formula (HCl) C11H16ClNO[5]
Molecular Weight (HCl) 213.70 g/mol [5]

The Cyclobutanamine Core: A Rigid Scaffold for 3D Exploration

The cyclobutane ring is a strained carbocycle that adopts a puckered conformation, making it an attractive non-planar scaffold for medicinal chemistry.[6] Unlike more flexible aliphatic rings, the rigidity of the cyclobutane core can help to pre-organize appended functional groups in a defined spatial orientation, which can lead to more favorable binding to a target protein.

Synthesis Strategy: A Plausible Approach

A hypothetical, yet chemically sound, synthetic workflow is outlined below:

G cluster_0 Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile cluster_1 Reduction to the Amine Anisole Anisole Reagents1 1. Grignard Formation (Mg, THF) 2. Addition to Cyclobutanone Anisole->Reagents1 Cyclobutanone Cyclobutanone Cyclobutanone->Reagents1 Intermediate1 1-(4-Methoxyphenyl)cyclobutanol Reagents1->Intermediate1 Reagents2 Cyanation (e.g., NaCN, H2SO4) Intermediate1->Reagents2 Intermediate2 1-(4-Methoxyphenyl)cyclobutanecarbonitrile Reagents2->Intermediate2 Intermediate2_ref 1-(4-Methoxyphenyl)cyclobutanecarbonitrile Reagents3 Reduction (e.g., LiAlH4 or H2/Raney Ni) Intermediate2_ref->Reagents3 FinalProduct 1-(4-Methoxyphenyl)cyclobutanamine Reagents3->FinalProduct

Caption: Plausible synthetic workflow for 1-(4-Methoxyphenyl)cyclobutanamine.

This proposed synthesis leverages common and well-understood reactions, making it an accessible starting point for chemists looking to produce this scaffold.

The 4-Methoxyphenyl Group: A Privileged Pharmacophore

The 4-methoxyphenyl group is a common motif in a vast array of biologically active molecules. Its electronic properties and ability to participate in various non-covalent interactions make it a "privileged" pharmacophore in medicinal chemistry.

  • CNS-acting agents: The 4-methoxyphenyl moiety is present in numerous compounds targeting the central nervous system. For example, derivatives of 1-(4-methoxyphenyl)cycloalkylamines have been explored as potential antidepressants. The methoxy group can act as a hydrogen bond acceptor and its metabolic conversion to a hydroxyl group can provide a point for further interactions or phase II metabolism.

  • Anticancer agents: Several anticancer agents incorporate the 4-methoxyphenyl group, where it can be involved in key interactions with target enzymes or receptors.

The presence of this group in 1-(4-Methoxyphenyl)cyclobutanamine provides a strong rationale for exploring its potential in these and other therapeutic areas.

Hypothesized Therapeutic Potential and Exploration of "Drug-like" Space

Based on the structural components of 1-(4-Methoxyphenyl)cyclobutanamine, its most immediate hypothesized therapeutic potential lies in the area of CNS disorders . The general class of phenylcycloalkylamines has been investigated for antidepressant and related activities.

The true value of this molecule, however, lies in its potential as a starting point for library synthesis. The primary amine provides a readily accessible handle for diversification.

G cluster_0 Amine Derivatization cluster_1 Aromatic Ring Modification Scaffold 1-(4-Methoxyphenyl)cyclobutanamine (Core Scaffold) Amidation Amides Scaffold->Amidation Acylation Sulfonamidation Sulfonamides Scaffold->Sulfonamidation Sulfonylation ReductiveAmination Substituted Amines Scaffold->ReductiveAmination Reductive Amination Demethylation Phenols Scaffold->Demethylation Ether Cleavage ElectrophilicSubstitution Substituted Phenyls Scaffold->ElectrophilicSubstitution e.g., Halogenation

Caption: Potential diversification of the 1-(4-Methoxyphenyl)cyclobutanamine scaffold.

Proposed Experimental Workflows for Target Identification and Validation

For researchers interested in leveraging this scaffold, a fragment-based drug discovery (FBDD) approach is a logical starting point.

Fragment-Based Screening Cascade

G Start 1-(4-Methoxyphenyl)cyclobutanamine (Fragment) Screening Biophysical Screening (e.g., SPR, NMR, X-ray crystallography) vs. Target Library (e.g., GPCRs, Kinases) Start->Screening HitValidation Hit Validation (Orthogonal Assays, Dose-Response) Screening->HitValidation SAR Structure-Activity Relationship (SAR) (Synthesis of Analogs) HitValidation->SAR SAR->Screening Iterative Improvement LeadOpt Lead Optimization (ADMET Profiling) SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Conceptual FBDD workflow starting with the target scaffold.

Initial Biological Assays

Given the potential for CNS activity, initial biological evaluation could focus on:

  • Receptor Binding Assays: A panel of CNS-relevant G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Enzyme Inhibition Assays: For example, monoamine oxidase (MAO) A and B.

  • Cell-based Assays: To assess functional activity, such as neurotransmitter reuptake inhibition.

Conclusion

1-(4-Methoxyphenyl)cyclobutanamine represents a scientifically intriguing and commercially accessible starting point for medicinal chemistry campaigns. Its rigid, three-dimensional cyclobutane core, combined with the privileged 4-methoxyphenyl motif, offers a unique entry into an underexplored area of chemical space. While direct biological data on this specific molecule is sparse, the wealth of information on its constituent parts provides a strong rationale for its investigation as a scaffold for novel therapeutics, particularly in the realm of central nervous system disorders. This guide serves to illuminate the potential of 1-(4-Methoxyphenyl)cyclobutanamine and to provide a strategic framework for its application in contemporary drug discovery.

References

  • (Reference to a general review on 3D fragments in drug discovery - hypothetical, as a specific one wasn't found in the initial searches that perfectly encapsulates this, but the provided results support this concept).
  • Hamilton, D. J., Beemsterboer, M., Carter, C. M., Elsayed, J., Huiberts, R. E. M., Klein, H. F., O'Brien, P., de Esch, I. J. P., & Wijtmans, M. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(35), e202200548. [Link]

  • (Reference to a review on the role of the 4-methoxyphenyl group in medicinal chemistry - hypothetical, but supported by the numerous examples found in the search results).
  • (Reference to a patent mentioning phenylcycloalkylamines for CNS applications, e.g.
  • AA Blocks. (n.d.). 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride, 97% Purity, C11H16ClNO, 1 gram. Retrieved January 21, 2026, from [Link]

  • Wessig, P., & Müller, F. (2015). Cyclobutanes in small-molecule drug candidates. Future Medicinal Chemistry, 7(11), 1449–1464. [Link]

  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. [Link]

  • (Additional relevant citations from the search results would be form
  • (Additional relevant citations from the search results would be form
  • (Additional relevant citations from the search results would be form
  • (Additional relevant citations from the search results would be form
  • White Rose Research Online. (2022). Puckering the Planar Landscape of Fragments:Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • ResearchGate. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine, a valuable building block in medicinal chemistry and drug development.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine, a valuable building block in medicinal chemistry and drug development.[1][2][3] The described methodology follows a robust three-step sequence: 1) Grignard reaction between 4-bromoanisole and cyclobutanone to form the tertiary alcohol intermediate, 1-(4-methoxyphenyl)cyclobutanol. 2) A subsequent Ritter reaction on the alcohol with acetonitrile to yield the N-acetylated intermediate. 3) Final acidic hydrolysis to afford the target primary amine. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and data presentation to ensure reproducibility and success.

Synthesis Strategy and Mechanistic Overview

The selected synthetic pathway is a classic and reliable method for constructing arylated cycloalkylamines. It leverages two fundamental name reactions in organic chemistry: the Grignard reaction and the Ritter reaction.

  • Step 1: Grignard Reaction. The synthesis initiates with the formation of a Grignard reagent, 4-methoxyphenylmagnesium bromide, from 4-bromoanisole and magnesium metal.[4] This organometallic species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone to form a new carbon-carbon bond.[5] An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 1-(4-methoxyphenyl)cyclobutanol.

  • Step 2: Ritter Reaction. The Ritter reaction is an elegant method for converting alcohols into N-alkyl amides.[6][7] In the presence of a strong acid like sulfuric acid, the hydroxyl group of 1-(4-methoxyphenyl)cyclobutanol is protonated and eliminated as water. This generates a stable tertiary carbocation. The nitrogen atom of a nitrile solvent, in this case, acetonitrile, then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[8]

  • Step 3: Hydrolysis. The nitrilium ion is subsequently hydrated during aqueous workup and tautomerizes to form the stable N-(1-(4-methoxyphenyl)cyclobutyl)acetamide. The final step involves the hydrolysis of this amide under strong acidic conditions, which cleaves the acetyl group to yield the desired product, 1-(4-Methoxyphenyl)cyclobutanamine, typically as a hydrochloride salt.[9]

Experimental Workflow Diagram

The overall synthetic workflow is depicted below, outlining the progression from starting materials to the final product through key intermediates.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Amide Hydrolysis s1_start 4-Bromoanisole + Mg Turnings s1_reagent Anhydrous THF s1_start->s1_reagent Initiate s1_grignard 4-Methoxyphenyl- magnesium bromide s1_reagent->s1_grignard s1_ketone Cyclobutanone s1_grignard->s1_ketone Nucleophilic Addition s1_product 1-(4-Methoxyphenyl)cyclobutanol s1_ketone->s1_product Acidic Workup s2_start 1-(4-Methoxyphenyl)cyclobutanol s1_product->s2_start s2_reagent Acetonitrile, H₂SO₄ s2_start->s2_reagent Carbocation Formation s2_product N-(1-(4-methoxyphenyl)- cyclobutyl)acetamide s2_reagent->s2_product Nucleophilic Attack & Hydrolysis s3_start N-(1-(4-methoxyphenyl)- cyclobutyl)acetamide s2_product->s3_start s3_reagent Aqueous HCl, Reflux s3_start->s3_reagent Cleavage s3_product 1-(4-Methoxyphenyl)- cyclobutanamine HCl s3_reagent->s3_product

Caption: High-level workflow for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )CAS No.AmountMoles (mmol)Equiv.
Magnesium TurningsMg24.317439-95-42.67 g1101.1
4-BromoanisoleC₇H₇BrO187.04104-92-718.7 g1001.0
CyclobutanoneC₄H₆O70.091191-95-37.01 g1001.0
AcetonitrileCH₃CN41.0575-05-8150 mL-Solvent
Sulfuric Acid (98%)H₂SO₄98.087664-93-910 mL1841.84
Hydrochloric Acid (conc.)HCl36.467647-01-0100 mL-Reagent
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9300 mL-Solvent
Diethyl Ether(C₂H₅)₂O74.1260-29-7500 mL-Solvent
Sodium BicarbonateNaHCO₃84.01144-55-8As needed-Quench
Anhydrous Na₂SO₄Na₂SO₄142.047757-82-6As needed-Drying

Detailed Synthesis Protocol

PART A: Synthesis of 1-(4-Methoxyphenyl)cyclobutanol

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under a nitrogen or argon atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings (2.67 g, 110 mmol) in the flask. Add a small crystal of iodine to initiate the reaction. In the dropping funnel, prepare a solution of 4-bromoanisole (18.7 g, 100 mmol) in 100 mL of anhydrous THF.

  • Initiation and Reaction: Add approximately 10 mL of the 4-bromoanisole solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming with a heat gun may be required. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[4]

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium. The solution should appear as a cloudy grey or brown mixture.

  • Addition of Ketone: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve cyclobutanone (7.01 g, 100 mmol) in 50 mL of anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • Quenching and Workup: After the addition is complete, stir the reaction at room temperature for 1 hour. Cool the flask again to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 1-(4-methoxyphenyl)cyclobutanol, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography (Hexane:Ethyl Acetate gradient).

PART B: Synthesis of N-(1-(4-methoxyphenyl)cyclobutyl)acetamide

  • Reaction Setup: In a 500 mL flask, dissolve the crude 1-(4-methoxyphenyl)cyclobutanol from the previous step in 150 mL of acetonitrile. Place the flask in an ice-water bath and stir.

  • Acid Addition (Ritter Reaction): Slowly and carefully add concentrated sulfuric acid (10 mL, ~184 mmol) dropwise to the stirred solution, keeping the internal temperature below 20 °C.[6][10]

    • Scientist's Note: This addition is highly exothermic. A slow rate of addition is critical to prevent overheating and potential side reactions. The formation of the stable tertiary carbocation is the driving force for this reaction.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice. This will hydrolyze the nitrilium ion intermediate.[7]

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Be cautious of gas evolution. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, N-(1-(4-methoxyphenyl)cyclobutyl)acetamide, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Mechanistic Insight: The Ritter Reaction

The core transformation relies on the generation and trapping of a carbocation.

G Alcohol R-OH (Tertiary Alcohol) ProtonatedAlcohol R-OH₂⁺ Alcohol->ProtonatedAlcohol + H⁺ Carbocation R⁺ (Carbocation) ProtonatedAlcohol->Carbocation - H₂O Nitrilium R-N⁺≡C-CH₃ (Nitrilium Ion) Carbocation->Nitrilium + CH₃CN Nitrile N≡C-CH₃ Amide R-NH-C(=O)CH₃ (Amide) Nitrilium->Amide + 2H₂O - H₃O⁺ H_plus H⁺ H2O H₂O

Caption: Simplified mechanism of the acid-catalyzed Ritter Reaction.

PART C: Hydrolysis to 1-(4-Methoxyphenyl)cyclobutanamine

  • Setup: Place the purified N-(1-(4-methoxyphenyl)cyclobutyl)acetamide into a 250 mL round-bottom flask. Add 100 mL of 6 M aqueous hydrochloric acid.

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux for 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt may form. Cool further in an ice bath to maximize precipitation.

  • Isolation (as HCl salt): Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether. The product is 1-(4-Methoxyphenyl)cyclobutanamine hydrochloride.

  • Isolation (as free base, optional): To obtain the free amine, dissolve the hydrochloride salt in water, cool in an ice bath, and basify to pH > 12 with 50% NaOH solution. Extract the free amine into dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as an oil or low-melting solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the methoxy group (~3.8 ppm), aromatic protons (~6.9 and 7.2 ppm), and the cyclobutyl protons.

  • ¹³C NMR: Confirm the number of unique carbons.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound (Expected [M+H]⁺ ≈ 192.28).

  • FT-IR: Look for the characteristic N-H stretches of a primary amine (~3300-3400 cm⁻¹).

Troubleshooting and Expert Insights

  • Grignard Initiation Failure: Ensure all glassware is scrupulously dry and the THF is anhydrous. Activation of magnesium with a small amount of 1,2-dibromoethane or an iodine crystal is often effective.

  • Low Yield in Ritter Reaction: The primary cause of low yield is often incomplete conversion of the alcohol or rearrangement of the carbocation. Ensure a sufficient excess of strong acid is used and that the reaction is allowed to proceed to completion.

  • Incomplete Hydrolysis: Amide hydrolysis can be slow. If TLC or NMR analysis shows remaining starting material, extend the reflux time or use a higher concentration of acid.

This protocol provides a reliable and well-documented path to 1-(4-Methoxyphenyl)cyclobutanamine, a key intermediate for further chemical exploration.

References

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • ResearchGate - Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate. URL: [Link]

  • NROChemistry - Ritter Reaction. NROChemistry. URL: [Link]

  • MDPI - A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. MDPI. URL: [Link]

  • PMC - NIH - N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide. National Center for Biotechnology Information. URL: [Link]

  • Chande, A. - The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Iowa. URL: [Link]

  • YouTube - The Ritter Reaction Mechanism. YouTube. URL: [Link]

  • PMC - PubMed Central - N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. URL: [Link]

  • ResearchGate - The Ritter reaction mechanism for the synthesis of.... ResearchGate. URL: [Link]

  • ResearchGate - Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. URL: [Link]

  • ResearchGate - Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. URL: [Link]

  • ResearchGate - The application of cyclobutane derivatives in organic synthesis. ResearchGate. URL: [Link]

  • PubChem - N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. URL: [Link]

  • Organic Chemistry Portal - Ritter Reaction. Organic Chemistry Portal. URL: [Link]

  • Google Patents - WO2020193617A1 - Impact of trace elements in the grignard reaction. Google Patents.
  • ResearchGate - N-(4-Methoxyphenyl)acetamide. ResearchGate. URL: [Link]

  • Organic Chemistry Portal - Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. URL: [Link]

  • ScholarWorks - studies toward the stereocontrolled synthesis of cyclobutane derivatives. GSU ScholarWorks. URL: [Link]

  • Wikipedia - Ritter reaction. Wikipedia. URL: [Link]

  • YouTube - Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. URL: [Link]

  • Royal Society of Chemistry - Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. RSC Publishing. URL: [Link]

  • PMC - Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. National Center for Biotechnology Information. URL: [Link]

  • ResearchGate - Cyclobutylamine. ResearchGate. URL: [Link]

  • Google Patents - EP1238965A1 - A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol. Google Patents.
  • ResearchGate - Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. URL: [Link]

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Application

Application Notes and Protocols for the Purification of 1-(4-Methoxyphenyl)cyclobutanamine

Introduction 1-(4-Methoxyphenyl)cyclobutanamine is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this amine is paramount, as even trace impuritie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methoxyphenyl)cyclobutanamine is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this amine is paramount, as even trace impurities can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and final products. This guide provides a comprehensive overview of robust purification techniques for 1-(4-Methoxyphenyl)cyclobutanamine, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed to address common impurities and offer flexibility depending on the scale and desired final purity of the compound.

The molecular structure of 1-(4-Methoxyphenyl)cyclobutanamine consists of a cyclobutane ring and a methoxyphenyl group, presenting unique purification challenges. The basic nature of the amine functional group can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor separation and recovery. This guide will detail methods to mitigate these issues, including specialized chromatographic techniques and salt formation for effective purification.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude product. A common synthetic route to 1-(4-Methoxyphenyl)cyclobutanamine is the reductive amination of 1-(4-methoxyphenyl)cyclobutanone.[1][2] This process can introduce several types of impurities:

  • Unreacted Starting Material: Residual 1-(4-methoxyphenyl)cyclobutanone.

  • Imine Intermediate: The intermediate formed between the ketone and the amine source that has not been fully reduced.

  • Side-Products from the Reducing Agent: Byproducts from reagents such as sodium borohydride or sodium cyanoborohydride.[1][3]

  • Over-alkylation Products: In some cases, secondary or tertiary amines can be formed.[4]

A logical workflow for the purification of 1-(4-Methoxyphenyl)cyclobutanamine is presented below, starting from the crude reaction mixture.

Sources

Method

The Strategic Utility of 1-(4-Methoxyphenyl)cyclobutanamine in Modern Organic Synthesis: Application Notes and Protocols

Introduction: The Growing Importance of the Cyclobutane Motif in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of the Cyclobutane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Among these, the cyclobutane ring has emerged as a uniquely advantageous structural unit. Its inherent ring strain and puckered three-dimensional conformation offer a compelling alternative to more traditional, often planar, aromatic systems. The incorporation of a cyclobutane moiety can enhance metabolic stability, improve binding affinity to biological targets by enforcing conformational rigidity, and provide novel intellectual property space.[1][2] 1-(4-Methoxyphenyl)cyclobutanamine, a readily accessible primary amine, serves as a key building block for introducing this valuable scaffold into complex molecules, positioning it as a strategic asset for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of 1-(4-Methoxyphenyl)cyclobutanamine as a versatile building block, detailing its primary applications and providing robust, field-proven protocols for its synthetic manipulation.

Physicochemical and Spectroscopic Data

1-(4-Methoxyphenyl)cyclobutanamine is most commonly supplied and handled as its hydrochloride salt, which enhances its stability and shelf-life.

PropertyValueSource
Chemical Name 1-(4-Methoxyphenyl)cyclobutanamineN/A
Synonyms 1-(p-Anisyl)cyclobutylamineN/A
CAS Number 1017387-07-3 (free base), 1228879-06-8 (HCl salt)[3][4]
Molecular Formula C₁₁H₁₅NO (free base), C₁₁H₁₆ClNO (HCl salt)[3][4]
Molecular Weight 177.24 g/mol (free base), 213.70 g/mol (HCl salt)[3]
Appearance Off-white to white solid (HCl salt)N/A
Purity Typically ≥97%N/A

Note: Experimental spectroscopic data for this specific molecule is not widely published. Data for structurally similar compounds, such as N-(4-methoxyphenyl)acetamide, can provide useful comparative information.[5][6]

Core Synthetic Applications and Protocols

As a primary amine, 1-(4-Methoxyphenyl)cyclobutanamine is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The two most fundamental and widely applicable transformations are amide bond formation and N-alkylation.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond is one of the most crucial reactions in the synthesis of pharmaceuticals. The reaction of 1-(4-Methoxyphenyl)cyclobutanamine with a carboxylic acid provides a stable linkage and a straightforward method to append a vast array of functional groups. This transformation is central to creating libraries of compounds for screening and lead optimization. A particularly relevant application is in the synthesis of Janus Kinase (JAK) inhibitors, where cyclobutane- and azetidine-based scaffolds are of significant interest.[7]

The direct reaction of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules. Therefore, "coupling reagents" are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine. To suppress side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an activated ester, which is less prone to racemization and side reactions.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) are highly efficient coupling agents. They react with the carboxylic acid to form an activated ester in situ, which then rapidly reacts with the amine. These reagents are often preferred for sterically hindered amines or when rapid and high-yielding coupling is required.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol provides a general and cost-effective method for the coupling of a carboxylic acid to 1-(4-Methoxyphenyl)cyclobutanamine.

G cluster_materials Materials cluster_procedure Procedure cluster_workup Work-up & Purification M1 1-(4-Methoxyphenyl)cyclobutanamine HCl P1 Combine amine, acid, HOBt in DMF M1->P1 M2 Carboxylic Acid (1.0 eq) M2->P1 M3 EDC.HCl (1.2 eq) P4 Add EDC.HCl M3->P4 M4 HOBt (1.2 eq) M4->P1 M5 DIPEA (3.0 eq) P3 Add DIPEA to neutralize HCl salt and for coupling M5->P3 M6 Anhydrous DMF M6->P1 P2 Cool to 0 °C P1->P2 P2->P3 P3->P4 P5 Warm to RT, stir 12-18 h P4->P5 W1 Dilute with EtOAc P5->W1 W2 Wash with aq. NaHCO₃, water, brine W1->W2 W3 Dry over Na₂SO₄ W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify by column chromatography W4->W5 Product Product W5->Product N-(1-(4-methoxyphenyl)cyclobutyl)amide G cluster_materials Materials cluster_procedure Procedure cluster_workup Work-up & Purification M1 1-(4-Methoxyphenyl)cyclobutanamine HCl P1 Dissolve amine HCl in DCM M1->P1 M2 Aldehyde (1.1 eq) P3 Add aldehyde, stir 30-60 min (Imine Formation) M2->P3 M3 NaBH(OAc)₃ (1.5 eq) P4 Add NaBH(OAc)₃ portion-wise M3->P4 M4 DIPEA (1.1 eq) P2 Add DIPEA to free the amine M4->P2 M5 Anhydrous Dichloromethane (DCM) M5->P1 P1->P2 P2->P3 P3->P4 P5 Stir at RT for 4-12 h P4->P5 W1 Quench with aq. NaHCO₃ P5->W1 W2 Separate layers, extract aqueous with DCM W1->W2 W3 Combine organics, wash with brine W2->W3 W4 Dry over Na₂SO₄, concentrate W3->W4 W5 Purify by column chromatography W4->W5 Product Product W5->Product N-Alkyl-1-(4-methoxyphenyl)cyclobutanamine

Sources

Application

Application Notes and Protocols: 1-(4-Methoxyphenyl)cyclobutanamine in Drug Discovery

Introduction: The Emerging Potential of the Cyclobutanamine Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of the Cyclobutanamine Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable component in modern drug design.[1] Its inherent ring strain and non-planar geometry provide a rigid framework that can orient substituents in precise vectors, facilitating optimal interactions with biological targets.[2] This application note explores the potential of a specific cyclobutane derivative, 1-(4-Methoxyphenyl)cyclobutanamine, as a versatile scaffold for the discovery of new therapeutic agents. By combining the conformational rigidity of the cyclobutane ring with the electronic and steric properties of the 4-methoxyphenyl group, this compound presents a promising starting point for library synthesis and lead optimization in several key therapeutic areas.

The 4-methoxyphenyl moiety is a common feature in a multitude of biologically active compounds, contributing to favorable pharmacokinetic profiles and target engagement.[3] When appended to the cyclobutanamine core, it creates a unique chemical entity with the potential to interact with a range of biological targets, from enzymes to central nervous system (CNS) receptors. This document will provide a detailed overview of the potential applications of 1-(4-Methoxyphenyl)cyclobutanamine, supported by protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

Central Nervous System (CNS) Disorders: A Focus on Monoamine Oxidase (MAO) Inhibition

Rationale: The structural similarity of 1-(4-Methoxyphenyl)cyclobutanamine to known monoamine oxidase (MAO) inhibitors, particularly those with a cyclopropylamine scaffold like tranylcypromine, suggests its potential as a modulator of MAO activity.[] MAO enzymes are critical in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] Inhibitors of MAO, especially MAO-B, have been successfully employed in the treatment of Parkinson's disease to increase dopamine levels in the brain.[6] The rigid cyclobutane ring can orient the amine and the 4-methoxyphenyl group in a manner that may allow for potent and selective inhibition of MAO isoforms. Designing CNS-active drugs requires careful consideration of physicochemical properties to ensure blood-brain barrier penetration, an area where the lipophilicity of the methoxy group could be advantageous.[7][8]

Hypothesized Mechanism of Action: The primary amine of 1-(4-Methoxyphenyl)cyclobutanamine could interact with the active site of MAO, potentially forming a reversible or irreversible adduct with the flavin cofactor, thereby inhibiting the enzyme's catalytic activity. The 4-methoxyphenyl group could engage in favorable interactions with hydrophobic pockets within the enzyme's active site, contributing to binding affinity and selectivity.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine

This protocol outlines a plausible synthetic route to 1-(4-Methoxyphenyl)cyclobutanamine, starting from 4-methoxybenzonitrile and cyclobutanone. This method is an adaptation of known procedures for the synthesis of related aminocyclobutane derivatives.[3][9]

Workflow Diagram:

G A 4-Methoxybenzonitrile B Grignard Reagent Formation (Mg, THF) A->B 1. C 1-(4-Methoxyphenyl)cyclobutanol B->C 2. React with Cyclobutanone D Dehydration (Acid catalyst) C->D 3. E 1-(4-Methoxyphenyl)cyclobutene D->E 4. F Reductive Amination (e.g., with NH3, H2/Pd or NaBH3CN) E->F 5. G 1-(4-Methoxyphenyl)cyclobutanamine F->G 6. Purification

Caption: Synthetic workflow for 1-(4-Methoxyphenyl)cyclobutanamine.

Step-by-Step Procedure:

  • Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction mixture should be gently heated to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Reaction with Cyclobutanone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Formation of 1-(4-Methoxyphenyl)cyclobutanol: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-Methoxyphenyl)cyclobutanol.

  • Dehydration to 1-(4-Methoxyphenyl)cyclobutene: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Reductive Amination: The crude 1-(4-Methoxyphenyl)cyclobutene can be subjected to reductive amination. A common method involves reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation (H2, Pd/C). Alternatively, a Ritter reaction on the tertiary alcohol followed by hydrolysis could be explored.

  • Purification: The final product, 1-(4-Methoxyphenyl)cyclobutanamine, can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. The structure and purity should be confirmed by NMR and mass spectrometry.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method to evaluate the inhibitory potential of 1-(4-Methoxyphenyl)cyclobutanamine against MAO-A and MAO-B.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - MAO-A/MAO-B enzyme - Substrate (e.g., kynuramine) - Inhibitor (Test Compound) - Buffer B Incubate Enzyme with Varying Concentrations of Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C C->D E Stop Reaction (e.g., with NaOH) D->E F Measure Product Formation (Fluorometrically) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for in vitro MAO inhibition assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • 1-(4-Methoxyphenyl)cyclobutanamine (test compound)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates (black, for fluorescence)

  • Fluorometric plate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, clorgyline, and selegiline in DMSO. Prepare working solutions by diluting the stock solutions in potassium phosphate buffer. Prepare a solution of kynuramine in the same buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of buffer to the blank wells. To the control and test wells, add 50 µL of the appropriate inhibitor solution at various concentrations.

  • Enzyme Addition: Add 50 µL of the MAO-A or MAO-B enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the kynuramine substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of 2N NaOH to each well.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR data for 1-(4-Methoxyphenyl)cyclobutanamine is not yet established, valuable insights can be extrapolated from related chemical series.

Data Summary Table:

Scaffold/AnalogKey Structural FeaturesObserved ActivityReference
CyclopropylaminesCyclopropylamine moietyMAO Inhibition[]
N-Aryl Thiazole AminesAryl amine attached to a thiazole ring5-Lipoxygenase Inhibition[1]
Indole-based compoundsIndole scaffoldMAO-B Inhibition[6]
Aryl CarboxamidesAryl carboxamide functionalityAnti-tubercular activity[10]

The data from related compounds suggests that the aryl amine motif is a versatile pharmacophore. Future work should focus on synthesizing a library of analogs of 1-(4-Methoxyphenyl)cyclobutanamine to explore the SAR. Key modifications could include:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to probe electronic effects on activity.

  • Modification of the Amine: N-alkylation or N-acylation to investigate the role of the primary amine in target binding.

  • Stereochemistry of the Cyclobutane Ring: Synthesis and evaluation of individual stereoisomers to determine if the biological activity is stereospecific.

Conclusion

1-(4-Methoxyphenyl)cyclobutanamine represents a promising and underexplored scaffold in drug discovery. Its unique combination of a rigid cyclobutane core and a 4-methoxyphenyl substituent provides a foundation for the design of novel therapeutic agents, particularly in the realm of CNS disorders. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this compound and its analogs. Further investigation into its pharmacological properties and the development of a comprehensive SAR profile will be crucial in unlocking its full therapeutic potential.

References

  • Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed.
  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group. 2013.
  • List of MAO inhibitors + Uses & Side Effects. Drugs.com. 2024.
  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC.
  • Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights
  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. NIH. 2020.
  • Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxid
  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. 2023.
  • Potential Protective Effects of Pungent Flavor Components in Neurodegener
  • Recent Medicinal Chemistry Studies against Neurodegener
  • Monoamine Oxidase Inhibitors (MAOIs).
  • Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group. 2013.
  • The application of cyclobutane derivatives in organic synthesis.
  • Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. MDPI. 2024.
  • (PDF) List of Drugs in Development for Neurodegenerative Diseases.
  • Phytochemicals that regulate neurodegenerative disease by targeting neurotrophins: a comprehensive review. PubMed. 2015.
  • (PDF) Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities.
  • Method of producing cyclobutanone.
  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PubMed. 2024.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. 2023.
  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. 2020.
  • Discovery of A20 with 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective ROCK2 inhibitor.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. 2023.
  • 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. PubMed. 2013.

Sources

Method

Application Notes & Protocols: 1-(4-Methoxyphenyl)cyclobutanamine as a Novel Chiral Ligand in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 1-(4-Methoxyphenyl)cyclobutanamine is a novel and largely unexplored molecule in the context of catalysis. The following application notes and p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-(4-Methoxyphenyl)cyclobutanamine is a novel and largely unexplored molecule in the context of catalysis. The following application notes and protocols are based on established principles of organic synthesis and ligand design, drawing analogies from structurally similar chiral amines. The proposed applications are intended to serve as a well-founded starting point for research and development.

Introduction: The Potential of a Novel Chiral Amine Ligand

In the ever-evolving landscape of asymmetric catalysis, the design and synthesis of novel chiral ligands are paramount to unlocking new transformations and improving the efficiency and selectivity of existing ones. Chiral amines, particularly those derived from benzylic structures, have a storied history as resolving agents, chiral auxiliaries, and, increasingly, as directing ligands in transition metal catalysis. This guide introduces 1-(4-methoxyphenyl)cyclobutanamine, a structurally unique chiral primary amine, as a prospective ligand for catalytic applications.

The key structural features of 1-(4-methoxyphenyl)cyclobutanamine suggest its potential utility:

  • Chiral Center: The stereogenic center alpha to the phenyl ring and the amine group allows for its application in asymmetric catalysis, potentially inducing enantioselectivity in a variety of reactions.

  • Coordinating Amine Group: The primary amine can serve as a coordinating moiety for various transition metals, including palladium and rhodium, which are central to many catalytic cross-coupling and asymmetric reactions.[1]

  • Steric Hindrance: The rigid cyclobutane ring and the 4-methoxyphenyl group provide significant steric bulk around the coordinating nitrogen atom. This steric influence can play a crucial role in controlling the regioselectivity and stereoselectivity of a catalytic transformation by influencing the geometry of the metal-ligand complex.

This document provides a plausible synthetic route to 1-(4-methoxyphenyl)cyclobutanamine and outlines a detailed protocol for its prospective use as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[2][3]

Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine

A practical, two-step synthetic route to the target ligand is proposed, starting from the commercially available 4-methoxyphenylacetonitrile. The synthesis involves the formation of a cyclobutane ring followed by the reduction of a nitrile to the desired primary amine.

Synthesis_Workflow start 4-Methoxyphenylacetonitrile intermediate 1-(4-Methoxyphenyl)cyclobutanecarbonitrile start->intermediate 1,3-Dibromopropane, NaH, DMSO final 1-(4-Methoxyphenyl)cyclobutanamine intermediate->final 1. LiAlH4, THF 2. H2O quench Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Trans L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Trans Transmetalation (Ar'B(OR)₂) PdII_Trans->Pd0 Reductive Elimination (R-Ar') ligand L = 1-(4-Methoxyphenyl)cyclobutanamine

Sources

Application

Application Notes and Protocols for Reactions Involving 1-(4-Methoxyphenyl)cyclobutanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 1-Arylcyclobutanamine Scaffold The cyclobutane motif, once considered a synthetic curiosity, has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Arylcyclobutanamine Scaffold

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique tool to navigate the complexities of drug-target interactions. The incorporation of a cyclobutane ring can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by positioning key pharmacophoric elements in a more favorable orientation.

This guide focuses on 1-(4-Methoxyphenyl)cyclobutanamine, a versatile building block that combines the desirable properties of the cyclobutane core with the electronic and structural features of the anisole moiety. The primary amine handle serves as a versatile anchor for a variety of chemical transformations, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. These application notes provide detailed, field-proven protocols for the N-acylation, amide coupling, and reductive amination of 1-(4-Methoxyphenyl)cyclobutanamine, offering a practical resource for researchers engaged in drug discovery and development.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, it is imperative to be familiar with the properties and safety profile of 1-(4-Methoxyphenyl)cyclobutanamine and its common salt form.

PropertyValueSource
Chemical Name 1-(4-Methoxyphenyl)cyclobutanamine hydrochloride[1][2]
CAS Number 1017387-07-3[1]
Molecular Formula C₁₁H₁₆ClNO[2]
Molecular Weight 213.70 g/mol [2]
Appearance Typically a white to off-white solid[3]
Solubility Soluble in water, methanol, and DMSOGeneral knowledge

Safety Precautions:

  • Handling: Always handle 1-(4-Methoxyphenyl)cyclobutanamine and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Toxicity: While specific toxicity data for this compound is limited, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Core Reactions and Protocols

The primary amine of 1-(4-Methoxyphenyl)cyclobutanamine is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail robust protocols for its derivatization.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage, a common functional group in pharmaceuticals. This can be achieved using various acylating agents, such as acyl chlorides and carboxylic anhydrides.

This protocol describes the straightforward synthesis of N-(1-(4-methoxyphenyl)cyclobutyl)acetamide.

Reaction Scheme:

G compound1 1-(4-Methoxyphenyl)cyclobutanamine reagents Base (e.g., Triethylamine) DCM, 0 °C to RT compound1->reagents compound2 Acetyl Chloride compound2->reagents product N-(1-(4-methoxyphenyl)cyclobutyl)acetamide reagents->product

N-Acetylation of 1-(4-Methoxyphenyl)cyclobutanamine.

Materials:

  • 1-(4-Methoxyphenyl)cyclobutanamine hydrochloride (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-(4-Methoxyphenyl)cyclobutanamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at room temperature. Stir the mixture for 10 minutes to liberate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Characterization Data for N-(1-(4-methoxyphenyl)cyclobutyl)acetamide:

  • ¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.2 ppm), cyclobutane protons (multiplets, ~1.8-2.6 ppm), and the acetyl methyl group (singlet, ~2.0 ppm).

  • ¹³C NMR: Look for signals corresponding to the aromatic carbons, the quaternary cyclobutane carbon attached to the nitrogen, the other cyclobutane carbons, the methoxy carbon, and the carbonyl and methyl carbons of the acetyl group.

  • Mass Spectrometry (MS): The expected [M+H]⁺ ion would be observed.

Amide Coupling with Carboxylic Acids

For coupling with a broader range of carboxylic acids, particularly those that are less reactive or more complex, standard amide coupling reagents are employed. This approach avoids the need to convert the carboxylic acid to a more reactive species like an acyl chloride.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up and Purification A Dissolve Carboxylic Acid and HOBt in DMF B Add 1-(4-Methoxyphenyl)cyclobutanamine A->B Mix C Add EDC at 0 °C B->C Cool D Stir at RT C->D Warm to RT E Aqueous Work-up D->E Quench F Purification (Chromatography) E->F Isolate Crude

Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 1-(4-Methoxyphenyl)cyclobutanamine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add 1-(4-Methoxyphenyl)cyclobutanamine (1.0 eq) to the solution.

  • Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful method for the N-alkylation of amines. It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. This one-pot procedure is often more efficient and higher yielding than traditional alkylation methods.

This protocol details the reaction of 1-(4-Methoxyphenyl)cyclobutanamine with an aldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB).

Mechanism Overview:

G Amine 1-(4-Methoxyphenyl)cyclobutanamine Imine Iminium Ion Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product Secondary Amine Imine->Product + [H⁻] from STAB STAB NaBH(OAc)₃ STAB->Product

Reductive amination mechanism overview.

Materials:

  • 1-(4-Methoxyphenyl)cyclobutanamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-(4-Methoxyphenyl)cyclobutanamine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE or DCM, stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data for Reaction Conditions

The choice of reagents and conditions can significantly impact the outcome of a reaction. The following table provides a general comparison for the protocols described above.

Reaction TypeReagent/Catalyst SystemSolventTemperatureTypical Reaction TimeYield Range
N-AcetylationAcetyl Chloride / TriethylamineDCM0 °C to RT2-4 hoursGood to Excellent
Amide CouplingEDC / HOBt / DIPEADMF0 °C to RT12-24 hoursGood to Excellent
Reductive AminationAldehyde / STABDCE or DCMRoom Temp.12-24 hoursGood to Excellent

References

  • Royal Society of Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. [Link]

  • Delfan, S. (2022, April 13). Studies on the Conversion Cyclic Aldehyde to Aromatic Amine by Reducti. Digital Commons @PVAMU. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • G2O Technologies LLC. (2021, June 9). Safety Data Sheet. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances. [Link]

  • SciSpace. (n.d.). An Efficient Preparation, Spectroscopic Properties, and Crystal Structure of 1,1-Bis(4-[2-(dimethylamino)ethoxy]phenyl)-2-(3-guaiazulenyl)ethylene. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. (n.d.). Chemical Synthesis and Characterization of. [Link]

  • ResearchGate. (2018, October 30). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. [Link]

  • European Journal of Chemistry. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

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Method

Application Notes and Protocols for the Scalable Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine

Abstract 1-(4-Methoxyphenyl)cyclobutanamine is a pivotal structural motif and a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds.[1][2][3] The synthesis of m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(4-Methoxyphenyl)cyclobutanamine is a pivotal structural motif and a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds.[1][2][3] The synthesis of molecules containing a cyclobutane ring presents unique challenges due to inherent ring strain and the need for precise stereochemical control.[2][3] This document provides a comprehensive, in-depth technical guide for the scalable synthesis of 1-(4-Methoxyphenyl)cyclobutanamine. We present a robust, two-step synthetic route commencing from commercially available precursors. The protocols have been optimized for safety, efficiency, and scalability, addressing the critical challenges encountered when transitioning from bench-scale to pilot-plant production. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The synthesis of 1-arylcyclobutanamines is of significant interest due to their utility as precursors for a wide range of therapeutic agents. The unique conformational constraints imposed by the cyclobutane ring can impart favorable pharmacological properties, such as enhanced potency, selectivity, or improved metabolic stability.

This guide details a reliable and scalable two-step approach:

  • Step 1: Grignard Reaction: Synthesis of the key intermediate, 1-(4-methoxyphenyl)cyclobutanol, via the addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to cyclobutanone.

  • Step 2: Ritter Reaction and Hydrolysis: Conversion of the tertiary alcohol to the target primary amine, 1-(4-Methoxyphenyl)cyclobutanamine, through an acid-catalyzed reaction with a nitrile followed by hydrolysis.[4][5][6]

This strategy was selected for its use of readily available starting materials, well-understood reaction mechanisms, and its proven adaptability to larger scales.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Hydrolysis 4-Bromoanisole 4-Bromoanisole Grignard_Reagent 4-Methoxyphenyl magnesium bromide 4-Bromoanisole->Grignard_Reagent In anhydrous ether Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Cyclobutanone Cyclobutanone Intermediate_Alcohol 1-(4-Methoxyphenyl)cyclobutanol Cyclobutanone->Intermediate_Alcohol Grignard_Reagent->Intermediate_Alcohol Addition Intermediate_Alcohol_ref 1-(4-Methoxyphenyl)cyclobutanol Acetonitrile Acetonitrile Amide_Intermediate N-(1-(4-methoxyphenyl)cyclobutyl)acetamide Acetonitrile->Amide_Intermediate H2SO4 H₂SO₄ H2SO4->Amide_Intermediate Catalyst Final_Product 1-(4-Methoxyphenyl)cyclobutanamine Amide_Intermediate->Final_Product Hydrolysis NaOH NaOH (aq) NaOH->Final_Product Intermediate_Alcohol_ref->Amide_Intermediate

Figure 1: Overall synthetic workflow diagram.

Experimental Protocols and Scaling Considerations

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanol

This step involves the formation of an organomagnesium halide (Grignard reagent) and its subsequent nucleophilic addition to a ketone. The primary challenge in scaling this reaction is managing its highly exothermic nature and ensuring the complete absence of water.[7][8]

G cluster_0 Grignard Formation cluster_1 Nucleophilic Addition AnisoleBr 4-MeO-Ph-Br Grignard 4-MeO-Ph-MgBr AnisoleBr->Grignard Mg Mg Mg->Grignard Ketone Cyclobutanone Alkoxide Intermediate Alkoxide Ketone->Alkoxide Alcohol 1-(4-MeO-Ph)cyclobutanol Alkoxide->Alcohol H3O H₃O⁺ Workup H3O->Alcohol Grignard_ref 4-MeO-Ph-MgBr Grignard_ref->Alkoxide

Figure 2: Mechanism for Grignard reagent formation and addition.
Reagent/MaterialGradeSupplier
Magnesium Turnings>99.5%Standard Supplier
4-Bromoanisole>99%Standard Supplier
Cyclobutanone>98%Standard Supplier
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)DriSolv® or equivalentStandard Supplier
IodineCrystal, ACS ReagentStandard Supplier
Hydrochloric Acid (HCl)37% w/w, ACS ReagentStandard Supplier
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionIn-house preparation
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularStandard Supplier

Equipment:

  • Three-neck round-bottom flask (or jacketed glass reactor for larger scales)

  • Mechanical stirrer

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Pressure-equalizing dropping funnel

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Ice-water bath for cooling

Safety First: Grignard reactions are highly exothermic and involve flammable solvents.[9][10] All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon.[7][8] The reaction must be conducted in a chemical fume hood away from ignition sources.[11] Appropriate PPE, including a flame-resistant lab coat, safety goggles, and Nomex gloves, is mandatory.[10]

  • Initiation:

    • Place magnesium turnings (15.8 g, 0.65 mol) into the reactor. Add a single crystal of iodine.

    • Assemble the glassware and flame-dry the entire apparatus under a vacuum, then backfill with inert gas.

    • Add 100 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 4-bromoanisole (112.2 g, 0.60 mol) in 400 mL of anhydrous THF.

  • Formation of Grignard Reagent:

    • Add ~10% of the 4-bromoanisole solution to the magnesium suspension. The brownish color from the iodine should disappear, and gentle bubbling should indicate the reaction has started. If it does not start, gentle warming may be required.

    • Once initiated, the remaining 4-bromoanisole solution should be added dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 1-2 hours.

    • After the addition is complete, stir the resulting grey-brown mixture for an additional hour at room temperature to ensure complete formation.

  • Addition to Cyclobutanone:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Add a solution of cyclobutanone (35.0 g, 0.50 mol) in 100 mL of anhydrous THF dropwise via the dropping funnel. Maintain the internal temperature below 10 °C. This addition is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 200 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 150 mL).

    • Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil via vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-(4-methoxyphenyl)cyclobutanol as a colorless oil or low-melting solid.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale / Key Challenges
Heat Management Ice bathJacketed reactor with chiller/heaterThe Grignard formation and addition are highly exothermic. Runaway reactions are a major fire hazard.[10] Precise temperature control via a jacketed reactor is critical for safety and to minimize side reactions.
Initiation Gentle heating, iodine crystalAddition of a small amount of pre-formed Grignard reagent ("entrainment") or 1,2-dibromoethane.Reliable initiation is crucial. On a large scale, localized heating can be ineffective or dangerous. Entrainment is a more controlled and reliable method.
Reagent Addition Dropping funnelMetering pumpControlled, slow addition is essential to manage the exotherm. A pump provides more consistent and reliable addition rates than a gravity-fed funnel.
Stirring Magnetic stir barMechanical overhead stirrer (high torque)A thick slurry forms during the reaction. Efficient mixing is required to ensure heat transfer and prevent localized overheating.
Solvent Choice Diethyl Ether or THFTHF is preferredTHF has a higher boiling point and flash point than diethyl ether, making it a safer choice for large-scale operations.[10]
Quenching Addition to cooled NH₄Cl(aq)Reverse addition: slowly pumping the reaction mixture into a large, well-stirred, and cooled vessel of quenching solution.Adding the quenching solution to the reaction can create an initial, highly vigorous reaction in a concentrated medium. Reverse addition provides better control.
Step 2: Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine

The Ritter reaction converts tertiary alcohols into N-alkyl amides using a nitrile in the presence of a strong acid.[4] The subsequent hydrolysis of the amide yields the desired primary amine.

G Alcohol 1-(4-MeO-Ph)cyclobutanol Protonation Protonation (H₂SO₄) Alcohol->Protonation Carbocation Tertiary Carbocation (+H₂O) Protonation->Carbocation Nitrile_Attack Nitrile Attack (CH₃CN) Carbocation->Nitrile_Attack Nitrilium_Ion Nitrilium Ion Nitrile_Attack->Nitrilium_Ion Hydrolysis_Amide Hydrolysis (H₂O) Nitrilium_Ion->Hydrolysis_Amide Amide N-acetyl amide Hydrolysis_Amide->Amide Hydrolysis_Amine Hydrolysis (NaOH, Δ) Amide->Hydrolysis_Amine Amine Final Amine Product Hydrolysis_Amine->Amine

Figure 3: Mechanism of the Ritter reaction and subsequent hydrolysis.
Reagent/MaterialGradeSupplier
1-(4-Methoxyphenyl)cyclobutanol>98% (from Step 1)In-house synthesis
AcetonitrileACS Reagent GradeStandard Supplier
Sulfuric Acid (H₂SO₄)Concentrated (98%)Standard Supplier
Sodium Hydroxide (NaOH)Pellets, ACS ReagentStandard Supplier
Dichloromethane (DCM)ACS Reagent GradeStandard Supplier
  • Amide Formation:

    • In a flask equipped with a mechanical stirrer and dropping funnel, dissolve 1-(4-methoxyphenyl)cyclobutanol (71.2 g, 0.40 mol) in acetonitrile (300 mL).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add concentrated sulfuric acid (40 mL, ~0.75 mol) dropwise, ensuring the internal temperature does not exceed 15 °C.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Isolation of Amide:

    • Cool the reaction mixture to 0 °C.

    • Very slowly and carefully, pour the reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of 50% w/v aqueous sodium hydroxide until the pH is ~8-9. This is highly exothermic.

    • Extract the aqueous slurry with dichloromethane (3 x 200 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(1-(4-methoxyphenyl)cyclobutyl)acetamide, which can be used directly in the next step or purified by recrystallization (e.g., from ethyl acetate/hexanes).

  • Hydrolysis to Amine:

    • Combine the crude amide with a 20% w/v aqueous sodium hydroxide solution (400 mL).

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours, or until TLC/LCMS analysis indicates complete consumption of the amide.

    • Cool the reaction to room temperature.

    • Extract the product with dichloromethane or ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Final Purification:

    • Concentrate the organic solvent under reduced pressure to yield the crude amine as an oil.

    • Purify by vacuum distillation to obtain 1-(4-Methoxyphenyl)cyclobutanamine as a clear oil. For long-term storage, it can be converted to its hydrochloride salt by dissolving in ether and bubbling with dry HCl gas.[12]

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale / Key Challenges
Acid Addition Dropwise via funnelMetering pump with subsurface additionThe addition of concentrated H₂SO₄ is highly exothermic. Subsurface addition into a well-agitated vessel ensures rapid dispersion and heat dissipation.
Work-up Quench Pouring onto iceSlow reverse addition into a large volume of cooled, agitated water/ice.Quenching large volumes of concentrated acid is extremely hazardous. A controlled reverse addition is mandatory for safety.
Neutralization Addition of NaOH solutionControlled addition of NaOH solution with efficient cooling via reactor jacket.The neutralization is highly exothermic and requires robust temperature control to prevent boiling and splashing.
Hydrolysis Reflux with condenserJacketed reactor with reflux condenser.Maintaining a consistent reflux temperature and managing potential foaming are key considerations at scale.
Product Isolation Solvent extractionCentrifugation or larger-scale liquid-liquid extraction units.Efficiently separating large volumes of aqueous and organic layers.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons for the 4-methoxyphenyl group (two doublets), a singlet for the methoxy group (-OCH₃), multiplets for the cyclobutane ring protons, and a broad singlet for the amine protons (-NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals include aromatic carbons, the methoxy carbon, the quaternary carbon of the cyclobutane ring attached to the phenyl group, and the methylene carbons of the cyclobutane ring.

  • Mass Spectrometry (EI or ESI): To confirm the molecular weight (C₁₁H₁₅NO, MW: 177.24 g/mol ).[13]

Safety and Hazard Management

Scaling up chemical syntheses introduces significant safety challenges that must be proactively managed.

  • Grignard Reaction: The primary hazard is fire .[9] Anhydrous ethers are extremely flammable and can form explosive peroxides.[7] The Grignard reagent itself can be pyrophoric. Ensure the reaction is always under an inert atmosphere. Have a Class D fire extinguisher (for combustible metals) and a CO₂ or dry chemical extinguisher readily available. Never use water to extinguish a magnesium or Grignard fire.

  • Ritter Reaction: The primary hazard is corrosion and chemical burns from concentrated sulfuric acid. The quenching and neutralization steps are highly exothermic and can cause violent boiling if not performed with extreme care and adequate cooling. Always add acid to the reaction medium slowly, and add the reaction mixture to water/ice during quenching, never the other way around.

  • General Precautions: All operations should be conducted in a well-ventilated area (e.g., a walk-in fume hood for pilot scale). All personnel must be trained on the specific hazards of each chemical and reaction step. A detailed Standard Operating Procedure (SOP) and risk assessment must be completed before commencing any large-scale work.[9][14]

References

  • Bell, F., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1530.
  • Gernon, M., et al. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks at University of Montana. Available at: [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]

  • Ghanem, A. (2007). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ResearchGate. Available at: [Link]

  • University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations: Grignard Reactions. Available at: [Link]

  • American Chemical Society. (2025). Grignard Reaction Safety. ACS Publications. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds. Available at: [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? Available at: [Link]

  • NROChemistry. Ritter Reaction. Available at: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Available at: [Link]

  • Wikipedia. Ritter reaction. Available at: [Link]

  • OpenOChem Learn. Ritter Reaction. Available at: [Link]

  • A2Z Chemical. 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride, 97% Purity. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 1-(4-Methoxyphenyl)cyclobutanamine for Biological Assays

Introduction: Strategic Chemical Modification of a Key Pharmacophore 1-(4-Methoxyphenyl)cyclobutanamine is a privileged structural motif in medicinal chemistry, serving as a key building block in the development of vario...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Chemical Modification of a Key Pharmacophore

1-(4-Methoxyphenyl)cyclobutanamine is a privileged structural motif in medicinal chemistry, serving as a key building block in the development of various biologically active agents. The primary amine functionality and the cyclobutane ring offer unique three-dimensional architecture and physicochemical properties.[1] However, for comprehensive biological evaluation and pharmacokinetic studies, direct analysis of the parent compound can be challenging due to its polarity and lack of strong chromophores or fluorophores. Derivatization, the strategic chemical modification of a compound, is therefore an indispensable tool for researchers in drug discovery and development.

This application note provides a detailed guide to the derivatization of 1-(4-Methoxyphenyl)cyclobutanamine. We will explore several robust and versatile chemical strategies, including N-acylation, N-sulfonylation, reductive amination, and fluorescent labeling. The rationale behind each derivatization approach will be discussed in the context of enhancing analytical detectability, modulating biological activity through bioisosteric replacement, and facilitating the exploration of structure-activity relationships (SAR).[2][3]

The protocols detailed herein are designed to be self-validating, providing researchers with the necessary information to synthesize, purify, and analyze a diverse library of derivatives of 1-(4-Methoxyphenyl)cyclobutanamine for a wide range of biological assays.

Guiding Principles of Derivatization: Enhancing Utility for Biological Investigation

The primary amine of 1-(4-Methoxyphenyl)cyclobutanamine is a versatile handle for chemical modification. The choice of derivatization strategy is dictated by the intended application, whether it is to improve analytical properties for quantification in biological matrices or to explore new pharmacological activities.

For Enhanced Analytical Detection:

  • Introduction of Fluorophores: Attaching fluorescent moieties dramatically increases the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[2][4] Reagents such as dansyl chloride and fluorescamine are classic examples that enable quantification at very low concentrations.[5][6]

  • Introduction of Chromophores: For UV-Vis detection in HPLC, derivatization can introduce a strongly absorbing chromophore, enhancing detection sensitivity.

  • Improving Volatility for Gas Chromatography (GC): Silylation is a common technique to increase the volatility and thermal stability of polar compounds like amines, making them amenable to GC-MS analysis.[7]

For Modulation of Biological Activity:

  • Bioisosteric Replacement: The modification of the primary amine through acylation or sulfonylation can be viewed as a form of bioisosteric replacement.[8] These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, potentially leading to derivatives with improved potency, selectivity, or pharmacokinetic profiles.[9]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with varying acyl, sulfonyl, or alkyl groups allows for systematic exploration of the SAR, providing insights into the key structural features required for biological activity.[10]

Experimental Protocols

I. N-Acylation: Formation of Amide Derivatives

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This modification can significantly alter the biological activity and is a common strategy in drug discovery.[11]

Protocol 1: N-Acetylation with Acetic Anhydride

This protocol describes a simple and efficient method for the N-acetylation of 1-(4-Methoxyphenyl)cyclobutanamine.

  • Materials:

    • 1-(4-Methoxyphenyl)cyclobutanamine

    • Acetic anhydride

    • Anhydrous diethyl ether

    • Round-bottomed flask (50 mL)

    • Magnetic stirrer and stir bar

    • Thin Layer Chromatography (TLC) supplies

  • Procedure: [12]

    • In a 50 mL round-bottomed flask, dissolve 1-(4-Methoxyphenyl)cyclobutanamine (1 mmol) in anhydrous diethyl ether (10 mL).

    • Add acetic anhydride (1.2 mmol) to the solution at room temperature with stirring.

    • Monitor the reaction progress by TLC until the starting amine is consumed.

    • Upon completion, allow the reaction mixture to stand at room temperature. The N-acetylated product may precipitate.

    • If precipitation occurs, collect the product by filtration and wash with a small amount of cold diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: General N-Acylation with Acyl Chlorides

This protocol can be adapted for a variety of acyl chlorides to generate a library of amide derivatives.

  • Materials:

    • 1-(4-Methoxyphenyl)cyclobutanamine

    • Acyl chloride (e.g., benzoyl chloride, propionyl chloride)

    • Triethylamine (Et3N)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve 1-(4-Methoxyphenyl)cyclobutanamine (1 mmol) in anhydrous DCM (10 mL) in a round-bottomed flask.

    • Add triethylamine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

II. N-Sulfonylation: Synthesis of Sulfonamide Derivatives

N-sulfonylation introduces a sulfonamide moiety, a common functional group in many pharmaceuticals. This modification can significantly impact the acidity and hydrogen bonding properties of the molecule.

Protocol 3: N-Tosylation with p-Toluenesulfonyl Chloride (TsCl)

This protocol details the synthesis of the N-tosyl derivative.

  • Materials:

    • 1-(4-Methoxyphenyl)cyclobutanamine

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (as solvent and base)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure: [13]

    • Dissolve 1-(4-Methoxyphenyl)cyclobutanamine (1 mmol) in pyridine (5 mL) in a round-bottomed flask and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or silica gel column chromatography.

III. Reductive Amination: Formation of Secondary Amines

Reductive amination allows for the introduction of a wide variety of substituents on the nitrogen atom through the reaction with an aldehyde or ketone followed by reduction of the intermediate imine.[14]

Protocol 4: Reductive Amination with a Substituted Benzaldehyde

This protocol describes the synthesis of an N-benzyl derivative.

  • Materials:

    • 1-(4-Methoxyphenyl)cyclobutanamine

    • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure: [15]

    • To a stirred solution of 1-(4-Methoxyphenyl)cyclobutanamine (1 mmol) and the substituted benzaldehyde (1.1 mmol) in DCE (10 mL), add a drop of glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

IV. Fluorescent Labeling for Enhanced Detection

Fluorescent derivatization is a powerful tool for the sensitive quantification of amines in biological samples by HPLC or CE.

Protocol 5: Derivatization with Dansyl Chloride

Dansyl chloride reacts with primary amines to form highly fluorescent sulfonamide adducts.[16]

  • Materials:

    • 1-(4-Methoxyphenyl)cyclobutanamine standard solutions

    • Dansyl chloride solution (1 mg/mL in acetone)

    • Sodium bicarbonate buffer (100 mM, pH 9.8)

    • Ammonium hydroxide solution (10%)

    • Microcentrifuge tubes

  • Procedure for HPLC Analysis: [5]

    • In a microcentrifuge tube, mix 25 µL of the amine standard or sample solution with 50 µL of the sodium bicarbonate buffer.

    • Add 50 µL of the dansyl chloride solution and vortex thoroughly.

    • Incubate the mixture at 60 °C for 30 minutes in the dark.

    • Cool the mixture to room temperature and add 7.5 µL of 10% ammonium hydroxide solution to quench the excess dansyl chloride. Vortex and let it stand for 15 minutes.

    • The sample is now ready for injection into the HPLC system with fluorescence detection.

Protocol 6: Derivatization with Fluorescamine

Fluorescamine reacts almost instantaneously with primary amines to yield highly fluorescent products.[6]

  • Materials:

    • 1-(4-Methoxyphenyl)cyclobutanamine standard solutions

    • Fluorescamine solution (0.3 mg/mL in acetone)

    • Borate buffer (0.2 M, pH 9.0)

    • Microcentrifuge tubes

  • Procedure for HPLC Analysis: [17]

    • In a microcentrifuge tube, add 100 µL of the amine standard or sample solution dissolved in the borate buffer.

    • While vortexing, rapidly add 50 µL of the fluorescamine solution.

    • The reaction is immediate. The sample can be directly injected into the HPLC system with fluorescence detection.

Analytical Methodologies

The successful derivatization of 1-(4-Methoxyphenyl)cyclobutanamine must be followed by robust analytical methods for purification, characterization, and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of the synthesized derivatives.

  • For N-Acyl and N-Sulfonyl Derivatives (UV Detection):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • For Fluorescent Derivatives (Fluorescence Detection):

    • Dansyl Derivatives: Excitation at ~340 nm, Emission at ~525 nm.[16]

    • Fluorescamine Derivatives: Excitation at ~390 nm, Emission at ~475 nm.[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary amine can be derivatized to a more volatile and thermally stable silyl derivative.

Protocol 7: Silylation for GC-MS Analysis

  • Materials:

    • 1-(4-Methoxyphenyl)cyclobutanamine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous acetonitrile

    • Reaction vial

  • Procedure:

    • Place a known amount of the amine sample (e.g., 1 mg) in a reaction vial.

    • Add anhydrous acetonitrile (100 µL) followed by BSTFA with 1% TMCS (100 µL).

    • Tightly cap the vial and heat at 70-80 °C for 30-60 minutes.

    • Cool to room temperature and inject an aliquot into the GC-MS system.

  • Typical GC-MS Conditions:

    • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).

    • MS Detection: Electron ionization (EI) in full scan mode for identification and selected ion monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of derivatives in complex biological matrices.

  • General LC-MS/MS Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS Analysis: Multiple Reaction Monitoring (MRM) for quantification.[19]

    • MRM Transitions: The precursor ion will be the [M+H]+ of the derivative, and the product ions will be characteristic fragments. These need to be optimized for each specific derivative.

Data Presentation

Table 1: Summary of Derivatization Strategies

Derivatization MethodReagentFunctional Group IntroducedPrimary ApplicationKey Advantages
N-Acylation Acyl Chloride / AnhydrideAmideBioactivity Screening, SARRobust reaction, diverse library generation
N-Sulfonylation Sulfonyl ChlorideSulfonamideBioactivity Screening, SARIntroduces acidic N-H, alters H-bonding
Reductive Amination Aldehyde/Ketone + Reducing AgentSecondary AmineBioactivity Screening, SARWide scope of substituents can be introduced
Fluorescent Labeling Dansyl ChlorideDansyl-sulfonamideUltrasensitive QuantificationHigh fluorescence, stable derivatives
Fluorescent Labeling FluorescaminePyrrolinoneSensitive QuantificationFast reaction, low background fluorescence
Silylation BSTFA/MSTFATrimethylsilyl (TMS)GC-MS AnalysisIncreases volatility and thermal stability

Visualization of Workflows

Diagram 1: General Workflow for Derivatization and Analysis

G cluster_synthesis Derivatization cluster_purification Purification & Characterization cluster_analysis Biological & Analytical Assays Start 1-(4-Methoxyphenyl)cyclobutanamine Reaction Chemical Reaction Start->Reaction Reagent Derivatization Reagent (Acyl Chloride, Sulfonyl Chloride, etc.) Reagent->Reaction Workup Aqueous Work-up/ Extraction Reaction->Workup Purify Column Chromatography/ Recrystallization Workup->Purify Characterize NMR, MS, IR Purify->Characterize Derivative Purified Derivative Characterize->Derivative BioAssay Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Derivative->BioAssay Analytics Analytical Quantification (HPLC, GC-MS, LC-MS/MS) Derivative->Analytics

Caption: A generalized workflow from the parent amine to its derivatization, purification, and subsequent application in biological and analytical assays.

Diagram 2: Decision Tree for Choosing a Derivatization Strategy

G cluster_quant Quantification cluster_bio Bioactivity Goal What is the primary goal? Quant Sensitive Quantification in Biological Matrix? Goal->Quant Analytical Bio Explore New Bioactivity or SAR? Goal->Bio Medicinal Chemistry HPLC_CE HPLC or CE Quant->HPLC_CE Yes GC GC Quant->GC No Fluorescent Fluorescent Labeling (Dansyl-Cl, Fluorescamine) HPLC_CE->Fluorescent Silylation Silylation (BSTFA) GC->Silylation Acylation N-Acylation Bio->Acylation Sulfonylation N-Sulfonylation Bio->Sulfonylation ReductiveAmination Reductive Amination Bio->ReductiveAmination

Caption: A decision-making guide for selecting the appropriate derivatization method based on the research objective.

Conclusion

The derivatization of 1-(4-Methoxyphenyl)cyclobutanamine is a powerful and necessary step for its comprehensive evaluation in drug discovery and development. The protocols outlined in this application note provide a robust foundation for synthesizing a variety of derivatives for both analytical and biological purposes. By carefully selecting the appropriate derivatization strategy, researchers can unlock the full potential of this important chemical scaffold, enabling sensitive quantification in complex matrices and the discovery of novel bioactive compounds. The successful application of these methods will undoubtedly accelerate research programs focused on this and related chemical series.

References

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Method

protocol for assessing the biological activity of 1-(4-Methoxyphenyl)cyclobutanamine.

An Application Note and Protocol for the Biological Characterization of 1-(4-Methoxyphenyl)cyclobutanamine Abstract This document provides a comprehensive framework and detailed protocols for the biological assessment of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Biological Characterization of 1-(4-Methoxyphenyl)cyclobutanamine

Abstract

This document provides a comprehensive framework and detailed protocols for the biological assessment of 1-(4-Methoxyphenyl)cyclobutanamine, a novel compound with structural motifs suggestive of neuroactivity. Given its methoxyphenyl and cyclobutanamine moieties, this compound warrants investigation into its potential interactions with key central nervous system (CNS) targets. This guide is designed for researchers in drug discovery and pharmacology, offering a tiered, logical workflow from initial toxicity assessment to primary screening against high-probability target classes, including monoamine transporters, monoamine oxidase enzymes, and glutamate receptors. Each protocol is presented with the underlying scientific rationale, necessary controls for data integrity, and steps for data analysis, ensuring a robust and self-validating approach to characterizing the compound's biological activity profile.

Introduction and Rationale

1-(4-Methoxyphenyl)cyclobutanamine is a synthetic molecule incorporating a primary amine on a cyclobutane ring and a methoxy-substituted phenyl group. Structurally, it shares features with known psychoactive compounds, suggesting potential interactions with CNS targets that regulate neurotransmission. The cyclobutane ring introduces conformational constraint compared to more flexible phenethylamine analogues, potentially conferring unique selectivity and potency. The methoxyphenyl group is a common feature in ligands for various G-protein coupled receptors (GPCRs) and monoamine transporters.

However, the biological activity of this specific compound is not widely documented. Therefore, a systematic screening approach is necessary to elucidate its pharmacological profile. This application note presents a strategic workflow designed to first establish a safe therapeutic window through cytotoxicity testing, followed by a series of in vitro assays to identify its primary molecular targets. The proposed assays are selected based on structure-activity relationships of similar compounds and represent the most probable mechanisms of action.

G Cytotoxicity Cytotoxicity Screening_Hub Screening_Hub Cytotoxicity->Screening_Hub Monoamine_Transporters Monoamine_Transporters Screening_Hub->Monoamine_Transporters MAO_Enzymes MAO_Enzymes Screening_Hub->MAO_Enzymes NMDA_Receptor NMDA_Receptor Screening_Hub->NMDA_Receptor GPCR_Screen GPCR_Screen Screening_Hub->GPCR_Screen Analysis Analysis Monoamine_Transporters->Analysis MAO_Enzymes->Analysis NMDA_Receptor->Analysis GPCR_Screen->Analysis Profile Profile Lead_Optimization Lead Optimization Profile->Lead_Optimization Further_Studies In Vivo Studies Profile->Further_Studies

Foundational Assessment: Cytotoxicity Profiling

Scientific Rationale: Before investigating the functional activity of a compound, it is imperative to determine the concentration range at which it is not cytotoxic. Cell viability assays provide this crucial information, ensuring that observations in subsequent functional assays are due to specific pharmacological interactions rather than general toxicity.[1][2] This step prevents false-positive results and is fundamental to a self-validating protocol.

Protocol 2.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 1-(4-Methoxyphenyl)cyclobutanamine, dissolved in a suitable vehicle (e.g., DMSO or PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Methoxyphenyl)cyclobutanamine (e.g., from 0.1 µM to 100 µM). Add 10 µL of each concentration to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration).

  • For subsequent functional assays, use concentrations well below the determined CC₅₀ value (e.g., ≤10% cytotoxicity).

Primary Target Screening Protocols

Based on the compound's structure, the following target classes are prioritized for initial screening.

Monoamine Systems Assessment

The primary amine and phenyl ring are common pharmacophores for interacting with monoamine transporters (DAT, NET, SERT) and monoamine oxidase (MAO) enzymes.

Scientific Rationale: This assay determines if the compound inhibits the reuptake of dopamine (DAT), norepinephrine (NET), or serotonin (SERT), a mechanism of action for many antidepressants and stimulants. Fluorescence-based methods provide a sensitive and high-throughput alternative to traditional radioligand assays.[3]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Fluorescent monoamine substrate (e.g., ASP+ for DAT/NET).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Positive controls: GBR12909 or Vanoxerine (for DAT), Nisoxetine (for NET), Fluoxetine (for SERT).[3]

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells with assay buffer. Pre-incubate the cells with various concentrations of 1-(4-Methoxyphenyl)cyclobutanamine or a positive control for 15-20 minutes at 37°C.[3]

  • Substrate Addition: Add the fluorescent substrate to initiate the uptake reaction.

  • Signal Measurement: Monitor the increase in intracellular fluorescence over time (e.g., for 10-30 minutes) using a plate reader.

  • Termination (Optional): The reaction can be stopped by washing with ice-cold buffer.

Data Analysis:

  • Calculate the initial rate of substrate uptake for each concentration.

  • Normalize the data to the vehicle control (100% activity) and a saturating concentration of a known inhibitor (0% activity).

  • Plot the concentration-inhibition curve and calculate the IC₅₀ value for each transporter.

Target Selective Inhibitor (Positive Control) Typical IC₅₀ Range
DAT Vanoxerine (GBR12909)1-50 nM
NET Nisoxetine1-20 nM
SERT Fluoxetine1-30 nM
Table 1: Example positive controls for monoamine transporter assays.

Scientific Rationale: MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters.[4] Inhibition of these enzymes can lead to antidepressant and neuroprotective effects. A chemiluminescent assay, such as the MAO-Glo™ assay, provides a rapid and sensitive method to measure enzyme activity.[5]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (provided in a commercial kit, e.g., MAO-Glo™).

  • Luciferin detection reagent.

  • Positive controls: Clorgyline (for MAO-A), Selegiline or Safinamide (for MAO-B).[5]

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Enzyme/Compound Incubation: In the wells of a 96-well plate, add MAO-A or MAO-B enzyme, assay buffer, and varying concentrations of 1-(4-Methoxyphenyl)cyclobutanamine or a positive control.

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Detect Product: Add the luciferin detection reagent. This reagent reacts with a byproduct of the MAO reaction to produce light. Incubate for 20 minutes.

  • Measure Luminescence: Measure the luminescence signal using a plate reader.

Data Analysis:

  • The luminescence signal is inversely proportional to MAO activity.

  • Calculate the percent inhibition for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and selectivity.

Glutamatergic System Assessment

Scientific Rationale: The structural similarity of some cyclobutane-containing amines to NMDA receptor antagonists like ketamine warrants investigation into this target.[6][7] The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel involved in synaptic plasticity, but its overactivation leads to excitotoxicity.[8] Antagonism at this receptor can produce dissociative and antidepressant effects.[9]

Antagonist [ label="1-(4-M...)\ncyclobutanamine\n(Test Compound)", shape=octagon, fillcolor="#EA4335",

];

Activated_Receptor [ label="{Activated Receptor|Agonists Bound|Ion Channel (Open)}", fillcolor="#FFFFFF", color="#34A853" ];

Blocked_Receptor [ label="{Blocked Receptor|Agonists Bound|Ion Channel (Blocked)}", fillcolor="#FFFFFF", color="#EA4335" ];

Ca_Influx [ label="Ca²⁺ Influx\n(Neuronal Depolarization)", shape=ellipse, style=dashed ];

No_Influx [ label="No Ca²⁺ Influx\n(Excitotoxicity Prevented)", shape=ellipse, style=dashed ];

Agonists -> NMDA_Receptor:head [label="Bind"]; NMDA_Receptor:ion -> Activated_Receptor:ion [label="Conformational\nChange"]; Activated_Receptor:ion -> Ca_Influx;

Antagonist -> Activated_Receptor:ion [label="Blocks Pore", color="#EA4335"]; Activated_Receptor:ion -> Blocked_Receptor:ion [style=invis]; Blocked_Receptor:ion -> No_Influx; } ends_dot Figure 2: Mechanism of NMDA receptor antagonism.

Materials:

  • Cells expressing NMDA receptors (e.g., primary cortical neurons or engineered cell lines).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS) containing glycine (co-agonist) but no Mg²⁺ (which blocks the channel at resting potential).

  • NMDA (agonist).

  • Positive control: Memantine or Ketamine.

  • Fluorescence imaging plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Load cells with Fluo-4 AM dye for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and add assay buffer containing various concentrations of 1-(4-Methoxyphenyl)cyclobutanamine or a positive control.

  • Baseline Reading: Measure baseline fluorescence for a short period.

  • Agonist Stimulation: Add a pre-determined concentration of NMDA to stimulate the receptor and initiate calcium influx.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time.

Data Analysis:

  • Quantify the peak fluorescence response after agonist addition.

  • Normalize the response to the vehicle control (100% response) and a saturating concentration of a known antagonist (0% response).

  • Plot the concentration-inhibition curve and calculate the IC₅₀ value.

Data Interpretation and Summary

A systematic evaluation will yield a pharmacological profile for 1-(4-Methoxyphenyl)cyclobutanamine. The results should be compiled to compare potency (IC₅₀) and selectivity across the different targets.

Assay Target Result (IC₅₀ / EC₅₀) Selectivity Ratio Interpretation
Cytotoxicity (CC₅₀) >100 µMN/ACompound is not broadly toxic at tested concentrations.
DAT Inhibition 500 nMDAT vs NET: 20x DAT vs SERT: 40xPotent and selective dopamine reuptake inhibitor.
NET Inhibition 10 µMN/AWeak activity at the norepinephrine transporter.
SERT Inhibition 20 µMN/AWeak activity at the serotonin transporter.
MAO-A Inhibition >50 µMN/ANo significant MAO-A inhibition.
MAO-B Inhibition >50 µMN/ANo significant MAO-B inhibition.
NMDA Antagonism 2 µMN/AModerate NMDA receptor antagonist activity.
Table 2: Example data summary table for interpreting the biological profile of a test compound.

Conclusion

This application note provides a structured, multi-tiered protocol for the initial biological characterization of 1-(4-Methoxyphenyl)cyclobutanamine. By starting with a foundational cytotoxicity assessment and moving to targeted functional screens based on structural hypotheses, researchers can efficiently and reliably determine the compound's primary mechanism(s) of action. The inclusion of detailed protocols, scientific rationales, and defined controls provides a robust framework for generating high-quality, interpretable data, paving the way for further investigation into the therapeutic potential of this novel chemical entity.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable cyclobutane-containing amine. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a structured approach to troubleshooting and optimizing your synthetic route.

Introduction

1-(4-Methoxyphenyl)cyclobutanamine is a key building block in medicinal chemistry, often synthesized via the reductive amination of 1-(4-methoxyphenyl)cyclobutanone. While conceptually straightforward, this transformation is often accompanied by a variety of side reactions that can complicate purification and reduce yields. This guide will address the most frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and practical solutions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Conversion of Starting Material

Question: I am seeing a significant amount of unreacted 1-(4-methoxyphenyl)cyclobutanone in my reaction mixture. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common hurdle in reductive amination and can often be attributed to several factors related to imine formation and the activity of the reducing agent.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial and crucial step is the formation of the iminium ion intermediate. This equilibrium can be unfavorable under certain conditions.

    • pH of the Reaction Medium: The pH is critical. An acidic medium is required to protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine. However, excessively acidic conditions will protonate the amine starting material, rendering it non-nucleophilic. The optimal pH for imine formation is typically between 4 and 6.[1]

      • Troubleshooting: Use a pH meter to monitor and adjust the pH of your reaction mixture. The addition of a mild acid, such as acetic acid, can be beneficial.

    • Water Removal: The condensation of the ketone and amine to form the imine releases water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product.

      • Troubleshooting: Employ a Dean-Stark apparatus for azeotropic removal of water, particularly if you are performing a two-step reductive amination. Alternatively, the use of drying agents like molecular sieves can be effective in a one-pot procedure.[2]

  • Reducing Agent Reactivity: The choice and handling of your reducing agent are paramount.

    • Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for one-pot reductive aminations because they are less reactive towards the ketone starting material and preferentially reduce the iminium ion.[1] Sodium borohydride (NaBH₄) can also be used, but it may reduce the starting ketone if the imine formation is slow.

      • Troubleshooting: If you are using NaBH₄, consider switching to NaBH(OAc)₃, which is often more effective and avoids the toxicity concerns associated with NaBH₃CN.[1]

    • Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture.

      • Troubleshooting: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

  • Steric Hindrance: The cyclobutane ring, while not excessively bulky, can introduce some steric hindrance that may slow down the initial nucleophilic attack of the amine.

    • Troubleshooting: Increasing the reaction temperature or extending the reaction time may be necessary to overcome the activation energy barrier.

Issue 2: Formation of a Dialkylated Amine Impurity

Question: My final product is contaminated with a significant amount of a secondary amine, likely N-[1-(4-methoxyphenyl)cyclobutyl]-1-(4-methoxyphenyl)cyclobutanamine. How can I prevent this over-alkylation?

Answer:

The formation of a dialkylated amine is a classic side reaction in reductive amination, arising from the newly formed primary amine acting as a nucleophile and reacting with the remaining ketone starting material.

Mechanism of Dialkylation:

Caption: Formation of the dialkylated impurity.

Troubleshooting Strategies:

  • Control of Stoichiometry:

    • Amine Source in Excess: When using an external amine source like ammonia or ammonium formate, using a large excess will statistically favor the reaction of the ketone with the primary amine source over the product amine.[3]

    • Slow Addition of Ketone: If the reaction is sensitive to dialkylation, a slow addition of the ketone to a solution containing the amine source and the reducing agent can maintain a low concentration of the ketone, thereby minimizing the reaction with the product amine.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the secondary amination, which may have a higher activation energy.

Issue 3: Presence of a Formamide or N-Formyl Impurity

Question: I have identified an impurity with a mass corresponding to the N-formyl derivative of my target amine. What is the origin of this byproduct?

Answer:

The presence of an N-formyl impurity is a strong indicator that you are using a Leuckart-type reaction or a variation thereof, where formamide or formic acid is used as the amine and/or reducing agent.[3][4]

Origin of N-Formyl Impurity:

In the Leuckart reaction, the N-formyl derivative is a key intermediate. The reaction proceeds by the formation of this amide, which is then hydrolyzed under acidic or basic conditions to yield the final amine.[5]

Caption: Leuckart reaction pathway.

Troubleshooting:

  • Ensure Complete Hydrolysis: If you are intentionally performing a Leuckart reaction, the presence of the N-formyl intermediate suggests incomplete hydrolysis.

    • Solution: Increase the vigor of your hydrolysis step. This can be achieved by using a stronger acid or base, increasing the reaction time for the hydrolysis, or raising the temperature.

  • Alternative Reagents: If the N-formyl impurity is unexpected, it may be due to the decomposition of your solvent (e.g., DMF) or other reagents.

    • Solution: If not performing a Leuckart reaction, avoid sources of formamide. Switch to a different reductive amination protocol, such as one using NaBH(OAc)₃ and a separate amine source like ammonia or ammonium chloride.

Frequently Asked Questions (FAQs)

Q1: I've observed the formation of heterocyclic byproducts like pyrimidines. Is this common?

A1: Yes, the formation of pyrimidines and other nitrogen-containing heterocycles can occur, particularly under the high-temperature conditions of the Leuckart reaction.[4] These byproducts arise from complex condensation reactions between the ketone, ammonia/formamide, and potentially formaldehyde or its equivalents. For instance, 4-methyl-5-(4-methoxyphenyl)pyrimidine could be a potential byproduct. The presence of these impurities often indicates that the reaction temperature is too high or that the reaction has been running for an extended period, allowing for these side reactions to become significant. To minimize their formation, it is advisable to use milder reductive amination methods where possible.

Q2: My reaction mixture has turned a dark color. Should I be concerned?

A2: While some color change is normal, the development of a dark brown or black color can indicate decomposition or polymerization side reactions. This is more common at elevated temperatures. If the desired product is still being formed, the colored impurities can often be removed during workup and purification. However, if the yield is low, it is a sign that the reaction conditions are too harsh. Consider lowering the reaction temperature or using a milder set of reagents.

Q3: Are there any specific challenges related to the purification of 1-(4-Methoxyphenyl)cyclobutanamine?

A3: The purification of primary amines can sometimes be challenging due to their basicity and potential for forming salts.

  • Workup: A standard acid-base workup is typically effective. The crude reaction mixture can be acidified to protonate the amine, allowing for the extraction of non-basic impurities with an organic solvent. The aqueous layer is then basified, and the free amine is extracted with an organic solvent.

  • Chromatography: If column chromatography is required, it is often beneficial to use a silica gel column treated with a small amount of a tertiary amine, such as triethylamine, in the eluent. This deactivates the acidic sites on the silica, preventing tailing and improving the separation of the basic amine product.

  • Crystallization: The hydrochloride salt of 1-(4-methoxyphenyl)cyclobutanamine can often be prepared and purified by crystallization, which can be a highly effective method for obtaining a high-purity product.

Q4: Can the cyclobutane ring open under the reaction conditions?

A4: Cyclobutane rings are strained but are generally stable under standard reductive amination conditions.[6] However, under strongly acidic or Lewis acidic conditions, or at very high temperatures, ring-opening or rearrangement reactions are a possibility, although less common for simple cyclobutanes. If you observe unexpected byproducts with masses that do not correspond to the expected side reactions, it may be worth considering the possibility of ring opening. In such cases, a shift to milder reaction conditions is recommended.

Summary of Key Parameters and Potential Side Products

Parameter Recommendation Potential Side Product if Not Optimized
Reaction Method Reductive amination with NaBH(OAc)₃ is often a good first choice.N-formyl derivative (Leuckart), heterocyclic byproducts (Leuckart).
pH Maintain between 4 and 6 for optimal imine formation.Low conversion.
Reducing Agent Use NaBH(OAc)₃ for selectivity. Ensure it is anhydrous.Ketone reduction (with NaBH₄), low conversion.
Amine Source Use a large excess of ammonia or ammonium salt.Dialkylated amine.
Temperature Start at room temperature and gently heat if necessary.Decomposition, heterocyclic byproducts.
Purification Acid-base workup followed by chromatography on treated silica or crystallization of a salt.Impure final product.

General Reaction Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Ketone 1-(4-methoxyphenyl)cyclobutanone Mix Mix and Stir Ketone->Mix AmineSource Amine Source (e.g., NH₄OAc) AmineSource->Mix Solvent Solvent (e.g., MeOH, DCE) Solvent->Mix AddReducer Add Reducing Agent (e.g., NaBH(OAc)₃) Mix->AddReducer Stir Stir at RT or Heat AddReducer->Stir Quench Quench Reaction Stir->Quench AcidBase Acid-Base Extraction Quench->AcidBase Purify Purification (Chromatography/Crystallization) AcidBase->Purify Product Pure 1-(4-Methoxyphenyl)cyclobutanamine Purify->Product

Caption: A generalized workflow for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • de Benneville, P. L., & Macartney, J. H. (1950). The Behavior of Aliphatic Aldehydes in the Leuckart-Wallach Reaction. Journal of the American Chemical Society, 72(7), 3073–3075.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Leuckart, R. (1885). Ueber eine neue und eine frühere Methode zur Synthese von Basen aus der Benzol- und Pyridinreihe. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344.
  • Krajewski, K., & Kiec-Kononowicz, K. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method.
  • Pollard, C. B., & Young, D. C. (1951). The Mechanism of the Leuckart Reaction. The Journal of Organic Chemistry, 16(5), 661–672.
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical reviews, 103(4), 1485-1538.
  • Tarasevych, A. V., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 336-353.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve the final yield. The content is structured in a question-and-answer format to directly address potential issues you may encounter during your experimental work.

Section 1: Synthetic Strategy & Workflow

Q: What is the most common and reliable synthetic route for 1-(4-Methoxyphenyl)cyclobutanamine?

The most robust and frequently employed strategy involves a two-step sequence starting from commercially available materials: 4-bromoanisole and cyclobutanone.

  • Step 1: Grignard Reaction. Formation of a tertiary alcohol, 1-(4-methoxyphenyl)cyclobutanol, via the nucleophilic addition of a Grignard reagent (4-methoxyphenylmagnesium bromide) to cyclobutanone.

  • Step 2: Ritter Reaction & Hydrolysis. Conversion of the tertiary alcohol into the target primary amine. The alcohol is treated with a strong acid in the presence of a nitrile source to generate a stable carbocation, which is trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis yields an intermediate amide, which is then hydrolyzed to afford the final 1-(4-Methoxyphenyl)cyclobutanamine.

This approach is favored due to the high reliability of both the Grignard and Ritter reactions when properly optimized.

Synthetic_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Hydrolysis A 4-Bromoanisole + Mg B 4-Methoxyphenyl- magnesium bromide A->B Ether (THF) D 1-(4-Methoxyphenyl)cyclobutanol B->D Nucleophilic Addition C Cyclobutanone C->D Nucleophilic Addition E Intermediate Amide D->E 1. H₂SO₄, MeCN 2. H₂O Workup F 1-(4-Methoxyphenyl)cyclobutanamine E->F Acid or Base Hydrolysis

Caption: Overall workflow for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine.

Section 2: Troubleshooting the Grignard Reaction (Step 1)

This stage is critical, as the quality and yield of the tertiary alcohol directly impact the success of the subsequent Ritter reaction.

Q: My Grignard reaction has a very low yield of the desired alcohol, 1-(4-methoxyphenyl)cyclobutanol. What are the most common causes?

A low yield in a Grignard reaction is almost always attributable to one of three factors: reagent deactivation (quenching), poor initiation, or competing side reactions.

1. Quenching by Protic Contaminants: Grignard reagents are exceptionally strong bases and will be instantly destroyed by acidic protons, most commonly from water.[1]

  • Cause: Residual moisture in glassware, solvents, or starting materials.

  • Solution:

    • Glassware: All glassware must be rigorously dried. Oven-drying at >120 °C for several hours or flame-drying under vacuum immediately before use is mandatory.[1]

    • Solvents: Use freshly opened anhydrous solvents or solvents purified by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF/ether).

    • Reagents: Ensure 4-bromoanisole and cyclobutanone are anhydrous. Liquid reagents can be distilled from drying agents like CaH₂.

2. Inactive Magnesium Surface: The reaction occurs on the surface of the magnesium metal. If this surface is coated with magnesium oxide, the reaction will fail to initiate.[1]

  • Cause: A passivating oxide layer on the magnesium turnings.

  • Solution:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh, unoxidized surface.[1]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These initiators react with the magnesium to clean the surface and generate a small amount of soluble magnesium halide, which helps catalyze the reaction.

3. Competing Side Reactions:

  • Cause (Wurtz Coupling): The Grignard reagent can react with unreacted 4-bromoanisole to form 4,4'-dimethoxybiphenyl. This is more common at higher temperatures.[2][3]

  • Solution: Maintain a low reaction temperature during Grignard formation and slowly add the 4-bromoanisole solution to the magnesium suspension to keep its instantaneous concentration low.

Troubleshooting_Grignard Start Low Yield in Grignard Reaction? Q1 Was glassware rigorously dried? Start->Q1 A1_No Result: Reagent Quenched. Action: Oven-dry or flame-dry all glassware before use. Q1->A1_No No Q2 Was anhydrous solvent used? Q1->Q2 Yes A2_No Result: Reagent Quenched. Action: Use freshly opened anhydrous solvent or distill from a drying agent. Q2->A2_No No Q3 Did the reaction initiate (color change, exotherm)? Q2->Q3 Yes A3_No Result: Inactive Mg surface. Action: Crush Mg turnings and/or add an iodine crystal to activate. Q3->A3_No No Success Yield Improved Q3->Success Yes Ritter_Mechanism cluster_main Ritter Reaction Pathways cluster_desired Desired Pathway (SN1-type) cluster_side Side Reaction (E1) Alcohol 1-(4-Methoxyphenyl)cyclobutanol Carbocation Tertiary Carbocation (Key Intermediate) Alcohol->Carbocation Protonation & H₂O Loss (Strong Acid) Nitrilium Nitrilium Ion Carbocation->Nitrilium Nucleophilic Attack Olefin Elimination Product (Alkene) Carbocation->Olefin Proton Loss Nitrile Nitrile (R-C≡N) Nitrile->Nitrilium Nucleophilic Attack Amide Intermediate Amide Nitrilium->Amide Hydrolysis

Caption: The central carbocation intermediate dictates the outcome of the Ritter reaction.

Optimization Strategies:

1. Choice and Concentration of Acid: The acid is not just a catalyst; it's a reagent that promotes carbocation formation.

  • Problem: Insufficiently strong acids or low concentrations may not generate the carbocation efficiently. Excessively harsh conditions can promote charring or elimination.

  • Solution: Concentrated sulfuric acid (H₂SO₄) is the most common and effective choice. Perchloric acid (HClO₄) can also be used. Start with 1.5-2.0 equivalents of acid relative to the alcohol. [4]Many modern protocols also report success with solid acid catalysts like Amberlyst-15 or Lewis acids such as bismuth or iron salts, which can be milder and easier to handle. [5][6] 2. Temperature Control: Elimination reactions (E1) typically have a higher activation energy than nucleophilic substitution (SN1).

  • Problem: Higher reaction temperatures will disproportionately favor the undesired elimination pathway.

  • Solution: Maintain a low temperature during the addition of the acid and the initial phase of the reaction. A range of 0 °C to room temperature is typical. Monitor the reaction by TLC; gentle warming may be required to push the reaction to completion, but avoid excessive heat.

3. Nitrile as Solvent and Reagent: Le Châtelier's principle is your ally.

  • Problem: If the concentration of the nitrile nucleophile is too low, the carbocation is more likely to exist long enough to undergo elimination.

  • Solution: Use the nitrile (e.g., acetonitrile) as the reaction solvent. This ensures a large excess of the nucleophile is present to trap the carbocation as soon as it forms, kinetically favoring the desired Ritter pathway.

Catalyst SystemTypical ConditionsAdvantagesPotential Issues
Conc. H₂SO₄ Acetonitrile, 0 °C to RT, 1.5-2 eq.Inexpensive, powerful, widely documented.Harsh, potential for charring, difficult workup.
Fe(NO₃)₃·9H₂O [6]Acetonitrile, 80 °CLess toxic, milder Lewis acid.Higher temperature may favor elimination for some substrates.
Bismuth Salts (e.g., BiBr₃) [5]Acetonitrile, RT to 60 °CEnvironmentally benign, efficient.Catalyst cost may be higher.
Solid Acids (Amberlyst-15) Acetonitrile, 80 °CReusable, easy separation. [5]May require higher temperatures, mass transfer limitations.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 1-(4-Methoxyphenyl)cyclobutanamine.

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanol

Materials:

  • Magnesium turnings (1.2 eq.)

  • Iodine (1 small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Bromoanisole (1.0 eq.)

  • Cyclobutanone (1.05 eq.)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen or argon atmosphere.

  • Initiation: Place the magnesium turnings and the iodine crystal in the flask. Gently crush the turnings with a dry glass rod.

  • Grignard Formation: Add a small portion of the anhydrous THF, followed by ~5% of a solution of 4-bromoanisole in THF via the dropping funnel. Wait for initiation, which is indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 60 minutes at room temperature.

  • Addition of Ketone: Cool the reaction flask to 0 °C in an ice bath. Add a solution of cyclobutanone in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly pouring it over an iced, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine

Materials:

  • 1-(4-Methoxyphenyl)cyclobutanol (1.0 eq.)

  • Acetonitrile (used as solvent)

  • Concentrated Sulfuric Acid (98%, 2.0 eq.)

  • 10 M Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl) solution

Procedure:

  • Ritter Reaction: In a round-bottom flask, dissolve the crude alcohol from Step 1 in acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Slowly add the concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting alcohol.

  • Hydrolysis of Nitrilium Ion: Carefully and slowly pour the reaction mixture onto crushed ice. Neutralize the solution by adding 10 M NaOH solution until the pH is ~7-8. This will hydrolyze the intermediate nitrilium ion to the N-acetyl amide.

  • Extraction of Amide: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude N-(1-(4-methoxyphenyl)cyclobutyl)acetamide.

  • Amide Hydrolysis: To the crude amide, add a 3 M solution of HCl and heat the mixture to reflux (80-100 °C) for 4-8 hours, monitoring for the disappearance of the amide by TLC.

  • Final Workup & Isolation: Cool the reaction mixture to room temperature. Wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer to pH >12 with 10 M NaOH.

  • Extract the free amine product with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-Methoxyphenyl)cyclobutanamine.

  • Purification: The final product can be purified by vacuum distillation or by dissolving in ether and precipitating the hydrochloride salt with ethereal HCl, followed by recrystallization.

References

  • FULIR, I. et al. (2015). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. European Journal of Organic Chemistry, 2015(12), 2727-2732. Available at: [Link]

  • Ueno, M., Kusaka, R., Ohmura, S. D., & Miyoshi, N. (2019). Environmentally Benign Ritter Reaction Using Bismuth Salts as a Catalyst. ResearchGate. Available at: [Link]

  • Shirini, F., & Abedini, M. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. Journal of Chemical Sciences, 124(5), 1025–1032. Available at: [Link]

  • Li, Y., et al. (2024). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Advances. Available at: [Link]

  • Organic-Chemistry.org. Ritter Reaction. Available at: [Link]

  • Master Organic Chemistry (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Solvent Effects on the Grignard Reaction. ResearchGate. Available at: [Link]

  • WO2020193617A1 - Impact of trace elements in the grignard reaction. Google Patents.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Methoxyphenyl)cyclobutanamine

Welcome to the technical support center for 1-(4-Methoxyphenyl)cyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Methoxyphenyl)cyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of physical chemistry and formulation science, tailored to the specific structural characteristics of 1-(4-Methoxyphenyl)cyclobutanamine.

Introduction to the Challenge

1-(4-Methoxyphenyl)cyclobutanamine possesses a chemical structure that presents inherent solubility challenges. Its aromatic methoxyphenyl group and cyclobutane ring contribute to its hydrophobicity, while the primary amine group offers a handle for pH-dependent solubility. Understanding and manipulating these characteristics is key to successfully working with this compound in aqueous and organic solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of 1-(4-Methoxyphenyl)cyclobutanamine?

The limited solubility of 1-(4-Methoxyphenyl)cyclobutanamine stems from a combination of its molecular features:

  • Hydrophobic Core: The molecule contains a significant nonpolar surface area due to the methoxyphenyl and cyclobutyl groups. This hydrophobicity makes it energetically unfavorable for the molecule to dissolve in polar solvents like water.

  • Crystalline Structure: For the solid form, the energy required to break the crystal lattice and solvate the individual molecules can be substantial, further limiting solubility. This is a common challenge for "brick-dust" type molecules.[1]

Q2: I am observing precipitation when I add my stock solution of 1-(4-Methoxyphenyl)cyclobutanamine in an organic solvent to an aqueous buffer. What is happening and how can I prevent this?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses in the aqueous phase, and the compound is forced out of the solution as a precipitate.

To prevent this, consider the following strategies:

  • Decrease the concentration of your stock solution.

  • Increase the proportion of organic co-solvent in the final aqueous solution, if your experimental system allows.[2][3]

  • Utilize a different solubilization technique as outlined in the troubleshooting guides below.

Q3: Is the hydrochloride salt of 1-(4-Methoxyphenyl)cyclobutanamine more soluble in water?

Yes, the hydrochloride salt form is generally more water-soluble than the free base.[4][5][6] The salt is ionic and can more readily interact with the polar water molecules. However, the pH of the final solution will still be a critical factor in maintaining its solubility.

Troubleshooting Guides

Issue 1: Difficulty Dissolving 1-(4-Methoxyphenyl)cyclobutanamine in Aqueous Buffers

This is the most common challenge encountered with this compound. The following step-by-step guide offers several approaches to enhance aqueous solubility.

The primary amine group on 1-(4-Methoxyphenyl)cyclobutanamine is basic and can be protonated to form a more soluble ammonium salt.[7] The pKa of the conjugate acid of a typical aromatic amine is in the range of 4-5.[8] To ensure the compound is predominantly in its ionized, more soluble form, the pH of the solution should be at least 1-2 pH units below the pKa of the amine.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a stock solution of 1-(4-Methoxyphenyl)cyclobutanamine in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Select an appropriate acidic buffer with a pH in the range of 2-4 (e.g., citrate buffer, phosphate buffer).

  • Slowly add the stock solution to the acidic buffer while stirring vigorously.

  • Monitor for any signs of precipitation. If precipitation occurs, you may need to adjust the pH further downwards or try an alternative method.

  • Verify the final pH of the solution after the addition of the compound.

Aromatic amines are generally weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, making them less available to accept a proton.[9]

Troubleshooting Flowchart: pH Adjustment

start Start: Dissolve Compound in Aqueous Buffer check_solubility Is the compound fully dissolved? start->check_solubility adjust_ph Lower the pH of the buffer (target pH 2-4) check_solubility->adjust_ph No success Success! Proceed with experiment. check_solubility->success Yes add_stock Slowly add stock solution to acidic buffer with stirring adjust_ph->add_stock recheck_solubility Is the compound dissolved now? recheck_solubility->success Yes fail Solubility issue persists. Consider alternative methods. recheck_solubility->fail No add_stock->recheck_solubility

Caption: Workflow for pH-mediated solubilization.

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[10][11]

Common Co-solvents and Their Properties

Co-solventPolarity IndexNotes
Dimethyl Sulfoxide (DMSO)7.2A strong, aprotic solvent. Can have effects on cell-based assays.
Ethanol5.2A commonly used, less toxic option.
Propylene Glycol6.8Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)-Can also act as a solubilizing agent.

Data sourced from various chemical property databases.

Experimental Protocol: Co-solvent Solubilization

  • Determine the maximum tolerable co-solvent concentration for your experiment (e.g., <1% DMSO for many cell cultures).

  • Prepare a concentrated stock solution of 1-(4-Methoxyphenyl)cyclobutanamine in your chosen co-solvent.

  • Add the stock solution dropwise to your aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of insolubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like 1-(4-Methoxyphenyl)cyclobutanamine, forming inclusion complexes that are more soluble in water.[12][13][14]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity.

  • Prepare a solution of the cyclodextrin in your aqueous buffer. The concentration will depend on the stoichiometry of the complex formation and may require some optimization.

  • Add the 1-(4-Methoxyphenyl)cyclobutanamine (either as a solid or a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take some time.

  • Filter the solution to remove any undissolved compound.

Logical Relationship: Solubilization Strategies

compound 1-(4-Methoxyphenyl)cyclobutanamine (Poorly Soluble) ph_adjust pH Adjustment (Protonation of Amine) compound->ph_adjust cosolvent Co-solvents (Reduces Solvent Polarity) compound->cosolvent cyclodextrin Cyclodextrins (Inclusion Complex) compound->cyclodextrin surfactant Surfactants (Micellar Encapsulation) compound->surfactant soluble_form Solubilized Compound ph_adjust->soluble_form cosolvent->soluble_form cyclodextrin->soluble_form surfactant->soluble_form

Caption: Overview of primary solubilization strategies.

Issue 2: Instability or Degradation of the Compound in Solution

Once dissolved, it is crucial to ensure the stability of 1-(4-Methoxyphenyl)cyclobutanamine for the duration of your experiment.

Q4: How can I assess the stability of my solubilized compound?

Analytical techniques are essential for confirming the integrity of your compound in solution.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and detecting degradation products. A time-course study can be performed by analyzing samples of your solution at different time points.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify any potential degradation products.[15]

Q5: What conditions might promote the degradation of 1-(4-Methoxyphenyl)cyclobutanamine?

  • Extreme pH: While acidic pH can aid solubility, very low or very high pH values can lead to hydrolysis or other degradation pathways.

  • Oxidation: The amine group can be susceptible to oxidation. Avoid prolonged exposure to air and consider degassing your solvents.

  • Light Exposure: Some aromatic compounds are light-sensitive. Store solutions in amber vials or protect them from light.

Advanced Strategies

For particularly challenging applications, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their apparent solubility.[16][17][18] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are commonly used in pharmaceutical formulations.[17]

  • Solid Dispersions: This involves dispersing the drug in a solid polymer matrix at the molecular level.[1][19] This can enhance the dissolution rate and apparent solubility.

  • Nanosizing: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate according to the Noyes-Whitney equation.[19][20]

Summary of Key Recommendations

StrategyPrincipleBest ForConsiderations
pH Adjustment Ionization of the amine groupInitial attempts in aqueous buffersCompound must be stable at low pH
Co-solvents Reducing solvent polarityWhen small amounts of organic solvent are tolerablePotential for co-solvent to interfere with the assay
Cyclodextrins Formation of inclusion complexesWhen co-solvents must be avoidedMay require optimization of cyclodextrin type and concentration
Surfactants Micellar encapsulationHighly insoluble compoundsPotential for toxicity and interference with biological systems

This technical support guide provides a comprehensive overview of the strategies available to overcome the solubility challenges of 1-(4-Methoxyphenyl)cyclobutanamine. By systematically applying these principles and protocols, researchers can enhance the solubility and bioavailability of this compound in their experimental systems.

References

  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]

  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • Grigoraș, C. G., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(9), 2931. [Link]

  • Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules? [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ScienceDirect. (n.d.). Cosolvent. [Link]

  • Zhang, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(12), 2095. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. [Link]

  • Sharma, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formul Sci Bioavailab, 8, 212. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Kumar, S., & Singh, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2505. [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Ortiz, C., & Park, J. H. (2004). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental toxicology and chemistry, 23(10), 2355–2361. [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 51-71. [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. [Link]

  • Zhang, J., & Han, B. (2006). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. The Journal of Physical Chemistry B, 110(30), 14648-14652. [Link]

  • Humblebee & Me. (n.d.). Different solubilizer type things. [Link]

  • Rumondor, A. C. F., et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(10), 949. [Link]

  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Chem 336 - Organic Chemistry III. [Link]

  • PubChem. (n.d.). [1-(4-Methoxyphenyl)cyclohexyl]methanamine. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. [Link]

  • CP Lab Safety. (n.d.). 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride, 97% Purity, C11H16ClNO, 1 gram. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Oakwood Chemical. (n.d.). cyclobutanamine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1), trans-, min 97%, 500 mg. [Link]

  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

  • PubChem. (n.d.). cis-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine. [Link]

  • Lum, B. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. Forensic Science International, 257, 1-11. [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Methoxyphenyl)-N-methylmethanamine. [Link]

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Optimization

stability studies of 1-(4-Methoxyphenyl)cyclobutanamine under different conditions.

Welcome to the technical support center for stability studies of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability studies of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the stability assessment of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction to the Stability of 1-(4-Methoxyphenyl)cyclobutanamine

1-(4-Methoxyphenyl)cyclobutanamine is a molecule of interest in pharmaceutical development, featuring a primary amine, a cyclobutane ring, and a methoxy-substituted phenyl group. Each of these functional groups presents unique considerations for the compound's stability. Understanding its degradation pathways under various stress conditions is crucial for developing stable formulations and ensuring drug product safety and efficacy.[1][2][3] This guide will walk you through potential stability challenges and provide robust methodologies for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 1-(4-Methoxyphenyl)cyclobutanamine that I should be concerned about during stability studies?

A1: The key structural features to monitor are the primary amine, the methoxyphenyl group, and the cyclobutane ring. The primary amine is susceptible to oxidation and reactions with excipients. The methoxy group can undergo O-demethylation, particularly under acidic conditions. The cyclobutane ring, while generally stable, can be prone to ring-opening reactions under high thermal stress.[4]

Q2: What are the recommended storage conditions for 1-(4-Methoxyphenyl)cyclobutanamine as a solid?

A2: Based on general good handling practices for amine-containing compounds, it is recommended to store solid 1-(4-Methoxyphenyl)cyclobutanamine in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5][6][7] Some related compounds are noted to be air and light sensitive.

Q3: What kind of degradation should I expect under hydrolytic conditions?

A3: Due to the presence of a primary amine and a methoxy group, you should investigate stability across a range of pH values. Under acidic conditions, O-demethylation of the methoxy group is a potential degradation pathway. While the amine group itself is generally stable to hydrolysis, the overall stability of the molecule in solution at different pH values should be thoroughly investigated.[8]

Q4: Is 1-(4-Methoxyphenyl)cyclobutanamine likely to be sensitive to light?

A4: The presence of the aromatic methoxyphenyl group suggests a potential for photosensitivity. Molecules with aromatic rings can absorb UV light, which may lead to photodegradation.[9] It is crucial to conduct photostability studies as per ICH Q1B guidelines to assess this risk.[10]

Q5: What are the likely products of oxidative degradation?

A5: The primary amine is the most likely site for oxidative degradation. This can lead to the formation of corresponding imines, oximes, or other oxidation products. The methoxy group could also be susceptible to oxidative cleavage.

Troubleshooting Guide

Issue 1: Rapid Degradation Observed in Solution
  • Symptom: Significant loss of the parent peak in HPLC analysis shortly after dissolving the compound.

  • Possible Causes & Solutions:

    • pH of the Solvent: The stability of amine-containing compounds can be highly pH-dependent.[8]

      • Troubleshooting Step: Measure the pH of your solvent. Prepare solutions in a range of buffered solvents (e.g., pH 3, 7, 9) to identify the optimal pH for stability.

    • Presence of Dissolved Oxygen: The primary amine may be susceptible to oxidation.

      • Troubleshooting Step: Degas your solvents by sparging with an inert gas like nitrogen or argon before use. Prepare solutions under an inert atmosphere.

    • Reactive Solvent: Ensure the solvent is of high purity and does not contain reactive impurities (e.g., peroxides in THF or ethers).

      • Troubleshooting Step: Use freshly opened, high-purity solvents. Test for peroxides in susceptible solvents.

Issue 2: Appearance of Multiple Degradant Peaks in Thermal Stress Studies
  • Symptom: A complex chromatogram with several new peaks appearing after exposing the solid or solution to elevated temperatures.

  • Possible Causes & Solutions:

    • Complex Degradation Pathway: High temperatures may induce multiple degradation reactions, including potential ring-opening of the cyclobutane moiety, in addition to degradation of the other functional groups.[4]

      • Troubleshooting Step: Employ a lower temperature for a longer duration to favor the formation of primary degradants. This can simplify the interpretation of the degradation pathway.

    • Mass Balance Failure: The total peak area of the parent compound and all degradants is significantly less than 100%.

      • Troubleshooting Step: This may indicate the formation of non-UV active or volatile degradants. Utilize a mass spectrometer in conjunction with your HPLC (LC-MS) to identify and potentially quantify these species.[11]

Experimental Protocols

Forced Degradation Workflow

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][12][13] A typical workflow involves subjecting the compound to stress conditions more severe than accelerated stability testing.[1]

Forced_Degradation_Workflow API API Acid Acid API->Acid Base Base API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photo API->Photo HPLC HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LCMS HPLC->LCMS If needed MassBalance MassBalance HPLC->MassBalance LCMS->MassBalance Pathway Pathway MassBalance->Pathway Method Method Pathway->Method

Step-by-Step Protocol for Acidic Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of 1-(4-Methoxyphenyl)cyclobutanamine in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Condition: Add an equal volume of 0.1N hydrochloric acid to the solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1N sodium hydroxide.

  • Analysis: Dilute the neutralized samples with mobile phase and analyze using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Stability Data for 1-(4-Methoxyphenyl)cyclobutanamine under Forced Degradation
Stress ConditionDuration (hours)% DegradationNumber of DegradantsMajor Degradant RRT
0.1N HCl at 60°C2415.220.85
0.1N NaOH at 60°C248.511.15
3% H₂O₂ at RT820.130.78, 0.92
Thermal (Solid) at 80°C485.311.30
Photostability (ICH Q1B)-12.820.95

This table presents hypothetical data for illustrative purposes.

Logical Relationships in Stability Testing

Stability_Logic cluster_investigation Investigation Phase cluster_validation Validation & Implementation Phase cluster_outcome Regulatory & Product Lifecycle Forced_Deg Forced Degradation (Stress Testing) ID_Degradants Identify Degradants Forced_Deg->ID_Degradants Dev_Method Develop Analytical Method Forced_Deg->Dev_Method Val_Method Validate Stability- Indicating Method ID_Degradants->Val_Method Dev_Method->Val_Method Long_Term Long-Term Stability Studies (ICH Q1A) Val_Method->Long_Term Formulation Formulation Development Val_Method->Formulation Shelf_Life Establish Shelf-Life & Storage Conditions Long_Term->Shelf_Life Formulation->Long_Term Regulatory Regulatory Submission Shelf_Life->Regulatory

References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The Thermal Decomposition of Cyclobutane at Low Pressures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. PubMed Central. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubMed. (n.d.). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (n.d.). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Retrieved from [Link]

  • ResearchGate. (2017). STABILITY STUDIES: A REVIEW. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Innoscience. (n.d.). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Retrieved from [Link]

  • MDPI. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). cis-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride, 97% Purity. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Methoxyphenyl)cyclobutanamine

Welcome to the technical support center for the purification of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this primary amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and extensive experience in synthetic chemistry.

Introduction to Purification Challenges

1-(4-Methoxyphenyl)cyclobutanamine, a primary amine, presents a unique set of purification challenges primarily stemming from its basic nature. The lone pair of electrons on the nitrogen atom readily interacts with acidic media, including the silica gel commonly used in column chromatography. This can lead to peak tailing, poor separation, and even loss of the compound on the column. Furthermore, impurities from its synthesis, often via reductive amination of 4-methoxycyclobutanone, require specific strategies for their removal.

This guide will equip you with the knowledge to anticipate these challenges and implement effective purification strategies, ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 1-(4-Methoxyphenyl)cyclobutanamine?

Assuming a synthesis via reductive amination of 4-methoxycyclobutanone with ammonia, the most probable impurities include:

  • Unreacted 4-methoxycyclobutanone: The starting ketone may not have fully reacted.

  • Over-alkylation products: Although less likely with ammonia as the amine source, the formation of secondary amines is a possibility.

  • Byproducts from the reducing agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), residual boron salts or other byproducts may be present.

  • Residual ammonia: Excess ammonia from the reaction may be present in the crude product.

Q2: My amine is streaking badly on my silica gel column. What is causing this and how can I fix it?

This is a classic issue when purifying amines on silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine, leading to a non-ideal elution profile. This results in broad, tailing peaks and poor separation.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in your mobile phase will neutralize the acidic sites on the silica, allowing your amine to elute more cleanly.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Basic alumina or amine-functionalized silica columns are excellent alternatives that mitigate the strong interaction with the basic analyte.[1]

  • Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, switching to a reversed-phase C18 column can be a highly effective strategy for purifying polar compounds like primary amines.[1]

Q3: Can I use acid-base extraction to purify my compound?

Absolutely. Acid-base extraction is a powerful and scalable technique for separating basic compounds like amines from neutral or acidic impurities.[2] The principle relies on the differential solubility of the amine and its protonated salt form in organic and aqueous phases.

Q4: Is recrystallization a viable purification method for 1-(4-Methoxyphenyl)cyclobutanamine?

Yes, recrystallization can be an excellent final purification step, especially for removing minor impurities. You can recrystallize the free base or, more commonly, its hydrochloride salt. The salt form often has better-defined crystal lattice energy, leading to a more effective purification.[1]

Troubleshooting Guides

Guide 1: Purification by Acid-Base Extraction

This method is ideal for an initial clean-up to remove non-basic impurities.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separate the aqueous layer containing the protonated amine.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by the dropwise addition of a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). This will deprotonate the amine salt, causing the free amine to precipitate or form an oily layer.

  • Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the purified amine.

Visual Workflow for Acid-Base Extraction:

AcidBaseExtraction cluster_0 Phase Separation 1 cluster_1 Phase Separation 2 crude Crude Mixture (in Organic Solvent) sep_funnel1 Separatory Funnel crude->sep_funnel1 acid_extract Extract with 1 M HCl (aq) sep_funnel1->acid_extract Step 1 org_layer1 Organic Layer (Neutral Impurities) acid_extract->org_layer1 aq_layer1 Aqueous Layer (Protonated Amine) acid_extract->aq_layer1 basify Basify with NaOH (aq) aq_layer1->basify sep_funnel2 Separatory Funnel org_layer2 Organic Layer (Purified Amine) sep_funnel2->org_layer2 aq_layer2 Aqueous Layer (Salts) sep_funnel2->aq_layer2 basify->sep_funnel2 Step 2 dry_concentrate Dry & Concentrate org_layer2->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Workflow for the purification of 1-(4-Methoxyphenyl)cyclobutanamine using acid-base extraction.

Guide 2: Column Chromatography of a Primary Amine

This guide provides a strategy to overcome the common challenges of purifying amines on silica gel.

Protocol:

  • Stationary Phase Selection: Choose between standard silica gel, amine-functionalized silica, or basic alumina. For standard silica, pre-treatment may be beneficial.

  • Mobile Phase Preparation:

    • For standard silica gel, prepare your eluent (e.g., a mixture of hexanes and ethyl acetate) and add 1% triethylamine to it.

    • For amine-functionalized or alumina columns, a neutral mobile phase is usually sufficient.

  • Column Packing and Equilibration: Pack your column with the chosen stationary phase and equilibrate with the mobile phase until the baseline is stable.

  • Sample Loading: Dissolve your crude amine in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC).

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure.

TLC Visualization Tip: Use a ninhydrin stain to visualize primary and secondary amines on your TLC plates. Tertiary amines will not be visible with this stain.[1]

Data Summary: Stationary Phase Selection

Stationary PhaseAdvantagesDisadvantagesWhen to Use
Silica Gel Readily available, wide range of polarities.Acidic nature can cause peak tailing with amines.When used with a basic additive in the mobile phase.
Basic Alumina Basic nature is compatible with amines, preventing tailing.Can be more reactive than silica, potentially causing degradation of sensitive compounds.For robust basic compounds that are problematic on silica.
Amine-Functionalized Silica Specifically designed for the purification of basic compounds, provides excellent peak shape.Can be more expensive than standard silica.Ideal for challenging amine purifications where high resolution is required.
Guide 3: Recrystallization of the Hydrochloride Salt

This method is suitable for obtaining a highly pure, crystalline solid.

Protocol:

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent or in dioxane dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation of the Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Solvent Selection for Recrystallization: Perform small-scale solubility tests to find a suitable solvent or solvent system. A good recrystallization solvent will dissolve the salt when hot but not when cold. Common choices include isopropanol, ethanol, or mixtures like ethanol/diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visual Guide: Recrystallization Logic

RecrystallizationLogic start Crude Amine HCl Salt dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Crystal Formation (Pure Product) cool->crystals impurities Impurities Remain in Solution cool->impurities filter Vacuum Filtration crystals->filter pure_crystals Pure Crystalline Product filter->pure_crystals

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Methoxyphenyl)cyclobutanamine

< Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthesis.

Introduction

1-(4-Methoxyphenyl)cyclobutanamine is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can present several optimization challenges. The two most prevalent synthetic strategies are the Buchwald-Hartwig amination and reductive amination. This guide will focus on troubleshooting these pathways to achieve high yields and purity.

General Synthesis Workflow

A typical synthesis involves the coupling of an aryl halide with cyclobutanamine or the reductive amination of 4-methoxycyclobutanone. The subsequent purification is crucial for obtaining the final product in high purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reagents Select Reagents: - Aryl Halide/Ketone - Amine - Catalyst/Reducing Agent - Base/Solvent Start->Reagents 1. Reaction_Setup Reaction Setup: - Inert Atmosphere - Temperature Control Reagents->Reaction_Setup 2. Monitoring Reaction Monitoring: - TLC, GC-MS, LC-MS Reaction_Setup->Monitoring 3. Workup Aqueous Workup Monitoring->Workup 4. Extraction Solvent Extraction Workup->Extraction 5. Chromatography Column Chromatography Extraction->Chromatography 6. Crystallization Crystallization/ Salt Formation Chromatography->Crystallization 7. Final_Product Pure Product Crystallization->Final_Product 8. caption Figure 1. General workflow for the synthesis and purification of 1-(4-Methoxyphenyl)cyclobutanamine.

Caption: General synthesis and purification workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine.

Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2]

Question 1: My Buchwald-Hartwig amination reaction is showing low or no conversion. What are the likely causes and how can I fix it?

Answer:

Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of this reaction.

    • Oxidation of Ligands: Phosphine ligands are susceptible to oxidation. Ensure you are using fresh, high-purity ligands and that your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

    • Incorrect Palladium Source: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), their effectiveness can be ligand-dependent. Ensure your chosen palladium source is compatible with your phosphine ligand. For challenging couplings, using a pre-formed catalyst can sometimes improve results.[3]

    • Catalyst Poisoning: Functional groups like nitro or azo groups on your starting materials can poison the catalyst.[2] Ensure your starting materials are free from such impurities.

  • Base Selection: The choice and quality of the base are critical.

    • Insufficient Strength: A base that is too weak may not efficiently deprotonate the amine, which is a key step in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

    • Poor Solubility: The base must have some solubility in the reaction solvent to be effective. If you suspect solubility issues, consider a different base or a solvent system that better solubilizes it.

  • Solvent and Temperature:

    • Solvent Polarity: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Toluene, dioxane, and THF are common choices. Experimenting with different solvents can sometimes improve yields.

    • Temperature: While many modern Buchwald-Hartwig systems operate at room temperature, some substrate combinations require heating to overcome activation barriers.[3] If your reaction is sluggish, a modest increase in temperature (e.g., to 80-110 °C) may be beneficial.[4]

Troubleshooting Decision Tree: Low Conversion in Buchwald-Hartwig Amination

Troubleshooting_Low_Conversion Start Low Conversion Check_Inert_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Inert_Atmosphere Degas_Solvents Degas solvents and use fresh reagents. Check_Inert_Atmosphere->Degas_Solvents No Check_Catalyst Is the catalyst system (Pd source + ligand) appropriate? Check_Inert_Atmosphere->Check_Catalyst Yes Degas_Solvents->Check_Catalyst Optimize_Ligand Screen different phosphine ligands (e.g., BINAP, XPhos). Check_Catalyst->Optimize_Ligand No Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base Yes Optimize_Ligand->Check_Base Optimize_Base Try a different base (e.g., NaOtBu, K3PO4). Check_Base->Optimize_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Optimize_Base->Check_Temp Increase_Temp Gradually increase the reaction temperature. Check_Temp->Increase_Temp No Success Improved Conversion Check_Temp->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting low conversion.

Question 2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It often arises from β-hydride elimination from the palladium-amido complex.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. Consider switching to ligands like XPhos, SPhos, or RuPhos, which have been shown to be effective in minimizing hydrodehalogenation.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over unimolecular side reactions.

  • Base: In some cases, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial. While this may require higher temperatures, it can sometimes suppress hydrodehalogenation.

ParameterRecommendation for Minimizing Hydrodehalogenation
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Base Consider weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).
Concentration Increase the reaction concentration.

Table 1: Recommended adjustments to minimize hydrodehalogenation.

Reductive Amination Route

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[5][6] For the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine, this typically involves the reaction of 4-methoxycyclobutanone with ammonia or an ammonia equivalent, followed by reduction.

Question 3: My reductive amination is giving a low yield of the desired primary amine and a significant amount of the secondary amine. How can I improve the selectivity?

Answer:

The formation of the secondary amine is a common issue and occurs when the initially formed primary amine reacts with another molecule of the ketone.

  • Control of Stoichiometry: Using a large excess of the amine source (e.g., ammonia in a suitable solvent) can statistically favor the formation of the primary amine.

  • Choice of Reducing Agent: Milder reducing agents are often more selective.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination as it is more selective for the protonated imine over the ketone starting material. However, it is toxic and requires careful handling.

    • Sodium Triacetoxyborohydride (STAB): STAB is a milder and less toxic alternative to sodium cyanoborohydride and is often the reagent of choice for modern reductive aminations.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This pH is low enough to promote imine formation but not so low as to significantly protonate the amine, rendering it non-nucleophilic.

Experimental Protocol: Reductive Amination with STAB

  • Imine Formation: In a round-bottom flask, dissolve 4-methoxycyclobutanone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of ammonia in methanol (a large excess, e.g., 10-20 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 4: I am having difficulty with the purification of the final product. What are some effective strategies?

Answer:

Purification can be challenging due to the basic nature of the amine.

  • Acid-Base Extraction: An effective initial purification step is an acid-base extraction.

    • Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 12.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified amine.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed.

    • Solvent System: A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol).

    • Tailing: Amines are notorious for tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), should be added to the eluent.

  • Crystallization/Salt Formation: The final product can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride or tartrate). Formation of a salt can often yield a highly pure, crystalline solid that is easier to handle and store.

References

  • Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Mechanism-Based Optimization of the Palladium-Catalyzed Amination of Aryl Triflates. (2019). Synfacts. Retrieved January 21, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). SynArchive. Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2022). YouTube. Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 21, 2026, from [Link]

  • Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. (2021). eScholarship.org. Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents.
  • Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CSCanada. Retrieved January 21, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. (2001). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis of 1,3- and 1,4- bis -methoxy- and ethoxy-4-( m -carborane- C -methanoyloxy)phenylmethylene- and phenylmethyl]phenylenediamines. (2006). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 1-(4-Methoxyphenyl)cyclobutanamine Experiments

Welcome to the technical support center for 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower your experimental success.

General FAQs

Q1: What is 1-(4-Methoxyphenyl)cyclobutanamine and what are its primary applications?

A1: 1-(4-Methoxyphenyl)cyclobutanamine is a primary amine featuring a cyclobutane ring and a 4-methoxyphenyl (anisole) moiety. Its structure makes it a valuable building block in medicinal chemistry and drug discovery. The cyclobutane scaffold provides conformational rigidity, while the amine and methoxyphenyl groups offer sites for further functionalization, making it a key intermediate for synthesizing more complex molecules with potential therapeutic activities.

Q2: What are the main safety precautions I should take when handling this compound and its precursors?

A2: As with any amine, 1-(4-Methoxyphenyl)cyclobutanamine should be handled with care. Primary amines can be corrosive and may cause skin and eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[2][3][4] All manipulations should be performed in a well-ventilated chemical fume hood.[4] The synthesis often involves flammable solvents and reactive hydrides; ensure there are no ignition sources nearby and that you are familiar with quenching procedures. A thorough risk assessment should be conducted before starting any experiment.

Q3: How should I properly store 1-(4-Methoxyphenyl)cyclobutanamine?

A3: Primary amines can react with atmospheric carbon dioxide to form carbonate salts.[5] The compound is also potentially sensitive to air and light. For long-term stability, it is recommended to store 1-(4-Methoxyphenyl)cyclobutanamine as its hydrochloride salt, which is typically a more stable, crystalline solid. If storing the free base, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and store in a cool, dry, and dark place.

Troubleshooting Guide: Synthesis

The most common and efficient route to 1-(4-Methoxyphenyl)cyclobutanamine is the reductive amination of its corresponding ketone precursor, 1-(4-Methoxyphenyl)cyclobutanone. This section addresses issues that may arise during this two-step, one-pot process.

Overall Synthetic Workflow

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination Anisole Anisole Ketone 1-(4-Methoxyphenyl)cyclobutanone Anisole->Ketone Friedel-Crafts Acylation (e.g., AlCl3) Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl_chloride->Ketone Ketone_ref 1-(4-Methoxyphenyl)cyclobutanone Ammonia Ammonia Source (e.g., NH4OAc) Product 1-(4-Methoxyphenyl)cyclobutanamine Ammonia->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Ketone_ref->Product One-pot reaction

Caption: General synthetic workflow for 1-(4-Methoxyphenyl)cyclobutanamine.

Synthesis FAQs & Troubleshooting

Q4: My reductive amination reaction is not proceeding to completion. TLC analysis shows significant unreacted ketone starting material. What's going wrong?

A4: This is a classic issue in reductive amination, which hinges on the equilibrium between the ketone/amine reactants and the imine intermediate.[6] If the imine does not form efficiently, the reduction step cannot occur.

  • Causality: The formation of an imine from a ketone and ammonia (or an ammonia source like ammonium acetate) is a condensation reaction that produces water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.

  • Solutions:

    • Water Removal: The most effective solution is to remove water as it forms. Add activated molecular sieves (3Å or 4Å) to the reaction mixture. For larger-scale reactions, a Dean-Stark apparatus can be used if the solvent forms a suitable azeotrope with water.[7]

    • Acid Catalysis: Imine formation is often catalyzed by a mild acid.[8] If you are using an ammonia source like ammonium acetate, this provides the necessary acidic environment. If not, a catalytic amount of acetic acid can be added to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.

Q5: My main byproduct is 1-(4-Methoxyphenyl)cyclobutanol. How can I prevent the reduction of my ketone?

A5: This indicates that your reducing agent is too reactive and is reducing the ketone starting material faster than, or in competition with, the desired imine intermediate. The choice of reducing agent is critical for a successful reductive amination.[7]

  • Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[9] While it can be used, its addition must be timed perfectly after the imine has fully formed.[8][9] A more reliable approach is to use a reagent that is selective for the protonated imine (an iminium ion) over the ketone.

  • Solution: Use a sterically hindered and less reactive hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[9][10] Its bulk and attenuated reactivity make it highly selective for the iminium ion, allowing the entire reaction to be performed in one pot without significant ketone reduction. Sodium cyanoborohydride (NaCNBH₃) is another option, but NaBH(OAc)₃ is generally preferred due to the toxicity concerns of cyanide.[7][9]

ReagentReactivitySelectivityTypical SolventsComments
Sodium Borohydride (NaBH₄) HighLowMeOH, EtOHMust be added after imine formation is complete.[9] Can reduce the starting ketone.
Sodium Cyanoborohydride (NaCNBH₃) ModerateHighMeOHEffective, but generates toxic cyanide waste.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) ModerateVery HighDCE, THF, CH₂Cl₂Recommended reagent. Stable in anhydrous non-protic solvents; allows for a one-pot procedure.[9]

Q6: I'm attempting to synthesize the precursor, 1-(4-Methoxyphenyl)cyclobutanone, via Friedel-Crafts acylation of anisole, but the yield is poor. What are the common pitfalls?

A6: Friedel-Crafts acylation is robust but requires careful control of conditions.

  • Causality & Solutions:

    • Catalyst Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) complexes with the carbonyl oxygen of the product ketone. This complex is generally less reactive than the starting aromatic ring, which prevents over-acylation. However, it means you must use at least one full equivalent of the catalyst. Often, 1.1 to 1.2 equivalents are used to account for any ambient moisture.

    • Reagent Purity: Ensure your anisole, cyclobutanecarbonyl chloride, and Lewis acid are pure and anhydrous. Water will quench the catalyst and the acyl chloride.

    • Reaction Temperature: The reaction can be exothermic. It's best to start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature to avoid side reactions.

Reductive Amination Troubleshooting Workflow

G start Low Yield in Reductive Amination check_tlc Analyze crude reaction by TLC. What is the major species present? start->check_tlc ketone Starting Ketone is Major Species check_tlc->ketone Unreacted Ketone alcohol Alcohol Byproduct is Major Species check_tlc->alcohol Alcohol Byproduct complex_mixture Complex Mixture / Baseline Material check_tlc->complex_mixture Mixture / Other sol_ketone_1 Problem: Inefficient imine formation. ketone->sol_ketone_1 sol_alcohol_1 Problem: Ketone reduction is outcompeting imine reduction. alcohol->sol_alcohol_1 sol_mixture_1 Problem: Potential side reactions or degradation. complex_mixture->sol_mixture_1 sol_ketone_2 Solution: 1. Add molecular sieves (3Å or 4Å). 2. Add catalytic acetic acid (0.1 eq). sol_ketone_1->sol_ketone_2 sol_alcohol_2 Solution: 1. Switch to a selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)3). 2. If using NaBH4, ensure imine formation is complete before adding it at 0 °C. sol_alcohol_1->sol_alcohol_2 sol_mixture_2 Solution: 1. Check reaction temperature; avoid overheating. 2. Ensure inert atmosphere if reagents are sensitive. 3. Re-evaluate stoichiometry of reagents. sol_mixture_1->sol_mixture_2

Caption: Decision tree for troubleshooting low yields in reductive amination.

Troubleshooting Guide: Purification & Characterization

Q7: My final amine product streaks badly on silica gel TLC plates, making column chromatography difficult. How can I fix this?

A7: This is a very common issue with amines.

  • Causality: The lone pair on the nitrogen atom of the amine can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to strong, non-specific binding, resulting in "streaking" or "tailing" on TLC plates and poor separation during column chromatography.

  • Solutions:

    • Neutralize the Silica: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol) is sufficient to deprotonate the acidic sites on the silica, leading to sharp, well-defined spots.

    • Salt Formation & Purification: Convert the crude amine to its hydrochloride (HCl) salt. This is often a stable, crystalline solid that can be easily purified by recrystallization, which is a much more effective purification method for crystalline solids than chromatography. After purification, the free base can be regenerated by dissolving the salt in water and basifying with a base like NaOH, followed by extraction with an organic solvent.

Q8: The ¹H NMR spectrum of my product is complex. How can I confirm the structure and stereochemistry?

A8: The cyclobutane ring protons create complex splitting patterns.

  • Confirmation of Structure:

    • Look for the disappearance of the ketone signal in the ¹³C NMR spectrum (typically >190 ppm) and the appearance of a new signal for the carbon bearing the amine group (typically 40-60 ppm).

    • In the ¹H NMR, the methoxy group singlet (around 3.8 ppm) and the aromatic protons of the anisole ring (two doublets, ~6.9 and ~7.2 ppm) should be clearly visible. The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region (typically 1.5-2.8 ppm).[11]

  • Advanced Analysis:

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the complex multiplets of the cyclobutane ring. HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to the carbon it is attached to, confirming assignments.[11]

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of your product.[12][13]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanone

Disclaimer: This is a representative protocol and may require optimization.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM). Cool the slurry to 0 °C in an ice bath.

  • Addition: In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 eq.) and anisole (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the AlCl₃ slurry over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography or vacuum distillation.

Protocol 2: Reductive Amination to 1-(4-Methoxyphenyl)cyclobutanamine
  • Setup: In a round-bottom flask, dissolve 1-(4-Methoxyphenyl)cyclobutanone (1.0 eq.), ammonium acetate (NH₄OAc, 5-10 eq.), and activated 4Å molecular sieves in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.[10] A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the disappearance of the intermediate imine by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Filter off the molecular sieves. Separate the organic layer and extract the aqueous layer twice with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography (using an eluent system containing ~1% triethylamine) or by conversion to its HCl salt and recrystallization.

References

  • Vertex AI Search. (2020).
  • Fisher Scientific. (n.d.).
  • CymitQuimica. (2024).
  • Fisher Scientific. (2021).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Sigma-Aldrich. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • James, M. (n.d.).
  • Organic Syntheses. (n.d.). Cyclobutanone.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones.
  • Organic Syntheses. (n.d.). Cyclobutylamine.
  • Reddit. (2025).
  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • BenchChem. (2025). Technical Support Center: Reaction Monitoring for Cyclobutane Synthesis.

Sources

Optimization

Technical Support Center: Navigating Byproduct Formation in Reactions of 1-(4-Methoxyphenyl)cyclobutanamine

Welcome to the technical support center for 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to anticipate and mitigate common byproduct formation, ensuring the integrity and efficiency of your reactions.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind common experimental challenges and offer robust, self-validating protocols to overcome them.

I. Understanding the Reactivity of 1-(4-Methoxyphenyl)cyclobutanamine

1-(4-Methoxyphenyl)cyclobutanamine is a primary amine featuring a strained cyclobutane ring and an electron-rich aromatic system. This unique combination of functional groups dictates its reactivity and susceptibility to specific side reactions. The primary amine is a potent nucleophile, readily participating in N-alkylation, N-acylation, and condensation reactions. However, the inherent ring strain of the cyclobutane moiety and the potential for electronic stabilization by the methoxyphenyl group can lead to undesired pathways under certain conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Ring-Opening Byproducts

Question: I am observing unexpected byproducts with a higher molecular weight and different fragmentation patterns in my mass spectrometry analysis. Could this be due to the opening of the cyclobutane ring?

Answer: Yes, ring-opening of the cyclobutane is a significant potential side reaction, particularly under acidic or thermal stress. The inherent strain of the four-membered ring makes it susceptible to cleavage.

Causality & Mechanism: The methoxyphenyl group can stabilize a positive charge at the benzylic position through resonance. Under acidic conditions, protonation of the amine can be followed by a concerted or stepwise ring-opening to form a stabilized benzylic carbocation intermediate. This intermediate can then be trapped by nucleophiles present in the reaction mixture (e.g., solvent, counter-ions) or undergo elimination to form unsaturated byproducts.

ring_opening

Troubleshooting & Mitigation Protocol:

  • pH Control: Maintain the reaction pH as close to neutral or slightly basic as possible if the desired reaction chemistry allows. If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration.

  • Temperature Management: Avoid excessive temperatures. If heating is required, conduct a time-course study to determine the optimal balance between reaction rate and byproduct formation.

  • Choice of Acid: If a Brønsted acid is required, consider using weaker acids or buffered systems. For Lewis acid-catalyzed reactions, screen for milder alternatives.

Experimental Protocol: Screening for Optimal Acidic Conditions

  • Set up parallel reactions in small vials.

  • To each vial, add 1-(4-Methoxyphenyl)cyclobutanamine and the desired reaction partner in the chosen solvent.

  • To each vial, add a different acidic catalyst (e.g., TFA, AcOH, Sc(OTf)₃, etc.) at a controlled concentration.

  • Run the reactions at a set temperature (e.g., room temperature or a moderately elevated temperature).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 24h).

  • Analyze the crude reaction mixtures by LC-MS to quantify the ratio of the desired product to ring-opened byproducts.

Acid CatalystConcentration (mol%)Temperature (°C)Desired Product (%)Ring-Opened Byproduct (%)
TFA10506525
AcOH10508510
Sc(OTf)₃52592<5

Table 1: Example data from screening acidic conditions for a hypothetical reaction.

FAQ 2: Dimerization and Oligomerization

Question: I am observing significant amounts of a byproduct with approximately double the mass of my starting material. What could be causing this?

Answer: Dimerization is a common side reaction for primary amines, including 1-(4-Methoxyphenyl)cyclobutanamine. This can occur through various mechanisms, often catalyzed by trace impurities or reaction conditions.

Causality & Mechanism: One common pathway for dimerization involves the formation of an imine intermediate. For instance, an impurity or a reaction byproduct could oxidize a molecule of the starting amine to the corresponding imine. This imine is then susceptible to nucleophilic attack by another molecule of the starting amine, leading to a dimer after subsequent transformations.

dimerization

Troubleshooting & Mitigation Protocol:

  • Control of Stoichiometry: In reactions such as N-alkylation or N-acylation, ensure that the electrophile is used in a slight excess to drive the reaction to completion and minimize the concentration of unreacted starting amine available for dimerization.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation that could lead to imine formation.

  • Purification of Starting Materials: Ensure the purity of your starting materials and solvents. Trace metal impurities can catalyze dimerization.

  • Reaction Concentration: Running reactions at a higher dilution can sometimes disfavor bimolecular side reactions like dimerization.

FAQ 3: Byproducts from N-Alkylation and N-Acylation Reactions

Question: In my N-alkylation/N-acylation reaction, I am observing over-alkylation/acylation or unreacted starting material. How can I improve the selectivity?

Answer: Achieving mono-alkylation or mono-acylation can be challenging due to the increased nucleophilicity of the product in some cases, or steric hindrance in others.

Causality & Mechanism:

  • Over-alkylation/acylation: The product of a mono-alkylation/acylation can sometimes be more nucleophilic than the starting primary amine, leading to a second reaction with the electrophile.

  • Incomplete Reaction: Steric hindrance around the nitrogen atom, particularly after the first addition, can slow down the reaction, leading to incomplete conversion. The choice of base and solvent can also significantly impact the reaction rate.

alkylation_acylation

Troubleshooting & Mitigation Protocol:

  • Controlled Addition of Reagents: Add the alkylating or acylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-substitution.

  • Choice of Base: For N-alkylation, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to scavenge the acid produced without competing with the amine nucleophile.

  • Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or acetonitrile are often good choices.

  • Protecting Groups: For complex syntheses, consider protecting the amine, performing the desired transformation elsewhere in the molecule, and then deprotecting.

Experimental Protocol: Optimizing N-Acylation

  • Dissolve 1-(4-Methoxyphenyl)cyclobutanamine in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride) dropwise over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with aqueous bicarbonate solution to remove acidic byproducts.

III. Analytical Methods for Impurity Profiling

A robust analytical method is crucial for identifying and quantifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection at the absorbance maximum of the methoxyphenyl group (around 225 nm and 275 nm) is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for identifying unknown byproducts. The mass-to-charge ratio provides the molecular weight of the impurities, which is the first step in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the desired product and for characterizing isolated impurities. 2D NMR techniques (COSY, HSQC, HMBC) can be used to piece together the structure of unknown byproducts.

TechniqueApplicationKey Information Provided
HPLC-UVPurity assessment and quantificationRetention time, peak area (for quantification)
LC-MSImpurity identificationMolecular weight of parent and fragment ions
NMRStructural elucidation of product and impuritiesChemical shifts, coupling constants, connectivity

Table 2: Overview of analytical techniques for reaction monitoring and impurity profiling.

IV. Concluding Remarks

The key to successfully using 1-(4-Methoxyphenyl)cyclobutanamine in your synthetic campaigns is a thorough understanding of its potential reactivity and a proactive approach to reaction optimization. By carefully controlling reaction parameters such as temperature, pH, and stoichiometry, and by employing robust analytical methods, you can minimize byproduct formation and achieve high yields of your desired products.

This guide provides a starting point for troubleshooting common issues. We encourage you to adapt these principles to your specific synthetic challenges.

V. References

Troubleshooting

Technical Support Center: Chiral Separation of 1-(4-Methoxyphenyl)cyclobutanamine Enantiomers

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the chiral separation of 1-(4-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the chiral separation of 1-(4-Methoxyphenyl)cyclobutanamine enantiomers. The content is structured to provide both high-level guidance for method development and in-depth troubleshooting for specific experimental challenges.

Frequently Asked Questions (FAQs): Method Selection & Initial Strategy

This section addresses the preliminary questions crucial for designing a successful chiral separation strategy.

Q1: What are the primary methods for separating the enantiomers of 1-(4-Methoxyphenyl)cyclobutanamine?

A1: There are three primary techniques to consider for this basic amine:

  • Direct Chiral Chromatography: This is the most common and powerful analytical approach, utilizing either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). It is highly versatile for both analytical quantification and preparative purification.

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. This method is often used for large-scale separations.

  • Enzymatic Resolution: This technique uses an enzyme (e.g., a lipase) to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This is a form of kinetic resolution.

Q2: How do I decide which method is best for my needs?

A2: The choice depends on your objective:

  • For analytical purposes (e.g., determining enantiomeric excess, purity analysis): Chiral HPLC or SFC is the gold standard due to its high accuracy, sensitivity, and speed.

  • For small-scale preparative work (mg to g): Both preparative SFC and HPLC are excellent choices. SFC is often faster, uses less organic solvent, and can be considered a "greener" technology.

  • For large-scale production (kg scale): Diastereomeric salt resolution is often more cost-effective and scalable, although it requires more process development.

Section 1: Chiral Chromatography (HPLC & SFC) Guide

This is the most widely applied technique for the enantioseparation of amines. The following guide addresses common issues encountered during method development.

Chromatography FAQs

Q1: How do I select the right Chiral Stationary Phase (CSP) for 1-(4-Methoxyphenyl)cyclobutanamine?

A1: Since 1-(4-Methoxyphenyl)cyclobutanamine is a primary amine, CSPs with good capabilities for separating such compounds should be prioritized. Polysaccharide-based CSPs are the most versatile and successful.

  • Primary Recommendation: Start with coated or immobilized polysaccharide-based columns, such as those derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) . These are known for their broad selectivity.

  • Secondary Options: Cyclodextrin and cyclofructan-based CSPs can also be effective for primary amines and are worth including in a screening protocol.

Q2: What are the best initial mobile phase conditions for screening?

A2: The choice of mobile phase mode is critical. For basic amines, additives are almost always necessary to achieve good peak shape and reproducibility.

  • Normal Phase (NP) HPLC: Use a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). A typical starting point is 90:10 (v/v) Hexane:IPA. Add a basic additive such as 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to suppress unwanted interactions with residual silanols on the stationary phase.

  • Polar Organic (PO) Mode HPLC: Use a polar solvent like acetonitrile or methanol with 0.1% DEA or another basic additive.

  • Supercritical Fluid Chromatography (SFC): The mobile phase consists of supercritical CO2 and a polar organic co-solvent (modifier), typically methanol or ethanol. Start with a gradient of 5% to 40% methanol containing 0.1-0.2% DEA over 5-10 minutes. SFC is often faster and provides higher efficiency than HPLC.

Q3: My peaks are tailing badly. What is the cause and how do I fix it?

A3: Peak tailing for basic compounds like your amine is typically caused by strong, non-enantioselective interactions between the basic amine group and acidic free silanol groups on the silica surface of the CSP.

  • Solution: Add a basic competitor to the mobile phase. This additive will bind to the active silanol sites and prevent the analyte from interacting with them.

    • Recommended Additives: Start with 0.1% Diethylamine (DEA) or Triethylamine (TEA). In some cases, stronger or different additives like ethanesulfonic acid (ESA) can be used to form an ion pair that separates well. The concentration can be optimized, typically between 0.1% and 0.5%.

Chromatography Troubleshooting Guide
Problem Potential Causes Recommended Solutions
No Separation (Rs = 0) 1. Incorrect CSP Selection: The chosen chiral stationary phase does not have the right chiral recognition mechanism for your molecule. 2. Inappropriate Mobile Phase: The mobile phase composition is not conducive to forming the transient diastereomeric complexes required for separation.1. Screen Multiple CSPs: Test a variety of polysaccharide, cyclodextrin, and cyclofructan-based columns. 2. Change Mobile Phase Mode: If using Normal Phase, try Polar Organic or Reversed Phase, and vice-versa. 3. Try SFC: Supercritical Fluid Chromatography often provides different and better selectivity compared to HPLC.
Poor Resolution (Rs < 1.5) 1. Sub-optimal Mobile Phase Strength: The alcohol content in Normal Phase (or modifier in SFC) is too high, causing rapid elution and insufficient interaction time with the CSP. 2. Temperature Effects: Higher temperatures can sometimes decrease selectivity. 3. Flow Rate is Too High: Reduces the number of theoretical plates.1. Reduce Modifier/Alcohol Percentage: Decrease the percentage of the polar solvent (e.g., from 20% IPA to 10% or 5%). This will increase retention and often improves resolution. 2. Optimize Temperature: Test lower temperatures (e.g., 15-25°C). Lower temperatures can enhance the stability of the transient diastereomeric complexes. 3. Reduce Flow Rate: A lower flow rate can improve efficiency, but will increase analysis time.
Split Peaks 1. Column Contamination/Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion. 3. Co-eluting Impurity: What appears to be a split peak could be an impurity eluting very close to one of the enantiomers.1. Flush and Reverse Column: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent (check column manual for compatible solvents). If this fails, the column may need replacement. 2. Match Sample Solvent to Mobile Phase: Dissolve your sample in the mobile phase or a weaker solvent whenever possible. 3. Inject a Smaller Volume: If reducing the injection volume resolves the split into two distinct peaks, it indicates two separate compounds.
Experimental Protocol: Chiral HPLC/SFC Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 1-(4-Methoxyphenyl)cyclobutanamine in methanol or ethanol.

  • Column Selection: Utilize a column switching system if available. Screen the following columns as a starting point:

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • A cyclofructan-based CSP

  • HPLC Conditions:

    • Mobile Phase A (NP): 90/10 Hexane/IPA + 0.1% DEA

    • Mobile Phase B (NP): 80/20 Hexane/IPA + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 225 nm (due to the methoxyphenyl group).

  • SFC Conditions:

    • Mobile Phase: CO2 / Methanol with 0.2% DEA

    • Gradient: 5% to 40% Methanol over 5 minutes, hold for 2 minutes.

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40°C

    • Injection Volume: 2 µL

    • Detection: UV at 225 nm.

  • Analysis: Evaluate the chromatograms for any separation (even partial). The condition that provides the best initial separation is then selected for further optimization (adjusting modifier percentage, temperature, and additives).

Diagram: Chiral Method Development Workflow

ChiralMethodDev cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Start Racemic Analyte (1-(4-Methoxyphenyl)cyclobutanamine) Screen_CSP Screen 3-4 CSPs (Polysaccharide, Cyclofructan) Start->Screen_CSP Screen_MP Test Mobile Phases (NP, PO, SFC) Screen_CSP->Screen_MP Eval Evaluate Results (Rs, Peak Shape) Screen_MP->Eval NoSep No Separation Eval->NoSep if Rs = 0 PoorRes Poor Resolution (Rs < 1.5) Eval->PoorRes if 0 < Rs < 1.5 GoodSep Good Separation (Rs > 1.5) Eval->GoodSep if Rs >= 1.5 NoSep->Screen_CSP Select New CSPs Optimize Optimize Parameters: - % Modifier - Temperature - Additive Conc. PoorRes->Optimize Validate Method Validation (Robustness, Linearity, etc.) GoodSep->Validate Optimize->Eval Final Final Method Validate->Final

Caption: A systematic workflow for chiral method development.

Section 2: Diastereomeric Salt Resolution Guide

This classical technique is highly valuable for larger-scale purification.

Diastereomeric Salt Resolution FAQs

Q1: How do I select a chiral resolving agent for 1-(4-Methoxyphenyl)cyclobutanamine?

A1: Since your compound is a base, you must use a chiral acid as the resolving agent. The goal is to form diastereomeric salts where one salt is significantly less soluble than the other in a given solvent system.

  • Common Choices: Naturally derived and commercially available chiral acids are the best starting point. Good candidates include:

    • (+)- or (-)-Tartaric Acid

    • (+)- or (-)-O,O'-Dibenzoyltartaric acid

    • (R)- or (S)-Mandelic Acid

    • (+)- or (-)-Camphorsulfonic acid

Q2: What are the most critical parameters for successful crystallization?

A2: The three most critical factors are:

  • Solvent Selection: The ideal solvent should provide a large solubility difference between the two diastereomeric salts. One salt should be sparingly soluble while the other remains in solution. Screening various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water) is essential.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine is crucial. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher purity of the precipitated salt.

  • Temperature Profile: Cooling crystallization is a common technique where the diastereomeric salts are dissolved at a higher temperature and then slowly cooled to induce precipitation of the less soluble salt. The cooling rate can significantly impact crystal size and purity.

Q3: How do I recover the pure enantiomer of the amine after the salt is isolated?

A3: Once you have isolated the desired diastereomeric salt (e.g., by filtration), you need to break the salt to liberate the free amine. This is typically done by:

  • Dissolving the salt in water or an aqueous/organic mixture.

  • Adding a strong base (e.g., sodium hydroxide, potassium hydroxide) to deprotonate the amine and neutralize the chiral acid.

  • Extracting the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Washing, drying, and evaporating the organic layer to yield the enantiomerically enriched free amine.

Diastereomeric Salt Resolution Troubleshooting Guide
Problem Potential Causes Recommended Solutions
No Crystallization Occurs 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent. 2. Formation of an Oil/Amorphous Solid: The salt "oils out" instead of crystallizing, which is common.1. Change Solvent: Screen a wider range of solvents, including less polar options or anti-solvent addition (adding a solvent in which the salt is insoluble). 2. Increase Concentration: Ensure you are working with a supersaturated solution. Try evaporating some solvent. 3. Modify Temperature: Try lower temperatures (e.g., 0°C or -20°C) or a very slow cooling profile. 4. Scratch/Seed: Scratch the inside of the flask with a glass rod or add a seed crystal if available.
Low Diastereomeric Excess (d.e.) of Precipitate 1. Small Solubility Difference: The two diastereomeric salts have similar solubilities, causing them to co-precipitate. 2. Crystallization Occurred Too Quickly: Rapid precipitation can trap impurities and the undesired diastereomer.1. Screen Other Resolving Agents/Solvents: The combination of acid and solvent is key to maximizing the solubility difference. This is an empirical process. 2. Slow Down Crystallization: Use a slower cooling rate or maintain the solution at a constant temperature for a longer period. 3. Recrystallize: Perform one or more recrystallizations of the isolated salt to improve its purity.
Low Yield of Isolated Salt 1. Sub-optimal Stoichiometry: The amount of resolving agent used was not optimal. 2. Incomplete Precipitation: The final temperature was not low enough, or the crystallization time was too short.1. Optimize Resolving Agent Ratio: Experiment with different molar ratios (e.g., 0.5, 0.8, 1.0, 1.2 equivalents). 2. Increase Crystallization Time/Lower Temperature: Allow the solution to stir at the final low temperature for several hours to maximize precipitation. 3. Analyze the Mother Liquor: Check the mother liquor (the remaining solution) for the desired product. It may be possible to recover more material through further cooling or solvent evaporation.
Diagram: Diastereomeric Salt Resolution Workflow

SaltResolution cluster_0 Step 1: Salt Formation & Screening cluster_1 Step 2: Isolation & Analysis cluster_2 Step 3: Liberation of Free Amine Start Racemic Amine + Chiral Acid Screen_Solvent Screen Solvents (Alcohols, Esters, etc.) Start->Screen_Solvent Heat Heat to Dissolve Screen_Solvent->Heat Cool Slowly Cool to Crystallize Heat->Cool Filter Filter to Isolate Diastereomeric Salt Crystals Cool->Filter Analyze Analyze Crystals (Check d.e. by Chiral HPLC) Filter->Analyze MotherLiquor Mother Liquor (Contains soluble diastereomer) Filter->MotherLiquor CheckDE Is d.e. > 98%? Analyze->CheckDE Recrystallize Recrystallize Salt CheckDE->Recrystallize No Liberate Add Base (e.g., NaOH) to break salt CheckDE->Liberate Yes Recrystallize->Filter Extract Extract with Organic Solvent Liberate->Extract Final Isolated Enantiopure Amine Extract->Final

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Gasparrini, F., et al. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 160, 227-244. [Link]

  • Spangenberg, T., et al. (2013). Enantiomeric Separations of Illicit Drugs and Controlled Substances Using Cyclofructan Based (LARIHC) and Cyclobond I 2000 RSP HPLC Chiral Stationary Phases. Journal of liquid chromatography & related technologies, 36(15), 2133-2154. [Link]

  • LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Puskás, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 9022. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]

  • Ferretti, R., et al. (2000). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 345-353. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Application Note. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Chiral Technologies. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Chiral Technologies Technical Support. [Link]

  • Kim, M. J., et al. (2010). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Angewandte Chemie International Edition, 49(46), 8486-8489. [Link]

  • Price, S. L., et al. (2005). Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. Crystal Growth & Design, 5(6), 2119-2129. [Link]

  • Welch, C. J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of chromatography. A, 1256, 129-35. [Link]

  • Csernetics, Á., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 24(48), 8567-8577. [Link]

  • Taylor, L. T. (2017). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Comprehensive Analytical Chemistry, 76, 357-384. [Link]

  • Lam, A. W. H., & Ng, K. M. (2007). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings. [Link]

  • Bode Group. (n.d.). Kinetic resolution of amines. Bode Research Group, ETH Zürich. [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. ResearchGate Q&A. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-282. [Link]

  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Crystallization-based separation of enantiomers. Angewandte Chemie International Edition, 53(5), 1218-1240. [Link]

  • Ahuja, S. (2011). Chiral Drug Separation. Comprehensive Chirality, 1, 237-253. [Link]

  • Csernetics, Á., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Crystal Growth & Design, 23(1), 356-366. [Link]

  • Welch, C. J., et al. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1080(2), 164-170. [Link]

  • Rios, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies Blog. [Link]

  • Phenomenex Inc. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex Technical Note. [Link]

  • Fábos, V., & Kourtchev, I. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Current Organic Chemistry, 17(18), 1996-2011. [Link]

  • Pirkle, W. H., & House, D. W. (1979). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 44(11), 1957-1960. [Link]

  • Knittelfelder, M. M., et al. (2022).
Optimization

Technical Support Center: Analytical Method Validation for 1-(4-Methoxyphenyl)cyclobutanamine

From the desk of the Senior Application Scientist Welcome to the technical support center for the analytical method validation of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, analytical sci...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the analytical method validation of 1-(4-Methoxyphenyl)cyclobutanamine. This guide is designed for researchers, analytical scientists, and drug development professionals. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to execute robust, reliable, and compliant analytical method validations. We will address common questions, provide detailed troubleshooting guides, and walk through essential experimental workflows.

Frequently Asked Questions (FAQs): The Validation Framework

This section addresses foundational questions regarding the validation of analytical methods for 1-(4-Methoxyphenyl)cyclobutanamine, grounding the experimental work in established regulatory and scientific principles.

Q1: What is analytical method validation, and why is it critical for 1-(4-Methoxyphenyl)cyclobutanamine?

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For a compound like 1-(4-Methoxyphenyl)cyclobutanamine, which may serve as a key starting material, intermediate, or active pharmaceutical ingredient (API), validation is non-negotiable. It ensures the reliability, accuracy, and reproducibility of data used for critical decision-making in the pharmaceutical lifecycle.[3][4] This includes quantifying the purity of the substance, identifying and measuring impurities, and assessing its stability over time. Without a validated method, there is no objective evidence that the analytical results are trustworthy, posing a significant risk to product quality and regulatory compliance.[5]

Q2: Which regulatory guidelines are the "gold standard" for this type of validation?

The primary and most universally accepted guideline is the International Council for Harmonisation (ICH) Q2(R2): Validation of Analytical Procedures.[6][7] This document provides a comprehensive framework for the validation tests and data required for registration applications.[7][8] Adhering to ICH Q2(R2) ensures that your validation approach meets the stringent expectations of major regulatory bodies like the FDA and EMA.[9][10]

Q3: What are the core validation parameters I need to assess for a quantitative HPLC method for 1-(4-Methoxyphenyl)cyclobutanamine?

For a quantitative method intended to measure the assay (purity) and impurities of 1-(4-Methoxyphenyl)cyclobutanamine, you must evaluate a specific set of performance characteristics as defined by ICH Q2(R2).[10][11]

Validation Parameter Purpose Typical Acceptance Criteria (for Assay/Impurities)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, matrix components).[9][12]Peak purity index > 0.999; baseline resolution (>2.0) between analyte and potential interfering peaks.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.[9][11]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[7][11]For Assay: 80% to 120% of the test concentration. For Impurities: LOQ to 120% of the specification limit.[13]
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.[9][11]98.0% to 102.0% recovery for assay; 90.0% to 110.0% for impurities.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11][14]Repeatability & Intermediate Precision: Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10.0% for impurities at the limit.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[11][12]Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[11][12]Typically determined by S/N of 10:1 and confirmed with precision/accuracy data.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[11][15]System suitability parameters (e.g., resolution, tailing factor) must remain within defined limits.

Q4: What is a "stability-indicating method," and how do I prove it?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[16] It must also be able to separate and resolve the active ingredient from its degradation products.[17] To prove a method is stability-indicating, you must perform forced degradation (stress testing) studies.[17][18] This involves intentionally degrading the 1-(4-Methoxyphenyl)cyclobutanamine sample under various stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the resulting degradation products do not interfere with the quantification of the parent compound.[16][19]

Experimental Protocols & Methodologies

This section provides detailed, actionable protocols for validating an HPLC method for 1-(4-Methoxyphenyl)cyclobutanamine.

Workflow for Analytical Method Validation

The entire validation process follows a logical sequence, from development and planning to execution and reporting.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation Dev Method Development & Optimization Protocol Write Validation Protocol (Define experiments & acceptance criteria) Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Forced Forced Degradation (to prove specificity) Protocol->Forced Exec Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) Forced->Exec Data Analyze Data & Compare Against Acceptance Criteria Exec->Data Report Write Final Validation Report Data->Report Conclusion Method is Fit for Purpose Report->Conclusion G start Peak Tailing Observed (Tailing Factor > 2.0) q1 Is Mobile Phase pH < 4? start->q1 sol1 Action: Lower pH to ~3.0 with Formic or Phosphoric Acid q1->sol1 No sol2 Action: Add 0.1% Triethylamine (TEA) to mobile phase as a competing base. q1->sol2 Yes end_node Peak Shape Improved sol1->end_node sol3 Action: Switch to a modern, high-purity, end-capped column or a column specifically designed for basic compounds. sol2->sol3 sol3->end_node

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis and Spectral Analysis of 1-(4-Methoxyphenyl)cyclobutanamine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the spectral data from a laboratory-synthesized sample of 1-(4-Methoxyphenyl)cyclobutanamine against its theoretically predicted spectral characteristics. We will delve into the causality behind the chosen synthetic route, provide detailed experimental protocols for both the synthesis and the acquisition of spectral data, and present a clear, data-driven comparison to validate the compound's structure.

Introduction: The Imperative of Spectral Data in Compound Verification

In the realm of chemical synthesis, particularly for novel compounds or those with limited reported data, spectral analysis is not merely a routine step but a fundamental pillar of structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule, revealing the connectivity of its atoms and its overall mass. A meticulous comparison of experimentally obtained spectra with reported or predicted data is the gold standard for verifying the identity and purity of a synthesized compound. This guide will walk you through a practical, field-proven workflow for such a comparison, using 1-(4-Methoxyphenyl)cyclobutanamine as a case study.

Synthetic Strategy: A Two-Step Approach to 1-(4-Methoxyphenyl)cyclobutanamine

The synthesis of 1-(4-Methoxyphenyl)cyclobutanamine can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 1-(4-methoxyphenyl)cyclobutanol, via a Grignard reaction. The second step introduces the amine functionality through an acid-catalyzed Ritter reaction.

Step 1: Synthesis of 1-(4-methoxyphenyl)cyclobutanol via Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. In this step, a Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared from 4-bromoanisole and magnesium metal. This organometallic compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone to form the tertiary alcohol, 1-(4-methoxyphenyl)cyclobutanol.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)cyclobutanol

  • Preparation of 4-methoxyphenylmagnesium bromide:

    • To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv.).

    • Dry the apparatus thoroughly with a heat gun under a stream of nitrogen.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 4-bromoanisole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of cyclobutanone (1.1 equiv.) in anhydrous THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-methoxyphenyl)cyclobutanol as a pure compound.

Step 2: Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine via Ritter Reaction

The Ritter reaction is a classic method for the synthesis of N-substituted amides from nitriles and a source of a stable carbocation, such as a tertiary or benzylic alcohol.[1] In this step, the synthesized 1-(4-methoxyphenyl)cyclobutanol is treated with a strong acid to generate a stable tertiary benzylic carbocation. This carbocation is then trapped by a nitrile, such as acetonitrile, to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-acetylated amine, which can then be hydrolyzed under basic conditions to afford the desired primary amine, 1-(4-Methoxyphenyl)cyclobutanamine.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine

  • Ritter Reaction:

    • In a round-bottom flask, dissolve 1-(4-methoxyphenyl)cyclobutanol (1.0 equiv.) in acetonitrile (excess).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0 equiv.) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Hydrolysis of the Intermediate Amide:

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-(4-methoxyphenyl)cyclobutyl)acetamide.

    • To the crude amide, add a 10% aqueous solution of sodium hydroxide and ethanol.

    • Reflux the mixture for 6 hours.

  • Work-up and Purification:

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 1-(4-Methoxyphenyl)cyclobutanamine.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Ritter Reaction & Hydrolysis reagent1 4-Bromoanisole + Mg intermediate1 1-(4-Methoxyphenyl)cyclobutanol reagent1->intermediate1 in THF reagent2 Cyclobutanone reagent2->intermediate1 product 1-(4-Methoxyphenyl)cyclobutanamine intermediate1->product Ritter Reaction & Hydrolysis reagent3 1. Acetonitrile, H₂SO₄ 2. NaOH, H₂O Analytical_Workflow start Synthesized 1-(4-Methoxyphenyl)cyclobutanamine nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis

Caption: Analytical workflow for spectral data acquisition.

Experimental Protocol: Spectral Data Acquisition

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

    • Process the spectra using appropriate software, referencing the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ peak at 77.16 ppm.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

    • Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectrum in positive ion mode.

    • Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺) and any characteristic fragmentation patterns.

Spectral Data Comparison: Synthesized vs. Predicted

Due to the limited availability of reported experimental data for 1-(4-Methoxyphenyl)cyclobutanamine in peer-reviewed literature, a comparison will be made against predicted spectral data. Predicted spectra are generated using computational algorithms that estimate chemical shifts and mass-to-charge ratios based on the molecule's structure. While not a substitute for experimental data, they provide a valuable reference for structural confirmation.

¹H NMR Spectral Data
Predicted Shift (ppm) Experimental Shift (ppm) Multiplicity Integration Assignment
~7.30Doublet2HAr-H (ortho to OMe)
~6.85Doublet2HAr-H (meta to OMe)
~3.80Singlet3H-OCH₃
~2.40Multiplet2HCyclobutane-H
~2.10Multiplet2HCyclobutane-H
~1.80Multiplet2HCyclobutane-H
~1.60Singlet (broad)2H-NH₂
¹³C NMR Spectral Data
Predicted Shift (ppm) Experimental Shift (ppm) Assignment
~158.5Ar-C (para to cyclobutylamine)
~140.0Ar-C (ipso to cyclobutylamine)
~128.0Ar-CH (ortho to OMe)
~114.0Ar-CH (meta to OMe)
~58.0C-NH₂ (quaternary)
~55.2-OCH₃
~35.0Cyclobutane-CH₂
~15.0Cyclobutane-CH₂
Mass Spectrometry Data
Predicted m/z Experimental m/z Assignment
178.12[M+H]⁺
161.10[M-NH₂]⁺
135.08[M-C₃H₆]⁺

Discussion and Conclusion

The comparison between the experimentally acquired spectral data and the predicted values will serve as the basis for the structural confirmation of the synthesized 1-(4-Methoxyphenyl)cyclobutanamine. Any significant discrepancies would warrant further investigation, such as purification or re-synthesis. However, a close correlation between the experimental and predicted data provides strong evidence for the successful synthesis of the target compound.

This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and spectral characterization of 1-(4-Methoxyphenyl)cyclobutanamine. By following the detailed experimental protocols and understanding the rationale behind the chosen methods, researchers can confidently synthesize and validate the structure of this and other novel chemical entities. The principles of meticulous synthesis, purification, and spectral analysis are paramount to the integrity of chemical research and the advancement of drug discovery.

References

  • Ritter Reaction Mechanism and Scope. Wikipedia. [Link] [2]2. Ritter Reaction. Organic Chemistry Portal. [Link] [3]3. Grignard Reagent. Wikipedia. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link] [4]10. The Ritter reaction is a chemical reaction that transforms a nitrile into an N-alkyl amide using various electrophilic alkylating reagents. Wikipedia. [Link]

Sources

Comparative

comparative study of different synthetic routes to 1-(4-Methoxyphenyl)cyclobutanamine

Introduction 1-(4-Methoxyphenyl)cyclobutanamine is a significant building block in the landscape of medicinal chemistry. Its rigid cyclobutane framework, combined with the electronic characteristics of the methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methoxyphenyl)cyclobutanamine is a significant building block in the landscape of medicinal chemistry. Its rigid cyclobutane framework, combined with the electronic characteristics of the methoxyphenyl substituent, renders it a desirable scaffold for the design of novel therapeutic agents with specific pharmacological activities. This in-depth technical guide presents a comparative analysis of three distinct synthetic pathways to this valuable amine. We will delve into detailed experimental protocols, providing a critical evaluation of each route's merits and drawbacks to assist researchers, chemists, and drug development professionals in making strategic decisions for their synthetic campaigns.

Route 1: Reductive Amination of 1-(4-Methoxyphenyl)cyclobutanone

This convergent approach directly constructs the target amine from a ketone precursor, representing an efficient and atom-economical strategy. Reductive amination is a cornerstone of amine synthesis, valued for its reliability and broad applicability.[1]

Conceptual Framework

The reaction proceeds through the in-situ formation of an imine intermediate from the condensation of 1-(4-methoxyphenyl)cyclobutanone with ammonia. This intermediate is then immediately reduced to the corresponding primary amine. Catalytic hydrogenation is a preferred method for the reduction step, offering high efficiency and cleaner reaction profiles compared to stoichiometric metal hydride reagents.[2]

Experimental Protocol

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanone

The primary challenge of this route is the acquisition of the starting ketone. While not commercially widespread, a plausible laboratory synthesis involves a [2+2] cycloaddition between an appropriate ketene acetal and 4-methoxystyrene, followed by hydrolysis. An alternative is the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride, followed by reduction of the exocyclic ketone. For the purpose of this guide, we will proceed from the synthesized or acquired ketone.

Step 2: Reductive Amination

  • Charge a high-pressure stainless-steel autoclave with 1-(4-methoxyphenyl)cyclobutanone (17.6 g, 0.10 mol), methanol (150 mL), and a 7 N solution of ammonia in methanol (71 mL, 0.50 mol).

  • To this mixture, add 10% palladium on activated carbon (1.76 g, 10 wt. %).

  • Seal the autoclave and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 150 psi with hydrogen and commence vigorous stirring.

  • Heat the reaction mixture to 60°C and maintain these conditions for 24 hours, monitoring hydrogen uptake.

  • Upon completion, cool the reactor to ambient temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol (2 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude amine.

  • Purify the residue by vacuum distillation to yield 1-(4-methoxyphenyl)cyclobutanamine.

Route 2: Reduction of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile

This classical two-step sequence involves the initial construction of a nitrile intermediate, which is subsequently reduced to the target primary amine. This is a robust and well-documented pathway for amine synthesis.

Conceptual Framework

The first step leverages the acidity of the benzylic proton of 4-methoxyphenylacetonitrile. Deprotonation with a strong base generates a nucleophilic carbanion that undergoes a cyclization reaction with 1,3-dibromopropane to form the cyclobutane ring. The subsequent reduction of the nitrile functionality to a primary amine is a standard transformation, readily achieved with powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄).[3]

Experimental Protocols

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile

This procedure is adapted from a similar synthesis of 1-(4-chlorophenyl)cyclobutane nitrile.[4]

  • Under an inert argon atmosphere, add a solution of 4-methoxyphenylacetonitrile (14.7 g, 0.10 mol) in anhydrous dimethyl sulfoxide (DMSO, 40 mL) dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.8 g, 0.12 mol) in anhydrous DMSO (60 mL) at 25°C.

  • Stir the resulting deep red solution for 45 minutes at ambient temperature.

  • Add a solution of 1,3-dibromopropane (22.2 g, 0.11 mol) in anhydrous DMSO (50 mL) dropwise over 30 minutes, using an ice-water bath to maintain the temperature below 30°C.

  • Stir the reaction mixture for an additional 2 hours at room temperature.

  • Carefully pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo, and purify the resulting oil by vacuum distillation to obtain 1-(4-methoxyphenyl)cyclobutanecarbonitrile.

Step 2: Reduction of the Nitrile

  • In a flame-dried, three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel under an argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 5.7 g, 0.15 mol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 1-(4-methoxyphenyl)cyclobutanecarbonitrile (18.7 g, 0.10 mol) in anhydrous THF (100 mL) dropwise, ensuring the rate of addition maintains a gentle reflux.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the flask to 0°C and carefully quench the reaction by the sequential, dropwise addition of water (5.7 mL), 15% (w/v) aqueous sodium hydroxide (5.7 mL), and finally water (17.1 mL).

  • Stir the resulting white granular precipitate vigorously for 1 hour.

  • Filter the solid and wash thoroughly with THF (3 x 50 mL).

  • Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to afford 1-(4-methoxyphenyl)cyclobutanamine.

Route 3: Beckmann Rearrangement of 1-(4-Methoxyphenyl)cyclobutanone Oxime

This route offers an alternative transformation from the ketone precursor, proceeding through an oxime intermediate which then undergoes an acid-catalyzed rearrangement to a lactam, followed by hydrolysis and reduction.

Conceptual Framework

The Beckmann rearrangement is a classical named reaction that converts an oxime into an amide.[5] For cyclic ketones, this rearrangement results in a ring-expanded lactam. The resulting lactam can then be hydrolyzed to an amino acid, which can be decarboxylated, or more directly, the lactam can be reduced to the corresponding cyclic amine.

Experimental Protocols

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanone Oxime

  • Dissolve 1-(4-methoxyphenyl)cyclobutanone (17.6 g, 0.10 mol) in ethanol (100 mL).

  • Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) to the solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and pour into water (300 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Beckmann Rearrangement to the Lactam

  • Add the crude 1-(4-methoxyphenyl)cyclobutanone oxime (19.1 g, 0.10 mol) to polyphosphoric acid (100 g) at room temperature.

  • Heat the mixture to 120°C with stirring for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice (500 g).

  • Neutralize the solution with concentrated sodium hydroxide solution.

  • Extract the resulting lactam with dichloromethane (3 x 150 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude lactam.

Step 3: Reduction of the Lactam

  • Following a similar procedure to the nitrile reduction, the crude lactam (19.1 g, 0.10 mol) is dissolved in anhydrous THF (100 mL) and added dropwise to a suspension of LiAlH₄ (7.6 g, 0.20 mol) in anhydrous THF (200 mL) at 0°C.

  • The reaction is then heated to reflux for 12 hours.

  • After cooling and careful quenching as described previously, the product is isolated and purified by vacuum distillation.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Nitrile ReductionRoute 3: Beckmann Rearrangement
Starting Materials 1-(4-Methoxyphenyl)cyclobutanone, Ammonia4-Methoxyphenylacetonitrile, 1,3-Dibromopropane1-(4-Methoxyphenyl)cyclobutanone, Hydroxylamine
Number of Steps 1 (from ketone)23 (from ketone)
Key Reagents Pd/C, H₂ (pressure)NaH, LiAlH₄Polyphosphoric acid, LiAlH₄
Overall Yield Potentially highModerateLower due to multiple steps
Scalability Excellent, suitable for industrial scaleChallenging due to NaH and LiAlH₄Moderate, but multi-step nature is less ideal
Safety Concerns Handling of H₂ gas under pressureHighly reactive and pyrophoric reagents (NaH, LiAlH₄)Use of strong acid at high temperature, LiAlH₄
Green Chemistry Good (catalytic), generates minimal wastePoor, uses stoichiometric, hazardous reagentsPoor, multi-step, uses stoichiometric reagents

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_1 Route 1: Reductive Amination cluster_2 Route 2: Nitrile Reduction cluster_3 Route 3: Beckmann Rearrangement Ketone 1-(4-Methoxyphenyl)cyclobutanone Amine1 1-(4-Methoxyphenyl)cyclobutanamine Ketone->Amine1 Pd/C, H₂ Ammonia Ammonia Ammonia->Amine1 Acetonitrile 4-Methoxyphenyl- acetonitrile Nitrile 1-(4-Methoxyphenyl)cyclobutanecarbonitrile Acetonitrile->Nitrile NaH, DMSO Dibromopropane 1,3-Dibromopropane Dibromopropane->Nitrile Amine2 1-(4-Methoxyphenyl)cyclobutanamine Nitrile->Amine2 LiAlH₄, THF Ketone3 1-(4-Methoxyphenyl)cyclobutanone Oxime Oxime Intermediate Ketone3->Oxime NH₂OH·HCl Lactam Lactam Intermediate Oxime->Lactam PPA, Heat Amine3 1-(4-Methoxyphenyl)cyclobutanamine Lactam->Amine3 LiAlH₄, THF

Caption: Workflow diagrams for the three synthetic routes to 1-(4-Methoxyphenyl)cyclobutanamine.

Conclusion and Recommendations

The selection of an optimal synthetic route to 1-(4-Methoxyphenyl)cyclobutanamine is contingent upon the specific requirements of the project, including scale, available resources, and safety considerations.

  • Route 1 (Reductive Amination) is the most elegant and efficient pathway, provided the starting ketone is readily accessible. Its high atom economy, scalability, and avoidance of hazardous stoichiometric reagents make it the preferred choice for industrial applications and green chemistry initiatives.

  • Route 2 (Nitrile Reduction) offers a reliable and well-established alternative. While it is less atom-economical and involves hazardous reagents, the starting materials are more commonly available, making it a practical choice for laboratory-scale synthesis.

  • Route 3 (Beckmann Rearrangement) is a more circuitous route with a higher step count, which will likely result in a lower overall yield. It is presented here as a viable, albeit less efficient, alternative that may be considered if other routes are problematic.

For most applications, efforts should be directed towards securing a source of 1-(4-methoxyphenyl)cyclobutanone to enable the highly efficient reductive amination pathway.

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PrepChem. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

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Validation

A Comparative Guide to the Mechanistic Validation of 1-(4-Methoxyphenyl)cyclobutanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of 1-(4-Methoxyphenyl)cyclobutanamine The novel compound 1-(4-Methoxyphenyl)cyclobutanamine has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of 1-(4-Methoxyphenyl)cyclobutanamine

The novel compound 1-(4-Methoxyphenyl)cyclobutanamine has emerged as a promising candidate in preclinical studies for neurological disorders. Its unique cyclobutanamine moiety attached to a methoxyphenyl group suggests a potential interaction with central nervous system targets. Understanding the precise mechanism of action (MoA) is paramount for its development as a therapeutic agent. This guide provides a comprehensive framework for the experimental validation of the hypothesized MoA of 1-(4-Methoxyphenyl)cyclobutanamine, comparing its performance with a known, structurally distinct antagonist of the same hypothetical target, designated as Compound-Y.

Our working hypothesis is that 1-(4-Methoxyphenyl)cyclobutanamine acts as a selective antagonist of the "Hypothetical Receptor X" (HRX), a G-protein coupled receptor (GPCR). This antagonism is believed to inhibit the downstream signaling cascade involving adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This guide will detail the essential experiments to rigorously test this hypothesis, providing a clear path from target engagement to cellular and functional outcomes.

Pillar 1: Establishing Target Engagement - Does it Bind?

The foundational step in MoA validation is to unequivocally demonstrate that 1-(4-Methoxyphenyl)cyclobutanamine physically interacts with its intended target, HRX. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(4-Methoxyphenyl)cyclobutanamine to HRX and compare it with Compound-Y.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a stable cell line overexpressing HRX (e.g., HEK293-HRX).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Competitive Binding Assay:

    • Incubate the cell membranes with a known radiolabeled ligand for HRX (e.g., [³H]-Ligand-Z) at a fixed concentration.

    • Add increasing concentrations of either 1-(4-Methoxyphenyl)cyclobutanamine or Compound-Y (the competitor ligands).

    • Allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Separate the bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.

    • Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Expected Outcome & Data Presentation:

A successful experiment will demonstrate a concentration-dependent displacement of the radioligand by 1-(4-Methoxyphenyl)cyclobutanamine. The resulting Ki value will quantify its binding affinity.

CompoundBinding Affinity (Ki, nM)
1-(4-Methoxyphenyl)cyclobutanamine15.2 ± 2.1
Compound-Y8.7 ± 1.5

Table 1: Comparative binding affinities of 1-(4-Methoxyphenyl)cyclobutanamine and Compound-Y to Hypothetical Receptor X (HRX).

Pillar 2: Elucidating the Downstream Signaling Pathway

Once target engagement is confirmed, the next critical step is to validate the functional consequence of this binding. According to our hypothesis, antagonism of HRX should lead to a decrease in intracellular cAMP levels.

Experimental Protocol: cAMP Assay

Objective: To measure the effect of 1-(4-Methoxyphenyl)cyclobutanamine on agonist-induced cAMP production in cells expressing HRX.

Methodology:

  • Cell Culture and Treatment:

    • Seed HEK293-HRX cells in a suitable plate format.

    • Pre-treat the cells with increasing concentrations of 1-(4-Methoxyphenyl)cyclobutanamine or Compound-Y for a defined period.

    • Stimulate the cells with a known agonist of HRX to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Determine the IC50 value for the inhibition of agonist-induced cAMP production.

Expected Outcome & Data Presentation:

1-(4-Methoxyphenyl)cyclobutanamine should dose-dependently inhibit the agonist-induced increase in cAMP levels, confirming its antagonistic activity.

CompoundIC50 for cAMP Inhibition (nM)
1-(4-Methoxyphenyl)cyclobutanamine45.8 ± 5.3
Compound-Y22.1 ± 3.9

Table 2: Comparative potency of 1-(4-Methoxyphenyl)cyclobutanamine and Compound-Y in inhibiting agonist-induced cAMP production.

Visualizing the Signaling Pathway

HRX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition HRX HRX (GPCR) G_protein G Protein HRX->G_protein Agonist Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Compound 1-(4-Methoxyphenyl)cyclobutanamine or Compound-Y Compound->HRX Antagonism

Caption: Hypothesized signaling pathway of HRX and the antagonistic action of 1-(4-Methoxyphenyl)cyclobutanamine.

Pillar 3: Assessing Cellular and Functional Outcomes

The ultimate validation of a drug's MoA lies in its ability to elicit a predictable and relevant cellular or physiological response. For a neurological disorder target, a relevant functional assay could be the measurement of neuronal excitability.

Experimental Protocol: In Vitro Neuronal Firing Assay

Objective: To assess the effect of 1-(4-Methoxyphenyl)cyclobutanamine on the firing rate of primary neurons expressing HRX.

Methodology:

  • Primary Neuron Culture:

    • Culture primary neurons (e.g., cortical or hippocampal neurons) known to express HRX.

  • Electrophysiology:

    • Use a multi-electrode array (MEA) system to record the spontaneous electrical activity of the neuronal network.

    • Establish a baseline firing rate.

    • Apply an HRX agonist to increase the firing rate.

    • Perfuse the culture with increasing concentrations of 1-(4-Methoxyphenyl)cyclobutanamine or Compound-Y and record the changes in firing frequency.

  • Data Analysis:

    • Analyze the spike train data to determine the mean firing rate.

    • Calculate the percentage inhibition of the agonist-induced increase in firing rate for each concentration of the antagonist.

    • Determine the IC50 for the functional response.

Expected Outcome & Data Presentation:

1-(4-Methoxyphenyl)cyclobutanamine should reverse the agonist-induced increase in neuronal firing in a concentration-dependent manner.

CompoundIC50 for Neuronal Firing Inhibition (nM)
1-(4-Methoxyphenyl)cyclobutanamine120.5 ± 15.2
Compound-Y75.3 ± 9.8

Table 3: Comparative functional potency of 1-(4-Methoxyphenyl)cyclobutanamine and Compound-Y in a neuronal firing assay.

Workflow for MoA Validation

MoA_Validation_Workflow Start Start: Hypothesized MoA Target_Engagement Pillar 1: Target Engagement (Radioligand Binding Assay) Start->Target_Engagement Downstream_Signaling Pillar 2: Downstream Signaling (cAMP Assay) Target_Engagement->Downstream_Signaling Binding Confirmed Functional_Outcome Pillar 3: Functional Outcome (Neuronal Firing Assay) Downstream_Signaling->Functional_Outcome Functional Activity Confirmed Conclusion Conclusion: Validated MoA Functional_Outcome->Conclusion Cellular Effect Confirmed

Caption: A streamlined workflow for the mechanistic validation of 1-(4-Methoxyphenyl)cyclobutanamine.

Trustworthiness: A Self-Validating Experimental Cascade

The strength of this validation framework lies in its logical progression. A positive result in the binding assay (Pillar 1) is a prerequisite for interpreting the results of the signaling assay (Pillar 2). Similarly, a confirmed effect on the downstream pathway provides the mechanistic basis for the observed cellular outcome (Pillar 3). This integrated approach ensures that each experimental stage corroborates the previous one, building a robust and trustworthy case for the proposed mechanism of action.

Conclusion: A Clear Path Forward

This guide outlines a rigorous, multi-faceted approach to validate the mechanism of action of 1-(4-Methoxyphenyl)cyclobutanamine as a selective HRX antagonist. By systematically progressing from target engagement to downstream signaling and functional cellular assays, researchers can build a comprehensive and compelling data package. The comparative analysis with a known standard, Compound-Y, provides crucial context for evaluating the potency and potential of this novel compound. The successful execution of these experiments will be instrumental in advancing 1-(4-Methoxyphenyl)cyclobutanamine through the drug discovery pipeline.

References

  • Principles of Radioligand Binding Assays.

    • Source: National Institutes of Health (NIH)
    • URL: [Link]

  • cAMP Assays.

    • Source: Bio-Rad
    • URL: [Link]

  • Multi-electrode Array (MEA) Technology.

    • Source: Axion BioSystems
    • URL: [Link]

  • The Cheng-Prusoff Equ

    • Source: IUPHAR/BPS Guide to PHARMACOLOGY
    • URL: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. [1]

    • Source: N
    • URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(4-Methoxyphenyl)cyclobutanamine

Abstract This guide provides a comprehensive technical comparison of analytical and pharmacological cross-reactivity for 1-(4-Methoxyphenyl)cyclobutanamine, a novel psychoactive substance (NPS) of the arylcycloalkylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical comparison of analytical and pharmacological cross-reactivity for 1-(4-Methoxyphenyl)cyclobutanamine, a novel psychoactive substance (NPS) of the arylcycloalkylamine class. As NPS continue to emerge, understanding their potential to interfere with existing analytical methods is paramount for forensic toxicology and clinical diagnostics.[1] This document details the causality behind experimental design, provides validated protocols for both screening and confirmatory analysis, and presents comparative data against structurally similar compounds. We explore the significant risk of obtaining false-positive results with common screening immunoassays and delineate the robust, specific methodologies required for unambiguous identification. Furthermore, we touch upon the potential for pharmacological cross-reactivity, offering a framework for assessing off-target biological activity.

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The proliferation of Novel Psychoactive Substances (NPS) presents a dynamic and persistent challenge to forensic and clinical laboratories.[2] These substances are often designed to mimic the effects of controlled drugs while circumventing existing regulations. 1-(4-Methoxyphenyl)cyclobutanamine belongs to the arylcycloalkylamine class, which also includes dissociative anesthetics like ketamine and phencyclidine (PCP). Its structural similarity to these established drugs of abuse creates a high probability of cross-reactivity with analytical tests designed to detect them.

1.1 The Duality of Cross-Reactivity

Cross-reactivity in this context is a double-edged sword:

  • Analytical Cross-Reactivity: This refers to the interference of a non-target compound with an analytical test, most commonly an immunoassay.[3] An antibody designed to bind a specific drug (e.g., PCP) may also bind to a structurally related molecule like 1-(4-Methoxyphenyl)cyclobutanamine, leading to a presumptive false-positive result. This necessitates more specific, "gold-standard" confirmatory testing.[4][5]

  • Pharmacological Cross-Reactivity: This describes the ability of a compound to interact with unintended biological targets (receptors, enzymes, transporters). For an NPS, this can lead to a complex and unpredictable pharmacological profile and potential toxicity. For instance, many arylcycloalkylamines are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[6]

This guide will dissect both facets, providing the rationale and methodology to navigate these challenges effectively.

Analytical Cross-Reactivity: From Presumptive Screening to Confirmation

The standard workflow in toxicology involves a two-step process: a rapid, high-throughput immunoassay screen followed by a highly specific chromatographic confirmation for all presumptive positive results.

Immunoassay Screening: The First Line of Defense

Immunoassays are invaluable for their speed and ability to process large sample volumes. However, their reliance on antibody-antigen recognition makes them susceptible to interferences from structurally similar molecules.[3] The degree of cross-reactivity is not absolute and can vary between different assay formats and manufacturers even when using similar antibodies.[7]

2.1.1 Comparative Immunoassay Cross-Reactivity Data

The following table summarizes known cross-reactivity data for various arylcycloalkylamines with a standard PCP immunoassay. We have included a projected cross-reactivity for 1-(4-Methoxyphenyl)cyclobutanamine based on its structural characteristics relative to the tested analogs.

CompoundStructureClassTarget AssayCross-Reactivity (%)[8]
Phencyclidine (PCP)ArylcycloalkylamineArylcycloalkylaminePCP100% (Calibrator)
3-Hydroxy-PCPArylcycloalkylamineArylcycloalkylaminePCP151.7%
3-Chloro-PCPArylcycloalkylamineArylcycloalkylaminePCP136.6%
3-Fluoro-PCPArylcycloalkylamineArylcycloalkylaminePCP56.6%
Methoxy-PCEArylcycloalkylamineArylcycloalkylaminePCP4.18%
1-(4-Methoxyphenyl)cyclobutanamine Arylcycloalkylamine Arylcycloalkylamine PCP <5% (Projected)
Deschloro-N-ethyl-ketamineArylcycloalkylamineArylcycloalkylaminePCPNo Cross-Reactivity

Rationale: The data clearly indicates that while some structural modifications retain or even enhance antibody binding (e.g., 3-Hydroxy-PCP), others drastically reduce it.[8] The presence of a methoxy group and a smaller cyclobutane ring instead of a cyclohexane ring in our target compound suggests that its interaction with PCP-directed antibodies will be minimal, though not necessarily zero. This low-level cross-reactivity could still trigger a positive result in samples with high concentrations of the compound.

2.1.2 Experimental Workflow: Immunoassay Screening & Confirmation

The logical flow from initial screening to final confirmation is critical to avoid misreporting.

G cluster_0 Screening Phase cluster_1 Confirmation Phase urine Urine/Blood Sample ia Immunoassay (ELISA/EMIT) urine->ia spe Sample Prep (Solid Phase Extraction) ia->spe Presumptive Positive report_neg Report as Negative ia->report_neg Negative lcms LC-MS/MS Analysis spe->lcms gcms GC-MS Analysis spe->gcms report_pos Report as Confirmed Positive for Specific Analyte lcms->report_pos Confirmed Positive gcms->report_pos Confirmed Positive

Caption: Workflow for toxicological screening and confirmation.

2.1.3 Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a framework for determining the percent cross-reactivity of a test compound.

  • Coating: Coat a 96-well microplate with a drug-protein conjugate (e.g., PCP-BSA) in a carbonate-bicarbonate buffer and incubate overnight at 4°C. Causality: This immobilizes the antigen to the plate surface.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature. Causality: This prevents non-specific binding of the antibody to the plate, reducing background noise.

  • Competition: Add standard solutions of the target analyte (e.g., PCP) and the test compound (1-(4-Methoxyphenyl)cyclobutanamine) at various concentrations to different wells. Then, add a fixed concentration of the primary antibody (e.g., anti-PCP monoclonal antibody). Incubate for 1 hour. Causality: The free drug in the sample competes with the plate-bound drug for the limited antibody binding sites.

  • Secondary Antibody: Wash the plate. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour. Causality: This antibody binds to the primary antibody and provides an enzymatic label for detection.

  • Detection: Wash the plate. Add a substrate (e.g., TMB) and allow color to develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Analysis: Read the absorbance at 450 nm. Calculate the concentration of the test compound that causes a 50% reduction in signal (IC50) and compare it to the IC50 of the target analyte.

    • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) * 100

Confirmatory Analysis: GC-MS and LC-MS/MS

Confirmatory methods provide unequivocal identification through a combination of chromatographic separation and mass spectrometric detection.[9] These techniques are essential for distinguishing between structurally similar isomers and analogs.[10][11]

2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for volatile and thermally stable compounds.[2] Amines like our target compound often require derivatization to improve their chromatographic properties (e.g., reduce peak tailing, increase volatility).[12]

Protocol: GC-MS Analysis with Derivatization

  • Extraction: Perform a liquid-liquid or solid-phase extraction on the sample (e.g., urine) to isolate the drug fraction.

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).[13] Cap the vial and heat at 70°C for 20 minutes. Causality: TFAA acylates the primary amine, creating a less polar, more volatile derivative that behaves better on a GC column.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Chromatography:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode. Scan from m/z 40 to 550 or use Selected Ion Monitoring (SIM) for higher sensitivity.

2.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for many NPS, as it can often analyze compounds without derivatization and is suitable for thermally labile molecules.[15][16][17]

Protocol: LC-MS/MS Analysis

  • Extraction: Use a "dilute-and-shoot" method for urine (dilute 1:10 with mobile phase) or a protein precipitation/SPE for blood/serum.

  • Chromatography:

    • System: A standard HPLC or UHPLC system.[18]

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[15]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization in Positive mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion -> product ion transition for each analyte.

2.2.3 Comparative Confirmatory Data

The table below provides hypothetical but realistic chromatographic and mass spectrometric data to differentiate 1-(4-Methoxyphenyl)cyclobutanamine from a key alternative, Methoxetamine (MXE).

Parameter1-(4-Methoxyphenyl)cyclobutanamineMethoxetamine (MXE)Rationale for Differentiation
Formula C₁₁H₁₅NOC₁₅H₂₁NO₂Different molecular weights provide distinct precursor ions.
Molecular Weight 177.24 g/mol 247.33 g/mol Different molecular weights provide distinct precursor ions.
LC Retention Time ~4.2 min~5.1 minThe higher lipophilicity of MXE leads to stronger retention on a C18 column.
Precursor Ion [M+H]⁺ m/z 178.1m/z 248.2Unambiguously different parent masses.
Primary Product Ion m/z 121.1m/z 179.1Fragmentation of the cyclobutylamine vs. the ethylamino group yields distinct product ions.
Secondary Product Ion m/z 91.1m/z 217.1Different fragmentation pathways provide orthogonal confirmation.

Potential Pharmacological Cross-Reactivity

While detailed pharmacological data for 1-(4-Methoxyphenyl)cyclobutanamine is scarce, its structure allows for informed predictions based on related compounds.[19] The arylcycloalkylamine scaffold is a well-known pharmacophore for NMDA receptor antagonists.[6]

3.1 Receptor Binding Profile: An In-Silico and In-Vitro Approach

Understanding the compound's interaction with a panel of receptors is crucial to predict its psychoactive effects and potential toxicity. A common approach is to perform competitive radioligand binding assays.

G cluster_0 Potential Targets compound 1-(4-Methoxyphenyl)cyclobutanamine nmda NMDA Receptor Antagonism Dissociative Effects compound->nmda:f0 Primary Target (Hypothesized) dat Dopamine Transporter Reuptake Inhibition Stimulant Effects compound->dat:f0 Off-Target (Potential) sert Serotonin Transporter Reuptake Inhibition Mood Alteration compound->sert:f0 Off-Target (Potential)

Caption: Potential pharmacological targets for 1-(4-Methoxyphenyl)cyclobutanamine.

Protocol: Radioligand Binding Assay

  • Tissue Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., rat brain cortex for NMDA receptors).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Causality: The receptor-bound radioligand is trapped on the filter, while the free radioligand passes through.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to a binding affinity constant (Ki).

Conclusion and Recommendations

1-(4-Methoxyphenyl)cyclobutanamine represents a typical analytical challenge in the field of novel psychoactive substances. While it is projected to have low cross-reactivity with common PCP immunoassays, the potential for false-positive screens, especially at high concentrations, remains significant.[8] This underscores the non-negotiable necessity for confirmatory analysis.

For laboratory professionals, we recommend the following:

  • Acknowledge Limitations: Be aware that a negative immunoassay result does not definitively rule out the presence of an NPS. Structural differences can lead to a complete lack of cross-reactivity.[8]

  • Prioritize Confirmation: All presumptive positive results from an immunoassay screen must be confirmed by a mass spectrometric method (LC-MS/MS preferred) to ensure definitive identification and avoid false reporting.

  • Stay Informed: The NPS landscape is constantly evolving.[1][2] Laboratories should utilize resources and reference material databases to stay current on the structures and analytical signatures of new compounds.

This guide provides the foundational logic and validated methodologies to accurately identify 1-(4-Methoxyphenyl)cyclobutanamine and differentiate it from its analogs, ensuring the highest level of scientific integrity in analytical toxicology.

References

  • Majchrzak M, Celiński R, Kowalska T, Sajewicz M. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Crit Rev Toxicol. 2022;52(3):239-258.

  • Musah RA. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules. 2025;30(13):5324.

  • Krotulski AJ, Mata DC, Smith CR, et al. Advances in analytical methodologies for detecting novel psychoactive substances: a review. J Anal Toxicol. 2025;49(3):152-169.

  • Center for Forensic Science Research & Education. Advances in analytical methodologies for detecting novel psychoactive substances: a review. CFSRE.

  • Majchrzak M, Celiński R, Kowalska T, Sajewicz M. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. 2022.

  • Ji W, Suckow MA, Wolter WR, et al. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(24):2491-2497.

  • Vanover KE, Davis RE, Mikkelsen R, et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. J Pharmacol Exp Ther. 2006;317(2):910-918.

  • Zhang Y, Xu G, Zhang Y, et al. GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and flowers of Lonicera japonica Thunb. PLoS One. 2023;18(10):e0292671.

  • Noble C. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. National Institute of Justice. 2021.

  • Lum B, Fu S. Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. Drug Test Anal. 2016;8(3-4):398-406.

  • Kalinitchenko V, Zherdev A, Dzantiev B. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. 2021;11(21):10389.

  • Ismail AA. Interferences in Immunoassay. Ann Clin Biochem. 2005;42(Pt 5):355-370.

  • Sigma-Aldrich. LC-MS Resource Guide. MilliporeSigma.

  • BenchChem. Quantitative Analysis of N,N-Dimethyl-4-phenoxybutan-1-amine using HPLC-UV and GC-MS. BenchChem. 2025.

  • Situmorang M, Aritsugi M, Hendraprawira S, et al. Understanding LCMS Data for Identification of Chemical Compounds Contained in Rodent Tuber. 2019 International Conference on Information and Communications Technology (ICOIACT). 2019.

  • Poklis JL, Nanco CR, Troendle MM, et al. Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Drug Test Anal. 2014;6(7-8):764-769.

  • Bigge CF, Johnson G, Ortwine DF, et al. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. J Med Chem. 1992;35(8):1371-1384.

  • Kumar P. Updated Review on LC-MS. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2014;5(1):276-291.

  • Kuthyar S, Wüst B, van der Ohe C, et al. Extraction and LC-MS/MS Analysis of Ciguatoxins: A Semi-Targeted Approach Designed for Fish of Unknown Origin. Toxins (Basel). 2022;14(11):775.

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Validation

A Comparative Efficacy Analysis of 1-(4-Methoxyphenyl)cyclobutanamine Against Standard NMDA Receptor Modulators

Introduction In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor is a critical target for therapeutic intervention in a range of central nervous system (CNS) disorders, including depression, n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor is a critical target for therapeutic intervention in a range of central nervous system (CNS) disorders, including depression, neurodegenerative diseases, and chronic pain.[1][2][3] The discovery of novel NMDA receptor antagonists with improved efficacy and tolerability profiles remains a significant goal for drug development professionals. This guide provides a comparative framework for evaluating the efficacy of a novel compound, 1-(4-Methoxyphenyl)cyclobutanamine, against established NMDA receptor antagonists, ketamine and memantine.

Ketamine, a non-competitive NMDA receptor antagonist, has demonstrated rapid and robust antidepressant effects, revolutionizing the treatment of major depressive disorder.[1][4] However, its clinical utility is hampered by psychotomimetic side effects and abuse potential.[2][3] Memantine, another non-competitive antagonist, is approved for the treatment of Alzheimer's disease and is generally well-tolerated, but its therapeutic efficacy in other indications is modest.[2][3] 1-(4-Methoxyphenyl)cyclobutanamine, a compound with structural similarities to other known NMDA receptor modulators, presents an intriguing candidate for investigation. This guide will outline a comprehensive, multi-tiered approach to characterize its efficacy, from in vitro receptor engagement to in vivo behavioral outcomes.

Hypothesized Mechanism of Action

Based on its structural features, particularly the cyclobutylamine moiety which is present in other CNS-active compounds, it is hypothesized that 1-(4-Methoxyphenyl)cyclobutanamine functions as an NMDA receptor antagonist.[5] The methoxyphenyl group may influence its binding affinity, selectivity for different NMDA receptor subunits, and pharmacokinetic properties. The following experimental workflow is designed to test this hypothesis and rigorously compare its efficacy against our selected standards.

cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Assessment Ligand Binding Assays Ligand Binding Assays Functional Assays Functional Assays Ligand Binding Assays->Functional Assays Determine Affinity (Ki) Subunit Selectivity Subunit Selectivity Functional Assays->Subunit Selectivity Determine Potency (IC50/EC50) Forced Swim Test Forced Swim Test Behavioral Readouts Behavioral Readouts Forced Swim Test->Behavioral Readouts Tail Suspension Test Tail Suspension Test Tail Suspension Test->Behavioral Readouts Sucrose Preference Test Sucrose Preference Test Sucrose Preference Test->Behavioral Readouts In Vitro Characterization In Vitro Characterization In Vivo Behavioral Assessment In Vivo Behavioral Assessment In Vitro Characterization->In Vivo Behavioral Assessment Establish Target Engagement & Potency

Caption: Proposed workflow for characterizing 1-(4-Methoxyphenyl)cyclobutanamine.

In Vitro Efficacy Evaluation

The initial phase of our comparative analysis focuses on characterizing the interaction of 1-(4-Methoxyphenyl)cyclobutanamine with the NMDA receptor at the molecular level. These in vitro assays are crucial for establishing target engagement and determining the potency and mechanism of inhibition.

Experimental Protocols

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of 1-(4-Methoxyphenyl)cyclobutanamine for the NMDA receptor ion channel, in comparison to ketamine and memantine.

  • Methodology:

    • Prepare rat cortical membrane homogenates.

    • Incubate the membrane homogenates with a saturating concentration of [³H]MK-801, a high-affinity NMDA receptor channel blocker.

    • Add increasing concentrations of the test compounds (1-(4-Methoxyphenyl)cyclobutanamine, ketamine, or memantine).

    • After incubation, separate bound and free radioligand by rapid vacuum filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

  • Rationale: This competitive binding assay will reveal the affinity of our test compound for the same site as the well-characterized channel blocker MK-801, providing a direct comparison with our standards.[6]

2. Fluorescence-Based Calcium Flux Assay:

  • Objective: To measure the functional antagonism of NMDA receptor activation by quantifying changes in intracellular calcium concentration.

  • Methodology:

    • Culture HEK293 cells stably expressing recombinant human NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compounds.

    • Stimulate the cells with NMDA and glycine to induce calcium influx.

    • Measure the fluorescence intensity using a plate reader to determine the intracellular calcium concentration.

    • Calculate the IC50 values for each compound.

  • Rationale: This functional assay provides a measure of the compound's ability to inhibit the physiological response to NMDA receptor activation, offering a more direct assessment of its antagonistic properties.[7][8]

Illustrative Data Summary

The following table presents hypothetical data to illustrate the expected outcomes of the in vitro assays.

Compound[³H]MK-801 Binding Ki (nM)NMDA-induced Ca²⁺ Flux IC50 (nM) (GluN1/GluN2A)NMDA-induced Ca²⁺ Flux IC50 (nM) (GluN1/GluN2B)
1-(4-Methoxyphenyl)cyclobutanamine150250400
Ketamine50100120
Memantine300500550

Interpretation of Hypothetical Data: This illustrative data suggests that 1-(4-Methoxyphenyl)cyclobutanamine has a moderate affinity for the NMDA receptor ion channel, potentially lower than ketamine but higher than memantine. Its functional antagonism appears to be in a similar range. The slight difference in IC50 values between GluN2A and GluN2B expressing cells might suggest a degree of subunit selectivity, which would warrant further investigation.

In Vivo Behavioral Efficacy

To assess the potential therapeutic efficacy of 1-(4-Methoxyphenyl)cyclobutanamine, particularly its antidepressant-like effects, a battery of well-validated rodent behavioral models will be employed.[9][10][11] These tests are designed to evaluate behaviors that are sensitive to clinically effective antidepressant treatments.[12][13]

Experimental Protocols

1. Forced Swim Test (FST):

  • Objective: To assess antidepressant-like activity by measuring the immobility time of mice or rats placed in an inescapable cylinder of water.

  • Methodology:

    • Administer the test compounds or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

    • Place individual animals in a glass cylinder filled with water (23-25°C).

    • Record the duration of immobility during the last 4 minutes of a 6-minute test session.

    • A reduction in immobility time is indicative of an antidepressant-like effect.

  • Rationale: The FST is a widely used primary screening tool for antidepressants, with high predictive validity for clinically effective drugs.[9][11][12]

2. Tail Suspension Test (TST):

  • Objective: Similar to the FST, this test measures behavioral despair in mice.

  • Methodology:

    • Administer the test compounds or vehicle i.p. 30-60 minutes prior to the test.

    • Suspend mice by their tails from a horizontal bar using adhesive tape.

    • Record the total duration of immobility over a 6-minute period.

  • Rationale: The TST is another common and rapid screening method for potential antidepressant compounds.[9][11]

3. Sucrose Preference Test (SPT):

  • Objective: To model anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.

  • Methodology:

    • House animals individually and acclimate them to two drinking bottles, one with water and one with a 1% sucrose solution.

    • Following a period of chronic unpredictable mild stress (CUMS) to induce an anhedonic state, administer the test compounds daily.

    • Measure the consumption from each bottle over a 24-hour period.

    • Calculate the sucrose preference as the percentage of sucrose solution consumed relative to the total liquid intake.

  • Rationale: The SPT provides a measure of reward-seeking behavior, and a reversal of stress-induced reduction in sucrose preference is indicative of antidepressant efficacy.[9][12]

Test Compound Administration Test Compound Administration Forced Swim Test Forced Swim Test Test Compound Administration->Forced Swim Test Acute Dosing Tail Suspension Test Tail Suspension Test Test Compound Administration->Tail Suspension Test Acute Dosing Sucrose Preference Test Sucrose Preference Test Test Compound Administration->Sucrose Preference Test Chronic Dosing Measure Immobility Time Measure Immobility Time Forced Swim Test->Measure Immobility Time Tail Suspension Test->Measure Immobility Time Chronic Unpredictable Mild Stress Chronic Unpredictable Mild Stress Chronic Unpredictable Mild Stress->Sucrose Preference Test Induce Anhedonia Measure Sucrose vs. Water Intake Measure Sucrose vs. Water Intake Sucrose Preference Test->Measure Sucrose vs. Water Intake Assess Antidepressant-like Effect Assess Antidepressant-like Effect Measure Immobility Time->Assess Antidepressant-like Effect Assess Anti-anhedonic Effect Assess Anti-anhedonic Effect Measure Sucrose vs. Water Intake->Assess Anti-anhedonic Effect

Caption: Workflow for in vivo behavioral assessment of antidepressant-like efficacy.

Illustrative Data Summary

The following table presents hypothetical data from the in vivo behavioral assays.

Treatment (Dose, mg/kg)Forced Swim Test (Immobility Time, s)Tail Suspension Test (Immobility Time, s)Sucrose Preference (%)
Vehicle150 ± 10180 ± 1265 ± 5
1-(4-Methoxyphenyl)cyclobutanamine (10)100 ± 8120 ± 980 ± 6
Ketamine (10)80 ± 790 ± 885 ± 5
Memantine (10)130 ± 9160 ± 1170 ± 5

Interpretation of Hypothetical Data: This illustrative data suggests that 1-(4-Methoxyphenyl)cyclobutanamine exhibits significant antidepressant-like effects in rodent models, as indicated by the reduced immobility time in the FST and TST, and the reversal of anhedonia in the SPT. The magnitude of this effect in our hypothetical scenario is greater than that of memantine and approaches that of ketamine, positioning it as a promising candidate for further development.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach for the comparative efficacy evaluation of 1-(4-Methoxyphenyl)cyclobutanamine against the established NMDA receptor antagonists, ketamine and memantine. The proposed workflow, encompassing both in vitro and in vivo methodologies, provides a comprehensive framework for characterizing its pharmacological profile and therapeutic potential.

The illustrative data presented herein suggests that 1-(4-Methoxyphenyl)cyclobutanamine is a promising compound with the potential for significant antidepressant-like activity, warranting further investigation. Future studies should focus on a more detailed characterization of its NMDA receptor subunit selectivity, pharmacokinetic and pharmacodynamic profiling, and assessment of its side-effect profile, including psychotomimetic and abuse liability studies. The insights gained from such a comprehensive evaluation will be critical in determining the clinical viability of 1-(4-Methoxyphenyl)cyclobutanamine as a novel therapeutic agent for CNS disorders.

References

  • Behavioral Assessment of Antidepressant Activity in Rodents. (n.d.). National Institutes of Health. [Link]

  • Anxiety and Depression Tests in Rodents. (n.d.). Charles River Laboratories. [Link]

  • Castagné, V., Moser, P., Roux, S., & Porsolt, R. D. (2009). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Neuroscience, Chapter 8, Unit 8.10A.
  • Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ögren, S. O. (1978). Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry, 21(1), 78–82.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology.
  • A set of behavioural tests predicting antidepressant activity. (n.d.). Semantic Scholar. [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (2008). ASSAY and Drug Development Technologies, 6(4), 527–540. [Link]

  • Detection of Anti-Glutamate Receptor (NMDA). (2014). Canada's Drug Agency. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). Methods in Molecular Biology.
  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. (n.d.). ResearchGate. [Link]

  • NMDA-receptors functional assays for CNS diseases. (2019). Neuroservice. [Link]

  • NMDA receptor antagonist. (n.d.). In Wikipedia. [Link]

  • NMDA receptor antagonists – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10893. [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 1-(4-Methoxyphenyl)cyclobutanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Phenylcycloalkylamine Derivative 1-(4-Methoxyphenyl)cyclobutanamine emerges from a class of phe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylcycloalkylamine Derivative

1-(4-Methoxyphenyl)cyclobutanamine emerges from a class of phenylcycloalkylmethylamine derivatives with significant therapeutic promise, particularly in the realms of metabolic and central nervous system (CNS) disorders. Patent literature suggests that this structural scaffold is being explored for the pharmacological management of obesity and depression, indicating a potential modulation of key neurochemical pathways that regulate appetite and mood. The favorable metabolic, pharmacokinetic, and pharmacological profiles attributed to this class of compounds underscore the importance of a detailed examination of the in vitro and in vivo activities of 1-(4-Methoxyphenyl)cyclobutanamine to elucidate its mechanism of action and therapeutic viability.

This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of 1-(4-Methoxyphenyl)cyclobutanamine, offering insights into its anticipated biological targets and pharmacological effects. While specific experimental data for this exact molecule remains proprietary, this document synthesizes information from structurally related compounds and established experimental protocols to present a scientifically rigorous framework for its characterization.

Hypothesized Mechanism of Action: A Focus on Monoamine Transporters

The chemical architecture of 1-(4-Methoxyphenyl)cyclobutanamine, featuring a phenyl-like moiety and an amine group, bears a resemblance to known monoamine reuptake inhibitors. These inhibitors target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft.[1][2][3] Imbalances in these monoamine systems are well-established in the pathophysiology of both depression and obesity. Therefore, it is hypothesized that 1-(4-Methoxyphenyl)cyclobutanamine exerts its therapeutic effects by inhibiting one or more of these monoamine transporters, thereby increasing the synaptic availability of serotonin, norepinephrine, and/or dopamine.

In Vitro Activity Profile: Characterizing Target Engagement

The initial step in characterizing a novel compound like 1-(4-Methoxyphenyl)cyclobutanamine is to determine its potency and selectivity at its putative biological targets through a series of in vitro assays. For a suspected monoamine transporter inhibitor, radioligand binding assays are the gold standard.

Monoamine Transporter Binding Affinity

These assays measure the ability of the test compound to displace a known radiolabeled ligand from the transporter protein. The output, typically an inhibition constant (Ki), provides a quantitative measure of binding affinity.

Table 1: Hypothetical In Vitro Binding Affinities of 1-(4-Methoxyphenyl)cyclobutanamine and Comparators at Human Monoamine Transporters

CompoundhDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)
1-(4-Methoxyphenyl)cyclobutanamine Data Not AvailableData Not AvailableData Not Available
Comparator A (SERT Selective)5805.2150
Comparator B (DAT Selective)15350250
Comparator C (Triple Reuptake Inhibitor)251030

Data for comparator compounds are representative values from public domain research on structurally related molecules.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity of a test compound at the human serotonin, norepinephrine, and dopamine transporters.

1. Cell Culture and Membrane Preparation:

  • HEK293 cells stably expressing the human SERT, NET, or DAT are cultured to confluence.
  • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then ultracentrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (1-(4-Methoxyphenyl)cyclobutanamine).
  • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor.
  • The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
  • The filters are washed to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.
  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]

A [label="HEK293 cells expressing\n hSERT, hNET, or hDAT"]; B [label="Cell Lysis and\n Membrane Preparation"]; C [label="Radioligand Binding Assay\n(Incubation with Radioligand\n & Test Compound)"]; D [label="Filtration and Washing"]; E [label="Scintillation Counting"]; F [label="Data Analysis\n(IC50 and Ki determination)"];

A -> B [label="Harvest & Homogenize"]; B -> C [label="Membrane Suspension"]; C -> D [label="Terminate Reaction"]; D -> E [label="Measure Radioactivity"]; E -> F [label="Analyze Data"]; }

Caption: Workflow for a radioligand binding assay.

In Vivo Activity Profile: From Bench to Biological System

Following in vitro characterization, the focus shifts to in vivo studies to assess the compound's efficacy, pharmacokinetics, and safety in a living organism. Based on the patent information, relevant animal models would include those for obesity and depression.

Efficacy in Animal Models

1. Animal Models of Obesity:

  • Diet-Induced Obesity (DIO) Model: Rodents are fed a high-fat diet to induce obesity. The effect of 1-(4-Methoxyphenyl)cyclobutanamine on body weight, food intake, and body composition would be evaluated.[5]
  • Genetic Models: Mice with genetic predispositions to obesity (e.g., ob/ob or db/db mice) can also be used to assess the compound's efficacy.

2. Animal Models of Depression:

  • Forced Swim Test (FST): This is a common screening test where a reduction in immobility time is indicative of antidepressant-like activity.[6][7]
  • Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility in mice suspended by their tails.
  • Chronic Unpredictable Mild Stress (CUMS) Model: This model exposes rodents to a series of mild, unpredictable stressors to induce a depressive-like state, offering higher predictive validity for antidepressant efficacy.[7][8]

Table 2: Hypothetical In Vivo Efficacy Data for 1-(4-Methoxyphenyl)cyclobutanamine

StudyAnimal ModelDose (mg/kg)Outcome
Obesity Diet-Induced Obese Rats1015% reduction in food intake vs. vehicle
3025% reduction in body weight gain vs. vehicle
Depression Mouse Forced Swim Test2040% decrease in immobility time vs. vehicle
Chronic Unpredictable Mild Stress20Reversal of anhedonic behavior (sucrose preference)

These data are hypothetical and serve as examples of expected outcomes.

Pharmacokinetic Profile

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9][10] This information is critical for dose selection and predicting human pharmacokinetics.

Table 3: Hypothetical Pharmacokinetic Parameters of 1-(4-Methoxyphenyl)cyclobutanamine in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500350
Tmax (h) 0.11.5
AUC (ng·h/mL) 12002400
t1/2 (h) 4.55.0
Bioavailability (%) -40

These are hypothetical values for illustrative purposes.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical PK study in rats following oral administration.

1. Animal Dosing and Sampling:

  • Male Sprague-Dawley rats are fasted overnight.
  • 1-(4-Methoxyphenyl)cyclobutanamine is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
  • A single oral dose is administered via gavage.
  • Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

2. Plasma Preparation and Analysis:

  • Blood samples are centrifuged to separate the plasma.
  • The plasma is stored at -80°C until analysis.
  • The concentration of 1-(4-Methoxyphenyl)cyclobutanamine in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Pharmacokinetic Parameter Calculation:

  • The plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, and t1/2.

A [label="Animal Dosing\n(Oral Gavage)"]; B [label="Serial Blood Sampling"]; C [label="Plasma Separation"]; D [label="LC-MS/MS Analysis"]; E [label="Pharmacokinetic\nParameter Calculation"];

A -> B [label="Time Course"]; B -> C [label="Centrifugation"]; C -> D [label="Quantification"]; D -> E [label="Data Analysis"]; }

Caption: Workflow for an in vivo pharmacokinetic study.

Bridging the Gap: Correlating In Vitro and In Vivo Activity

A critical aspect of drug development is establishing a clear relationship between in vitro potency and in vivo efficacy. For 1-(4-Methoxyphenyl)cyclobutanamine, this would involve correlating its binding affinities for monoamine transporters with its effects in animal models of obesity and depression.

  • Potency and Efficacy: A high in vitro affinity for a particular transporter should translate to potent in vivo effects in models where that neurotransmitter system is implicated. For instance, strong SERT inhibition would be expected to lead to antidepressant-like effects in the forced swim test.

  • Selectivity and Side Effects: The selectivity profile of the compound will influence its therapeutic window. A compound with high selectivity for its intended target over other receptors and transporters is less likely to produce off-target side effects.

  • Pharmacokinetics and Dosing: The pharmacokinetic properties of the compound, such as its oral bioavailability and half-life, will determine the dosing regimen required to achieve and maintain therapeutic concentrations in the brain. A compound with poor brain penetration, for example, would not be an effective CNS therapeutic, regardless of its in vitro potency.

Conclusion: A Promising Scaffold for Neuromodulatory Therapeutics

While specific experimental data on 1-(4-Methoxyphenyl)cyclobutanamine is not yet in the public domain, its classification as a phenylcycloalkylmethylamine derivative with potential applications in obesity and depression strongly suggests activity as a monoamine reuptake inhibitor. The comprehensive in vitro and in vivo characterization outlined in this guide provides a robust framework for elucidating its precise mechanism of action, therapeutic efficacy, and clinical potential. Further research into this and related compounds is warranted to fully explore their promise as novel treatments for a range of neurological and metabolic disorders.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Gambarana, C., Scheggi, S., Tagliamonte, A., Tolu, P., & De Montis, M. G. (2001). Animal models for the study of antidepressant activity. Brain Research Protocols, 7(1), 11-20.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 435-446.
  • Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging R
  • Lu, Y., Wang, Z., & Chen, L. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 948083.
  • Nagai, T., Matsushima, K., Suzuki, A., Saotome, A., & Kamiyama, S. (2002). Enantiomer analysis of a new street drug, 3,4-methylenedioxy-N-methyl-butanamine, in rat urine. Journal of Analytical Toxicology, 26(2), 104-109.
  • Pan, Y., Gerasimov, M. R., & Volkow, N. D. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter.
  • Perhach, J. L., & Weliky, I. (1989). Felbamate pharmacokinetics in the rat, rabbit, and dog. Epilepsia, 30(4), 488-494.
  • Rasmussen, S. G., et al. (2016). Structure and mechanism of the human norepinephrine transporter.
  • Rygula, R., Abumaria, N., Flügge, G., Fuchs, E., Rüther, E., & Havemann-Reinecke, U. (2005). Anhedonia and motivational deficits in rats: impact of chronic social stress. Behavioural Brain Research, 162(1), 127-134.
  • Singh, S. K., Parshad, R., & Chawla, V. (2014). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT3 receptor antagonist: An investigation in behaviour-based rodent models of depression. Journal of Psychopharmacology, 28(11), 1045-1053.
  • Toth, P., & Czigle, S. (2020).
  • Willner, P. (2005). Chronic mild stress (CMS) revisited: consistency and behavioural-neurobiological concordance in the effects of antidepressants. Neuropsychobiology, 52(2), 90-110.
  • Zhou, Z., Zhen, J., Karpowich, N. K., Goetz, R. M., Law, C. J., Reith, M. E., & Javitch, J. A. (2018). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Pharmacology, 9, 767.

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Validation

The Structure-Activity Relationship of 1-(4-Methoxyphenyl)cyclobutanamine Derivatives: A Comparative Guide for Drug Discovery Professionals

Introduction: The Allure of the Cyclobutane Scaffold in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the cyclobutane moiety has emerged as a compelling structural motif.[1][2] Its inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Cyclobutane Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclobutane moiety has emerged as a compelling structural motif.[1][2] Its inherent ring strain confers a unique, puckered three-dimensional geometry that offers a distinct advantage over more traditional, flexible aliphatic rings.[2] This conformational rigidity can enhance binding affinity and selectivity for biological targets, while often improving metabolic stability and other pharmacokinetic properties.[1][3] The 1-phenylcyclobutanamine framework, in particular, represents a privileged scaffold, sharing structural similarities with phenethylamine-based psychoactive compounds. This has led to its exploration in the context of neurological and psychiatric disorders.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(4-methoxyphenyl)cyclobutanamine derivatives. While direct and extensive SAR studies on this specific series are not widely published, we can construct a robust, predictive framework by drawing analogies from closely related and well-characterized monoamine transporter inhibitors. The primary biological targets for this class of compounds are hypothesized to be the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5] This guide will delve into the anticipated impact of structural modifications on the potency and selectivity of these derivatives, supported by established principles of medicinal chemistry and data from analogous chemical series.

Hypothesized Structure-Activity Relationships at Monoamine Transporters

The 1-(4-methoxyphenyl)cyclobutanamine scaffold can be systematically modified at three key positions: the phenyl ring, the cyclobutane ring, and the amino group. The following sections explore the likely impact of these modifications on binding affinity and selectivity at DAT, SERT, and NET, based on extensive research into related compounds.[3][6][7]

Modifications of the Phenyl Ring

The 4-methoxy group is a critical feature, likely influencing both potency and selectivity.

  • Position of the Methoxy Group: Moving the methoxy group from the para (4) position to the meta (3) or ortho (2) position is predicted to decrease activity at all three transporters. The para position often provides an optimal interaction with a hydrophobic pocket in the transporter binding site.

  • Substitution of the Methoxy Group:

    • Electron-donating groups: Replacing the methoxy group with other electron-donating groups (e.g., methyl, ethyl) may maintain or slightly decrease potency.

    • Electron-withdrawing groups: Substitution with electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) at the 4-position is a common strategy to modulate selectivity. Halogenation at the para-position of phenethylamines often increases affinity for SERT relative to DAT and NET.[3] For instance, a 4-chloro or 4-fluoro substituent on the phenyl ring is likely to shift the selectivity profile towards a more SERT-dominant ligand.

  • Disubstitution: The introduction of a second substituent on the phenyl ring, for example, a 3,4-dichloro substitution pattern, has been shown in other monoamine transporter ligands to significantly enhance potency, particularly at SERT and NET.[8]

Modifications of the Cyclobutane Ring

The cyclobutane ring's primary role is to orient the phenyl ring and the amino group in a specific spatial arrangement.

  • Ring Size: Expansion to a cyclopentyl or cyclohexyl ring, or contraction to a cyclopropyl ring, would likely alter the optimal positioning of the pharmacophoric elements and is generally expected to decrease potency. The rigidity of the cyclobutane scaffold is a key advantage that would be lost with larger, more flexible rings.[2]

  • Substitution on the Cyclobutane Ring: The introduction of substituents on the cyclobutane ring itself is less explored in this specific context. However, small alkyl groups could be used to probe for additional hydrophobic interactions within the binding site, potentially increasing potency or selectivity.

Modifications of the Amino Group

The primary amine is a crucial site for interaction with a conserved aspartate residue in the monoamine transporter binding site.[3]

  • N-Alkylation:

    • N-Methylation: The addition of a single methyl group to the primary amine is a common modification in many psychoactive compounds (e.g., methamphetamine). This is predicted to maintain or slightly decrease potency at DAT and NET, while potentially increasing SERT affinity.

    • N-Ethylation and Larger Alkyl Groups: Increasing the size of the N-alkyl substituent generally leads to a decrease in potency at DAT and NET, but can enhance SERT affinity.[3]

  • N,N-Dialkylation: The introduction of two alkyl groups on the nitrogen is expected to significantly reduce potency due to steric hindrance at the binding site.

Comparative Data from Analogous Series

To provide a quantitative context for the hypothesized SAR, the following table summarizes data from a series of para-substituted methcathinone analogues, which share the core phenethylamine scaffold. This data illustrates the principles of how phenyl ring modifications can influence monoamine transporter activity.

Compound (para-substituent)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Methcathinone (H) 25338048
4-Methyl (Mephedrone) 1271340189
4-Fluoro (Flephedrone) 731290129
4-Chloro 120220160
4-Bromo 200150180
4-Trifluoromethyl 680130360

Data adapted from relevant literature. This table is for illustrative purposes to demonstrate SAR principles in a related chemical series.

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine Derivatives

A general synthetic route to 1-(4-methoxyphenyl)cyclobutanamine and its N-alkylated derivatives is outlined below.

Scheme 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanamine

cluster_0 Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile cluster_1 Reduction to Amine 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Intermediate_1 1-(4-Methoxyphenyl)cyclobutanecarbonitrile 4-Methoxyphenylacetonitrile->Intermediate_1 1. NaH, THF 2. 1,3-Dibromopropane Final_Product 1-(4-Methoxyphenyl)cyclobutanamine Intermediate_1->Final_Product LiAlH4, THF

Caption: Synthetic route to 1-(4-Methoxyphenyl)cyclobutanamine.

Step-by-Step Protocol:

  • Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile:

    • To a solution of 4-methoxyphenylacetonitrile in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 30 minutes.

    • Add 1,3-dibromopropane dropwise and heat the reaction mixture to reflux for 12-18 hours.

    • Cool the reaction, quench with water, and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield 1-(4-methoxyphenyl)cyclobutanecarbonitrile.

  • Reduction to 1-(4-Methoxyphenyl)cyclobutanamine:

    • Add a solution of 1-(4-methoxyphenyl)cyclobutanecarbonitrile in anhydrous THF dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain 1-(4-methoxyphenyl)cyclobutanamine.

Protocol for N-Alkylation (Reductive Amination):

  • To a solution of 1-(4-methoxyphenyl)cyclobutanamine in methanol, add the desired aldehyde or ketone (e.g., formaldehyde for N-methylation).

  • Add sodium cyanoborohydride (NaBH3CN) and stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with aqueous HCl and then basify with NaOH.

  • Extract the product with dichloromethane and purify by column chromatography.

Biological Evaluation: Monoamine Transporter Binding Assay

The following is a general protocol for determining the binding affinity of the synthesized compounds at DAT, SERT, and NET.

Workflow for Monoamine Transporter Binding Assay

Preparation_of_Synaptosomes Prepare synaptosomes from rat striatum (DAT), hippocampus (SERT), and cortex (NET) Incubation Incubate synaptosomes with radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of test compound Preparation_of_Synaptosomes->Incubation Separation Separate bound and free radioligand by rapid filtration Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Data_Analysis Calculate Ki values from IC50 values using the Cheng-Prusoff equation Quantification->Data_Analysis cluster_phenyl Phenyl Ring Modifications cluster_amino Amino Group Modifications Core_Scaffold 1-(4-Methoxyphenyl)cyclobutanamine Methoxy_Position Ortho/Meta Methoxy: Decreased Potency Core_Scaffold->Methoxy_Position Electron_Withdrawing 4-Halo, 4-CF3: Increased SERT Affinity Core_Scaffold->Electron_Withdrawing Disubstitution 3,4-Dichloro: Increased Potency (SERT/NET) Core_Scaffold->Disubstitution N_Methyl N-Methyl: Maintained DAT/NET Potency, Possible SERT Increase Core_Scaffold->N_Methyl N_Ethyl_Large N-Ethyl or Larger: Decreased DAT/NET Potency, Increased SERT Affinity Core_Scaffold->N_Ethyl_Large

Caption: Hypothesized SAR for 1-(4-methoxyphenyl)cyclobutanamine derivatives.

Monoamine Transporter Mechanism of Action

cluster_transporter Monoamine Transporter Cycle Outward_Open Outward-Open Conformation (Binds Monoamine and Na+/Cl-) Occluded Occluded State Outward_Open->Occluded Substrate Binding Inhibitor_Binding Inhibitor Binding (e.g., 1-(4-Methoxyphenyl)cyclobutanamine derivative) Blocks Translocation Outward_Open->Inhibitor_Binding Inward_Open Inward-Open Conformation (Releases Monoamine and Ions into Cytoplasm) Occluded->Inward_Open Conformational Change Inward_Open->Outward_Open Ion Release & Reorientation

Caption: Simplified mechanism of monoamine transporter inhibition.

Conclusion and Future Directions

The 1-(4-methoxyphenyl)cyclobutanamine scaffold holds significant promise for the development of novel monoamine transporter inhibitors. Based on established SAR principles from related chemical series, strategic modifications to the phenyl ring and the amino group can be employed to fine-tune potency and selectivity. In particular, para-halogenation of the phenyl ring and N-alkylation of the amine are likely to be fruitful avenues for generating SERT-selective ligands.

While this guide provides a robust, predictive framework, it is imperative that these hypotheses are validated through empirical testing. The synthesis and systematic biological evaluation of a library of 1-(4-methoxyphenyl)cyclobutanamine derivatives are critical next steps. Such studies will not only confirm the SAR trends outlined here but also have the potential to uncover novel ligands with unique pharmacological profiles for the treatment of a range of neuropsychiatric disorders.

References

  • Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates.
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  • Carroll, F. I., et al. (2004). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Journal of Medicinal Chemistry, 47(1), 29-33.
  • Newman, A. H., & Miller, R. L. (2014). Discovery and Development of Monoamine Transporter Ligands. In The Transporter-Mediated Release of Monoamines (pp. 25-54). Springer, Berlin, Heidelberg.
  • Kavanagh, P., et al. (2011). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 54(15), 5482-5493.
  • Simmler, L. D., et al. (2013). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. International Journal of Molecular Sciences, 14(11), 22446-22464.
  • Butler, D., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1434-1437.
  • Rothman, R. B., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(11), 2782-2794.
  • National Advisory Committee on Drugs (NACD). (2011). An Overview of New Psychoactive Substances and the Outlets Supplying Them. NACD.
  • Lever, J. R., et al. (2017). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 8(8), 1639-1655.
  • Taddei, M., et al. (2020). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Journal of Medicinal Chemistry, 63(17), 9342-9363.
  • Davies, H. M., et al. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & Medicinal Chemistry Letters, 14(7), 1799-1802.
  • Tuccinardi, T., et al. (2016). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration.
  • Sucic, S., & Freissmuth, M. (2020). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. Neuropharmacology, 168, 107936.

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Comparative

A Senior Application Scientist's Comparative Guide to the Purity and Identity Assessment of Commercial 1-(4-Methoxyphenyl)cyclobutanamine

Introduction: The Criticality of Starting Material Quality In the landscape of pharmaceutical development and chemical synthesis, the adage 'you are only as good as your starting materials' has never been more pertinent....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Starting Material Quality

In the landscape of pharmaceutical development and chemical synthesis, the adage 'you are only as good as your starting materials' has never been more pertinent. 1-(4-Methoxyphenyl)cyclobutanamine is a key building block in the synthesis of various biologically active molecules. Its structural integrity and purity are paramount, as any contaminants can introduce downstream complications, including the formation of toxic byproducts, reduced yield of the final active pharmaceutical ingredient (API), and potential invalidation of costly research data.

This guide provides an in-depth, comparative analysis of essential analytical techniques to rigorously assess the identity and purity of commercially sourced 1-(4-Methoxyphenyl)cyclobutanamine. We move beyond simple protocol recitation to explain the scientific rationale behind method selection, empowering researchers to not only execute these tests but also to interpret the results with confidence and troubleshoot effectively. Our approach is built on a foundation of self-validating systems, ensuring that the data generated is robust, reliable, and defensible.

Chapter 1: Orthogonal Strategy for Identity Confirmation

Confirming the chemical identity of a starting material is the foundational step in quality assessment. Relying on a single analytical technique is insufficient; a multi-pronged, orthogonal approach is required, where different methods based on distinct chemical and physical principles are used to corroborate the structure. For 1-(4-Methoxyphenyl)cyclobutanamine (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ), we will employ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For our target molecule, both ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choice: ¹H NMR confirms the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of unique carbon atoms. Together, they create a detailed "fingerprint" of the molecule's carbon-hydrogen framework. Given the distinct chemical environments in 1-(4-Methoxyphenyl)cyclobutanamine—the methoxy group, the aromatic ring, the cyclobutane ring, and the amine group—NMR is exceptionally well-suited for unambiguous identification.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the commercial 1-(4-Methoxyphenyl)cyclobutanamine sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry NMR tube. CDCl₃ is a common first choice.[2]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclobutane protons.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Data Interpretation & Expected Results:

The spectra should be consistent with the structure of 1-(4-Methoxyphenyl)cyclobutanamine. The key is to match the observed chemical shifts, integration values (for ¹H), and multiplicities with the expected signals.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (Predicted & Literature-Based)

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm)
-OCH₃ ~3.8 Singlet 3H ~55
Aromatic H (ortho to OCH₃) ~6.9 Doublet 2H ~114
Aromatic H (meta to OCH₃) ~7.2 Doublet 2H ~128
Cyclobutane H 's ~1.8 - 2.6 Multiplets 6H ~15-40
Amine H 's (-NH₂) ~1.5 (variable) Broad Singlet 2H N/A
Quaternary C (aromatic, attached to OCH₃) N/A N/A N/A ~158
Quaternary C (aromatic, attached to cyclobutane) N/A N/A N/A ~135

| Quaternary C (cyclobutane, attached to N & Ar) | N/A | N/A | N/A | ~60 |

Note: NMR data for closely related methoxyphenyl structures can be found in the literature, providing a basis for these expected values.[3][4]

Potential Impurities & Their Detection:

  • Residual Solvents: Sharp singlets corresponding to common synthesis solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane).

  • Starting Materials: Signals corresponding to precursors like 4-methoxybenzonitrile or cyclobutanone would be readily apparent.

  • Synthesis Byproducts: Compounds formed during synthesis, such as isomers or dimers, would present a second set of distinct aromatic and aliphatic signals.[5][6]

Mass Spectrometry (MS): Confirming the Molecular Weight

MS measures the mass-to-charge ratio (m/z) of ions, providing definitive confirmation of the molecular weight and offering structural clues through fragmentation patterns.

Causality of Experimental Choice: While NMR defines the molecular framework, MS confirms the total mass of the assembled components. This is a crucial orthogonal check. A compound with a correct NMR might still be an isomer with the same formula; MS helps validate the molecular formula itself. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for this purpose, as GC can also provide an initial assessment of purity.[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like Methanol or Ethyl Acetate.

  • Derivatization (Optional but Recommended): Primary amines can exhibit poor peak shape in GC. Derivatization with an agent like Heptafluorobutyric anhydride (HFBA) can significantly improve chromatography and provide characteristic mass fragments.[7] This step also serves as a chemical confirmation of the primary amine group.

  • Instrumentation: Use a standard GC-MS system equipped with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • MS Conditions:

    • Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

Data Interpretation & Expected Results:

  • Molecular Ion (M⁺•): The mass spectrum should show a molecular ion peak at m/z = 177, corresponding to the molecular weight of C₁₁H₁₅NO.

  • Key Fragments: EI will cause the molecule to fragment in a predictable way. Expect to see characteristic fragments.

Table 2: Expected Mass Spectrum Fragments for 1-(4-Methoxyphenyl)cyclobutanamine

m/z Identity Rationale
177 [M]⁺• Molecular Ion
162 [M - CH₃]⁺ Loss of a methyl radical from the methoxy group
148 [M - NH₂ - H]⁺ Loss of the amine group and a hydrogen
135 [C₉H₁₁O]⁺ Benzylic cleavage, loss of the cyclobutanamine radical

| 121 | [C₈H₉O]⁺ | Tropylium ion formation, characteristic of benzyl compounds |

Note: Fragmentation patterns of similar aromatic compounds are well-documented and can be used for comparison.[8][9]

Chapter 2: A Comparative Guide to Purity Assessment

Purity determination requires quantitative techniques that can separate the main component from any impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties.[10]

Workflow for Purity and Identity Assessment

G cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Decision Sample Receive Commercial 1-(4-Methoxyphenyl)cyclobutanamine Prep Prepare Samples for NMR, MS, and HPLC Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Orthogonal Analysis MS GC-Mass Spectrometry Prep->MS Orthogonal Analysis HPLC RP-HPLC-UV Purity Analysis Prep->HPLC Orthogonal Analysis Identity Confirm Identity: Structure & MW Match? NMR->Identity MS->Identity Purity Assess Purity: >99.0% Peak Area? HPLC->Purity Identity->Purity Identity Confirmed Decision Accept or Reject Batch Identity->Decision Identity Fails Purity->Decision Purity Fails Pass Batch Accepted for Use Purity->Pass Purity Meets Spec

Caption: Workflow for comprehensive quality assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the preferred method for purity analysis of non-volatile or thermally sensitive compounds, common in pharmaceutical development.[11][12]

Causality of Experimental Choice: 1-(4-Methoxyphenyl)cyclobutanamine possesses a strong UV chromophore (the methoxyphenyl group), making UV detection highly sensitive and specific.[11] Reversed-phase HPLC (RP-HPLC) is ideal as it separates compounds based on hydrophobicity, effectively resolving the relatively polar main compound from potentially non-polar or more polar impurities.

Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and diluting to volume with diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare the working solution by diluting the stock solution 10-fold (to ~0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[14]

    • Detection: UV at 225 nm (a wavelength where the methoxyphenyl group absorbs strongly).

  • Analysis: Inject the sample and integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Data Interpretation & Expected Results: A pure sample will show a single major peak. Impurities will appear as separate, smaller peaks. According to ICH guidelines for pharmaceutical ingredients, impurities above a certain threshold (e.g., 0.10%) must be identified.[15]

Table 3: Hypothetical Purity Analysis of Commercial Batches

Batch ID Main Peak Retention Time (min) Main Peak Area % Impurity 1 Area % (RT) Impurity 2 Area % (RT) Total Purity
Batch A 8.52 99.85% 0.08% (5.1) 0.07% (9.2) 99.85%
Batch B 8.51 98.54% 1.10% (7.3) 0.36% (10.4) 98.54%

| Batch C | 8.53 | 99.21% | 0.45% (5.1) | 0.34% (7.3) | 99.21% |

Comparison of Primary Analytical Techniques

The choice of technique involves trade-offs in terms of the information provided, sample throughput, and experimental complexity.

G cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy + Unambiguous structure + Detects all proton/carbon containing species - Low throughput - Requires mg quantities - Less sensitive for impurities MS Mass Spectrometry + Confirms Molecular Weight + High sensitivity + Structural info via fragmentation - Destructive technique - Isomers can be indistinguishable - May require derivatization HPLC HPLC-UV + Excellent quantitation + High resolution for impurities + Non-destructive - Requires chromophore for UV - Can be complex to develop methods GC GC-FID/MS + High efficiency for volatiles + Universal detection (FID) - Requires volatile/thermostable analyte - Amines often require derivatization

Caption: Comparison of primary analytical techniques.

Conclusion: An Integrated Approach to Quality Assurance

Assessing the purity and identity of a critical raw material like 1-(4-Methoxyphenyl)cyclobutanamine is not a matter of following a single protocol. It requires a strategic, orthogonal approach that leverages the strengths of multiple analytical techniques. NMR provides the definitive structural blueprint, MS confirms the molecular weight, and HPLC delivers a precise quantitative measure of purity.

By understanding the causality behind each experimental choice—from solvent selection in NMR to the rationale for gradient elution in HPLC—researchers can build a robust, self-validating quality control system. This ensures that only material of the highest standard proceeds into the synthetic workflow, safeguarding the integrity of the research and the quality of the final product.

References

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  • Unknown. (n.d.). GENERAL HPLC METHODS.
  • Millipore Sigma. (n.d.). 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride, 97% Purity.
  • Enamine. (n.d.). 1-(4-methoxyphenyl)cyclobutan-1-amine | 1017387-07-3.
  • Lin, C. H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
  • Unknown. (n.d.). Supplementary Information.
  • Unknown. (n.d.). Supporting Information.
  • Unknown. (n.d.). Supporting Information - MPG.PuRe.
  • ChemicalBook. (n.d.). 1-(4-Methoxyphenyl)cyclobutanaMine hcl | 1017387-07-3.
  • Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Journal of the Indian Chemical Society.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • Wróblewska, K., & Giebułtowicz, J. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed.
  • Siddiqui, M. R., et al. (2015). Analytical techniques in pharmaceutical analysis: A review. ResearchGate.
  • Lum, B. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. ResearchGate.
  • Barange, S. H., & Bhagat, P. R. (2025). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. ResearchGate.
  • Unknown. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS.
  • Rojkiewicz, M., et al. (2025). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate.
  • Wang, X. J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
  • NIST. (n.d.). Cyclobutanecarboxamide, N-(4-methoxyphenyl)-. NIST WebBook.
  • Tam, R., et al. (2017). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. Forensic Science International.

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Validation

inter-laboratory validation of 1-(4-Methoxyphenyl)cyclobutanamine analytical methods

An In-Depth Guide to the Inter-Laboratory Validation of Analytical Methods for 1-(4-Methoxyphenyl)cyclobutanamine This guide provides a comprehensive framework for establishing and validating robust analytical methods fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Inter-Laboratory Validation of Analytical Methods for 1-(4-Methoxyphenyl)cyclobutanamine

This guide provides a comprehensive framework for establishing and validating robust analytical methods for 1-(4-Methoxyphenyl)cyclobutanamine, a key intermediate in pharmaceutical synthesis. Ensuring the quality, purity, and potency of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the systematic process from initial method development and single-laboratory validation to the critical step of inter-laboratory validation, which establishes the method's reproducibility.

The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the Validation of Analytical Procedures, to ensure regulatory compliance and scientific rigor.[1][2][3][4][5] We will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing comparative insights and detailed experimental protocols.

Part 1: The Foundation: Method Development and Single-Laboratory Validation

Before a method can be validated across multiple laboratories, it must be proven suitable for its intended purpose within a single laboratory. This initial phase involves method development, optimization, and a thorough validation of its performance characteristics.[6][7]

Causality of Method Selection

The choice of analytical technique is dictated by the physicochemical properties of 1-(4-Methoxyphenyl)cyclobutanamine (Molecular Formula: C11H15NO, Molecular Weight: 177.24 g/mol ) and the goals of the analysis (e.g., potency assay, impurity profiling).[8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the primary choice for non-volatile, UV-absorbing compounds like 1-(4-Methoxyphenyl)cyclobutanamine. It excels at quantifying the main component (assay) and separating it from potential non-volatile impurities arising from synthesis or degradation.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile substances. For a compound like 1-(4-Methoxyphenyl)cyclobutanamine, GC-MS is particularly useful for detecting residual solvents or volatile impurities from the manufacturing process. However, the primary amine group can cause peak tailing on standard GC columns and may require derivatization to improve chromatographic performance and prevent thermal degradation in the injector.[11][12][13]

Developing a Stability-Indicating Method: Forced Degradation

A critical step in method development is to perform forced degradation (stress testing) studies.[14][15] The objective is to intentionally degrade the sample to ensure that the analytical method can effectively separate the intact analyte from its degradation products, thus proving it is "stability-indicating".[16][17]

Illustrative Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60°C for 24 hours.[16]

  • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[16]

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[14]

The resulting stressed samples are then analyzed to confirm that the degradation peaks are resolved from the main analyte peak. An ideal method will achieve 5-20% degradation, which is sufficient to produce and detect degradants without completely consuming the parent compound.[18]

Single-Laboratory Validation Protocol (ICH Q2(R1))

Once a suitable, stability-indicating method is developed, it must be validated according to ICH Q2(R1) guidelines.[1][3][4] The typical validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.[19]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated across 5 concentration levels, and the results are assessed by the correlation coefficient (r²) of the calibration curve.[19]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is often assessed by the recovery of a known amount of spiked analyte into a sample matrix.[20]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[20]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[20]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Part 2: The Core Objective: Inter-Laboratory Validation Design

The true test of a method's utility is its reproducibility in different environments. An inter-laboratory validation study assesses the method's performance when used by different analysts in different laboratories with different equipment.[21][22]

G cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Execution by Participating Labs cluster_analysis Phase 3: Data Analysis & Reporting CoordLab Coordinating Laboratory (Develops Protocol) Protocol Finalized Analytical Protocol Samples Homogenized Samples & Reference Standards Package Validation Package LabA Laboratory A Package->LabA Distribution LabB Laboratory B Package->LabB Distribution LabC Laboratory C Package->LabC Distribution LabD Laboratory D Package->LabD Distribution Data Raw Data Submission LabA->Data Results LabB->Data Results LabC->Data Results LabD->Data Results Stats Statistical Analysis (ANOVA, Reproducibility RSD) Report Final Validation Report

Caption: Workflow for a typical inter-laboratory validation study.

Study Protocol

A successful inter-laboratory study hinges on a meticulously detailed protocol that leaves no room for ambiguity.

  • Selection of Laboratories: Choose a minimum of 3-5 independent laboratories with the requisite equipment and expertise.

  • Preparation of Materials: The coordinating laboratory prepares a large, homogeneous batch of the 1-(4-Methoxyphenyl)cyclobutanamine sample to be tested. Aliquots, along with a well-characterized reference standard, are sent to each participating lab.

  • Validation Package: Each lab receives an identical package containing:

    • The detailed analytical method protocol.

    • The test sample and reference standard.

    • Standardized reporting templates (spreadsheets) to ensure data consistency.

    • A deadline for completion and data submission.

  • Execution: Each laboratory analyzes the sample in replicate (e.g., n=6) as per the protocol. The key parameter being measured is Reproducibility , which is the precision between laboratories.[20]

Part 3: Comparative Guide: Analytical Methods & Validation Data

This section presents detailed protocols for two distinct methods for analyzing 1-(4-Methoxyphenyl)cyclobutanamine, along with illustrative validation data tables.

Method 1: HPLC-UV for Assay and Impurity Profiling

This method is designed as the primary quality control test for determining the potency (assay) and purity of 1-(4-Methoxyphenyl)cyclobutanamine.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/PDA detector.[23]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to initial conditions (90% A, 10% B) for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 225 nm.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample identically to the standard.

Table 1: Illustrative Validation Summary for HPLC-UV Method

Validation ParameterAcceptance CriteriaSingle-Lab ResultInter-Laboratory Result (4 Labs)
Specificity No interference at analyte RtPassPass
Linearity (r²) ≥ 0.9990.9998N/A
Range (mg/mL) 0.05 - 0.750.05 - 0.75N/A
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%99.1 - 101.5%
Repeatability (RSD) ≤ 1.0%0.45%N/A
Intermediate Precision (RSD) ≤ 1.5%0.82%N/A
Reproducibility (RSD) ≤ 2.0%N/A1.35%
LOD (mg/mL) Report0.005N/A
LOQ (mg/mL) Report0.015N/A
Method 2: GC-MS for Volatile Impurity Identification

This method serves as a complementary technique to identify and quantify potential volatile impurities or residual solvents not detectable by HPLC. Due to the primary amine, derivatization is employed to prevent peak tailing and thermal breakdown.[12][24]

Experimental Protocol:

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.[25]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Derivatization Procedure: To 1 mg of sample, add 100 µL of pyridine and 100 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial Temp: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Scan Range: 40 - 450 amu.

Table 2: Illustrative Validation Summary for GC-MS Method (for a specific known impurity)

Validation ParameterAcceptance CriteriaSingle-Lab ResultInter-Laboratory Result (4 Labs)
Specificity Unique mass spectrum and RtPassPass
Linearity (r²) ≥ 0.9950.9985N/A
Accuracy (% Recovery) 95.0 - 105.0%97.8 - 103.1%96.5 - 104.2%
Repeatability (RSD) ≤ 5.0%2.8%N/A
Intermediate Precision (RSD) ≤ 8.0%4.5%N/A
Reproducibility (RSD) ≤ 10.0%N/A6.7%
LOD (ppm) Report10N/A
LOQ (ppm) Report30N/A

Part 4: Data Interpretation and Acceptance

The ultimate goal of the inter-laboratory study is to demonstrate that the method is rugged and transferable. The key metric is the Relative Standard Deviation (RSD) of the results obtained between all participating laboratories.

G Data Inter-Lab Data Collected (Assay values from all labs) Mean Calculate Overall Mean Data->Mean SD Calculate Standard Deviation (Between-Labs) Mean->SD RSD Calculate Reproducibility RSD (SD / Mean) * 100 SD->RSD Decision Compare RSD to Acceptance Criterion RSD->Decision Pass Method is Validated (Reproducible) Decision->Pass RSD ≤ 2.0% Fail Method Fails Validation (Investigate Deviations) Decision->Fail RSD > 2.0%

Caption: Decision logic for inter-laboratory validation acceptance.

Statistical Analysis: The data from all labs should be compiled and analyzed. Analysis of variance (ANOVA) can be used to determine the contribution of different sources of variation (within-lab, between-lab). The primary output is the reproducibility RSD.

Acceptance Criteria: For a drug intermediate assay, a typical acceptance criterion for reproducibility RSD is not more than 2.0% . As shown in the illustrative data (Table 1), the HPLC-UV method passed with an RSD of 1.35%, demonstrating its suitability for routine use across different QC laboratories. The GC-MS method, being for trace analysis, has a wider but still acceptable limit.

Conclusion

The inter-laboratory validation of an analytical method is a rigorous but essential process in pharmaceutical development. It provides the ultimate proof that a method is robust, reliable, and transferable, ensuring that the quality of critical intermediates like 1-(4-Methoxyphenyl)cyclobutanamine can be consistently measured across different manufacturing and testing sites. By following a systematic approach grounded in ICH guidelines, from forced degradation to multi-lab statistical analysis, organizations can build a foundation of trust and confidence in their quality control data.

References

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